molecular formula C5H12ClNO B1320890 3-Methylmorpholine hydrochloride CAS No. 192661-47-5

3-Methylmorpholine hydrochloride

Cat. No.: B1320890
CAS No.: 192661-47-5
M. Wt: 137.61 g/mol
InChI Key: MSOCQCWIEBVSLF-UHFFFAOYSA-N
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Description

3-Methylmorpholine hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO and its molecular weight is 137.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylmorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-5-4-7-3-2-6-5;/h5-6H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOCQCWIEBVSLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 3-Methylmorpholine Hydrochloride: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methylmorpholine hydrochloride is a heterocyclic organic compound that serves as a valuable intermediate and building block in organic synthesis. It is particularly noted for its applications in the development of pharmaceutical agents and other specialty chemicals.[1][2] The molecule's structure features a morpholine ring, a six-membered heterocycle containing both oxygen and nitrogen, with a methyl group at the 3-position. The presence of a chiral center at this position gives rise to two distinct enantiomers: (R)-3-Methylmorpholine hydrochloride and (S)-3-Methylmorpholine hydrochloride. This chirality is often crucial in drug development, where stereoisomers can exhibit significantly different pharmacological activities. This guide provides a detailed overview of the chemical structure, physicochemical properties, synthesis, and safety information for this compound, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical Structure and Identifiers

This compound is the salt formed from the reaction of the organic base 3-methylmorpholine with hydrochloric acid. The nitrogen atom of the morpholine ring is protonated, forming a morpholinium cation, with chloride as the counter-ion. The key structural feature is the stereocenter at the carbon atom adjacent to both the nitrogen and oxygen atoms (C3), which results in the (R) and (S) enantiomers.

A logical diagram illustrating the relationship between the chiral forms of 3-Methylmorpholine and its hydrochloride salt is presented below.

G R_base (R)-3-Methylmorpholine R_salt (R)-3-Methylmorpholine HCl C₅H₁₂ClNO R_base->R_salt  Protonation S_base (S)-3-Methylmorpholine S_salt (S)-3-Methylmorpholine HCl C₅H₁₂ClNO S_base->S_salt  Protonation HCl Hydrochloric Acid (HCl) HCl->R_salt HCl->S_salt

Figure 1: Structural relationship of 3-Methylmorpholine enantiomers and their hydrochloride salts.

The following table summarizes the key chemical identifiers for both the (R) and (S) enantiomers of this compound.

Identifier(R)-3-Methylmorpholine hydrochloride(S)-3-Methylmorpholine hydrochloride
IUPAC Name (3R)-3-methylmorpholine;hydrochloride[3][4](3S)-3-methylmorpholine;hydrochloride[5]
CAS Number 953780-78-4[1][3][4][6]1022094-03-6[5][7]
Molecular Formula C₅H₁₂ClNO[1][3][4][6]C₅H₁₂ClNO[5][7]
SMILES C[C@@H]1COCCN1.Cl[1][3]C[C@H]1COCCN1.Cl[5]
InChIKey MSOCQCWIEBVSLF-NUBCRITNSA-N[1][3][4]MSOCQCWIEBVSLF-JEDNCBNOSA-N[5]

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, storage, and application in chemical reactions. These properties are summarized in the table below.

PropertyValue
Molecular Weight 137.61 g/mol [1][3][4][6]
Appearance White to orange or green crystalline powder[1]
Melting Point 123.0 to 127.0 °C ((R)-isomer) / >200 °C ((S)-isomer)[8]
Boiling Point 133-134 °C (for free base, 3-Methylmorpholine)[9]
Solubility Soluble in water[1]
pKa (Conjugate Acid) 9.03 ± 0.40 (Predicted, for 3-Methylmorpholine)[9]
Storage Conditions 0-10°C, under inert atmosphere[1][5][8]

Experimental Protocols

A. Synthesis of (R)-3-Methylmorpholine hydrochloride

A representative synthetic procedure for (R)-3-Methylmorpholine hydrochloride has been reported, starting from (5R)-4-(4-methoxybenzyl)-5-methylmorpholine.[6][10]

Experimental Procedure:

  • N-Dealkylation/Acylation: To a solution of (5R)-4-(4-methoxybenzyl)-5-methylmorpholine (17.8 g, 80.3 mmol) in 1,2-dichloroethane (180 mL), 1-chloroethyl chloroformate (46 g, 322 mmol) is added.[6][10]

  • The reaction mixture is heated to 80 °C and stirred for 6 hours.[6][10]

  • Solvolysis: After the reaction is complete, the solvent is removed by evaporation under reduced pressure. The resulting residue is dissolved in methanol (180 mL).[6][10]

  • The methanol solution is stirred at 80 °C for 1 hour to induce cleavage of the intermediate carbamate.[6][10]

  • Purification: The solvent is evaporated again under reduced pressure. The solid residue is washed with ethyl acetate and dried to yield (3R)-3-methylmorpholine hydrochloride as white crystals (8.2 g, 74% yield).[6][10]

The workflow for this synthesis is visualized in the diagram below.

G start Starting Material: (5R)-4-(4-methoxybenzyl) -5-methylmorpholine reagent Reagent Addition: 1-Chloroethyl Chloroformate in 1,2-dichloroethane reaction1 Reaction Step 1: N-Dealkylation reagent->reaction1 Stir at 80°C for 6h evap1 Solvent Removal reaction1->evap1 methanolysis Methanolysis Step evap1->methanolysis Residue dissolved in Methanol evap2 Solvent Removal methanolysis->evap2 Stir at 80°C for 1h purify Purification: Washing with Ethyl Acetate evap2->purify product Final Product: (R)-3-Methylmorpholine Hydrochloride purify->product

Figure 2: Experimental workflow for the synthesis of (R)-3-Methylmorpholine hydrochloride.
B. Standard Characterization Protocols

While specific analytical data like NMR or IR spectra are not widely published in the search results, standard laboratory protocols would be employed for characterization.

  • Melting Point Determination: A calibrated digital melting point apparatus would be used. A small amount of the crystalline sample is packed into a capillary tube and heated at a controlled rate. The range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • A sample (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • The solution is transferred to an NMR tube.

    • ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 MHz).

    • The resulting spectra are analyzed to confirm the proton and carbon environments consistent with the this compound structure.

  • Infrared (IR) Spectroscopy:

    • A small amount of the sample is mixed with KBr powder and pressed into a thin pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

    • The IR spectrum is recorded, typically from 4000 to 400 cm⁻¹.

    • Characteristic peaks for N-H stretching (of the ammonium salt), C-H, C-O, and C-N bonds are identified to confirm the functional groups present.

Safety and Handling

This compound is classified as an irritant. Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling.[4] Work should be conducted in a well-ventilated area or a chemical fume hood.

The Globally Harmonized System (GHS) classification for this compound is summarized below.

Hazard ClassPictogramSignal WordHazard StatementsPrecautionary Statements
Skin Irritation (Category 2)[3]
alt text
Warning [4]H315: Causes skin irritation.[3][4]P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
Eye Irritation (Category 2)[3]H319: Causes serious eye irritation.[3][4]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
STOT SE (Category 3)[3]H335: May cause respiratory irritation.[3][4]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

Conclusion

This compound is a chiral building block with well-defined chemical properties. Its synthesis is achievable through established organic chemistry methods, and its characterization relies on standard analytical techniques. For researchers and drug development professionals, understanding its stereochemistry, physicochemical properties, and handling requirements is crucial for its effective and safe utilization in the synthesis of complex target molecules.

References

(S)-3-Methylmorpholine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1022094-03-6

This technical guide provides an in-depth overview of (S)-3-Methylmorpholine hydrochloride, a key chiral intermediate in the synthesis of pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Properties

(S)-3-Methylmorpholine hydrochloride is the hydrochloride salt of (S)-3-Methylmorpholine. The introduction of the methyl group at the C-3 position creates a chiral center, making it a valuable building block for stereospecific synthesis.

Table 1: Chemical Identifiers and Synonyms

ParameterValue
CAS Number 1022094-03-6
Molecular Formula C₅H₁₂ClNO
Molecular Weight 137.61 g/mol
Synonyms (3S)-3-Methylmorpholine hydrochloride, (S)-3-Methylmorpholine HCl, (3S)-Methylmorpholine hydrochloride, (S)-3-Methylmorpholine chloride

Table 2: Physicochemical Properties

PropertyValue
Physical Form White to off-white crystalline powder
Melting Point >200 °C
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)
Purity Typically >97%

Synthesis and Characterization

While multiple synthetic routes to morpholines and their derivatives exist, a common approach to synthesizing chiral 3-methylmorpholine involves the reduction of a chiral morpholin-3-one precursor. The hydrochloride salt is then prepared by treating the free base with hydrochloric acid.

Experimental Protocol: Synthesis of (S)-3-Methylmorpholine from (S)-5-Methylmorpholin-3-one

This protocol is a representative method for the synthesis of the free base, which can then be converted to the hydrochloride salt.

Materials:

  • (S)-5-methylmorpholin-3-one

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 2N Sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Diatomaceous earth

  • 2% Methanol in dichloromethane

Procedure:

  • Suspend lithium aluminum hydride (3.0 equivalents) in anhydrous tetrahydrofuran in a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet at 0°C.

  • Dissolve (S)-5-methylmorpholin-3-one in anhydrous tetrahydrofuran and add it dropwise to the LAH suspension at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by a 2N sodium hydroxide solution, and then more water, while maintaining a low temperature.

  • Stir the resulting mixture for 30 minutes.

  • Add a 2% methanol in dichloromethane solution and continue stirring for 1 hour.

  • Filter the crude product through a pad of diatomaceous earth.

  • Dry the filtrate over anhydrous sodium sulfate.

  • Concentrate the filtrate under reduced pressure at a low temperature (20-25°C) to yield (S)-3-methylmorpholine.

Conversion to Hydrochloride Salt:

The resulting (S)-3-methylmorpholine free base can be dissolved in a suitable solvent like diethyl ether or isopropanol and treated with a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent) to precipitate the (S)-3-Methylmorpholine hydrochloride salt, which can then be collected by filtration and dried.

Applications in Drug Development

(S)-3-Methylmorpholine hydrochloride is a crucial building block in the synthesis of various pharmaceutical candidates, most notably as a key component of morpholinopyrimidine derivatives that act as inhibitors of the PI3K/mTOR signaling pathway.[1]

Role in PI3K/mTOR Inhibitor Synthesis

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The morpholine moiety is a common feature in many PI3K/mTOR inhibitors, where the oxygen atom can form a critical hydrogen bond in the kinase hinge region.[1] The use of the chiral (S)-3-methylmorpholine allows for stereospecific interactions that can enhance potency and selectivity.[2][3]

Below is a generalized workflow for the synthesis of morpholinopyrimidine-based PI3K/mTOR inhibitors.

G pyrimidine Substituted Pyrimidine Core coupling Nucleophilic Aromatic Substitution (SNAr) pyrimidine->coupling sm_hcl (S)-3-Methylmorpholine Hydrochloride sm_hcl->coupling base Base (e.g., DIEA) base->coupling Deprotonation intermediate Morpholinopyrimidine Intermediate coupling->intermediate final_product PI3K/mTOR Inhibitor intermediate->final_product Functionalization reagents Further Synthetic Modifications reagents->final_product

Caption: Synthetic workflow for PI3K/mTOR inhibitors.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a complex cascade of intracellular signaling. Inhibitors developed using (S)-3-Methylmorpholine hydrochloride often target PI3K and/or mTOR to disrupt this pathway and induce apoptosis in cancer cells.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Safety and Handling

(S)-3-Methylmorpholine hydrochloride should be handled in a well-ventilated area by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide is intended to provide a summary of the available information on (S)-3-Methylmorpholine hydrochloride for research and development purposes. Researchers should consult the primary literature for more detailed information on specific applications and protocols.

References

An In-depth Technical Guide to (R)-3-Methylmorpholine Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(R)-3-Methylmorpholine hydrochloride is a chiral amine derivative recognized for its utility as a versatile building block in organic synthesis and as a crucial intermediate in the development of pharmaceutical compounds. Its specific stereochemistry and structural properties make it a valuable component in the synthesis of complex, biologically active molecules. This guide provides a detailed overview of its physicochemical properties, a comprehensive synthesis protocol, and its significant role in the development of targeted therapeutics.

Physicochemical Properties

The fundamental properties of (R)-3-Methylmorpholine hydrochloride are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

PropertyValueReference(s)
Molecular Formula C₅H₁₂ClNO[1]
Molecular Weight 137.61 g/mol [1]
CAS Number 953780-78-4[1]
Appearance White to off-white crystalline powder[1]
Canonical SMILES C[C@@H]1COCCN1.Cl[1]
InChI Key MSOCQCWIEBVSLF-NUBCRITNSA-N[1]

Experimental Protocols

The synthesis of (R)-3-Methylmorpholine hydrochloride is a critical process for its application in further chemical and pharmaceutical development. A general and effective laboratory-scale synthesis protocol is detailed below.

Synthesis of (R)-3-Methylmorpholine hydrochloride from (5R)-4-(4-methoxybenzyl)-5-methylmorpholine

This two-stage procedure involves the debenzylation of a protected morpholine derivative followed by hydrolysis to yield the desired hydrochloride salt.

Materials:

  • (5R)-4-(4-methoxybenzyl)-5-methylmorpholine

  • 1-Chloroethyl chloroformate

  • 1,2-Dichloroethane (DCE)

  • Methanol (MeOH)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

Procedure:

Stage 1: N-Dealkylation

  • In a round-bottom flask, dissolve (5R)-4-(4-methoxybenzyl)-5-methylmorpholine (17.8 g, 80.3 mmol) in 1,2-dichloroethane (180 mL).

  • To this solution, add 1-chloroethyl chloroformate (46 g, 322 mmol).

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • After the reaction is complete, remove the solvent by evaporation under reduced pressure using a rotary evaporator.

Stage 2: Hydrolysis and Isolation

  • Dissolve the residue from Stage 1 in methanol (180 mL).

  • Heat the solution to 80 °C and stir for 1 hour.

  • Remove the methanol by evaporation under reduced pressure.

  • Wash the resulting solid residue with ethyl acetate.

  • Dry the solid to afford (R)-3-Methylmorpholine hydrochloride as white crystals (yield: 74%).[1]

Visualized Experimental and Logical Workflows

To facilitate a clearer understanding of the processes and logical relationships involving (R)-3-Methylmorpholine hydrochloride, the following diagrams have been generated.

Synthesis Workflow of (R)-3-Methylmorpholine Hydrochloride cluster_stage1 Stage 1: N-Dealkylation cluster_stage2 Stage 2: Hydrolysis & Isolation start (5R)-4-(4-methoxybenzyl) -5-methylmorpholine reaction1 Stir at 80°C for 6h start->reaction1 reagent1 1-Chloroethyl Chloroformate in 1,2-Dichloroethane reagent1->reaction1 evap1 Solvent Evaporation (Reduced Pressure) reaction1->evap1 intermediate Carbamate Intermediate evap1->intermediate reaction2 Stir at 80°C for 1h intermediate->reaction2 reagent2 Methanol (MeOH) reagent2->reaction2 evap2 Solvent Evaporation (Reduced Pressure) reaction2->evap2 wash Wash with Ethyl Acetate evap2->wash product (R)-3-Methylmorpholine Hydrochloride wash->product

Caption: Synthesis Workflow of (R)-3-Methylmorpholine Hydrochloride.

Role in Drug Development: Targeting the mTOR Signaling Pathway

(R)-3-Methylmorpholine hydrochloride itself is not typically a pharmacologically active agent. Instead, the (R)-3-methylmorpholine moiety is a critical structural feature incorporated into more complex molecules to enhance their therapeutic properties. A prominent example is its use in the design of potent and selective inhibitors of the mammalian target of rapamycin (mTOR) kinase.

mTOR is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. It is a key component of two distinct protein complexes, mTORC1 and mTORC2. The dysregulation of the mTOR signaling pathway is implicated in various diseases, including cancer and metabolic disorders, making it an important therapeutic target.

The (R)-3-methylmorpholine group, when incorporated into inhibitor scaffolds (such as triazines), has been shown to significantly improve selectivity for mTOR over other related kinases, like phosphoinositide 3-kinase (PI3Kα).[2] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the drug. The methyl group's stereochemistry and position are key to achieving a precise fit within the ATP-binding pocket of the mTOR kinase, thereby enhancing potency and selectivity.[3][4]

Role of (R)-3-Methylmorpholine Moiety in mTOR Kinase Inhibition cluster_pathway Simplified mTOR Signaling Pathway cluster_inhibition Mechanism of Inhibition growth_factors Growth Factors / Nutrients pi3k PI3K growth_factors->pi3k activate akt Akt pi3k->akt activate mTORC1 mTORC1 akt->mTORC1 activate downstream Cell Growth, Proliferation, Protein Synthesis mTORC1->downstream promote inhibitor mTOR Inhibitor (e.g., Triazine Scaffold) mTORC1->inhibitor INHIBITS moiety (R)-3-Methylmorpholine Moiety inhibitor->moiety contains moiety->mTORC1 Enhances selective binding to ATP pocket of mTOR kinase

Caption: Role of (R)-3-Methylmorpholine Moiety in mTOR Kinase Inhibition.

References

A Technical Guide to the Synthesis and Purification of 3-Methylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification methods for 3-methylmorpholine hydrochloride, a key intermediate in pharmaceutical development. This document details experimental protocols for both enantiomerically pure and racemic forms of the compound, presents quantitative data in structured tables for easy comparison, and includes workflow diagrams for clarity.

Synthesis of this compound

The synthesis of this compound can be approached through several routes, depending on the desired stereochemistry and available starting materials. The most common strategies involve the synthesis of the 3-methylmorpholine free base followed by its conversion to the hydrochloride salt, or direct synthesis of the salt from a precursor.

Synthesis of Enantiomerically Pure this compound

Chiral this compound is a valuable building block in asymmetric synthesis. Methods for preparing the (R)- and (S)-enantiomers typically start from chiral precursors.

A common method for the synthesis of (R)-3-methylmorpholine hydrochloride involves the deprotection of a protected morpholine precursor.[1]

Experimental Protocol:

  • (5R)-4-(4-methoxybenzyl)-5-methylmorpholine (17.8 g, 80.3 mmol) is dissolved in 1,2-dichloroethane (180 mL).

  • 1-Chloroethyl chloroformate (46 g, 322 mmol) is added to the solution.

  • The reaction mixture is heated to 80°C and stirred for 6 hours.

  • Upon completion of the reaction, the solvent is removed by evaporation under reduced pressure.

  • The resulting residue is dissolved in methanol (180 mL) and the solution is stirred at 80°C for 1 hour.

  • The solvent is again removed by evaporation under reduced pressure.

  • The residue is washed with ethyl acetate and dried to yield (R)-3-methylmorpholine hydrochloride as white crystals. [1]

Starting MaterialReagentsSolventReaction TimeTemperatureYieldPurity
(5R)-4-(4-methoxybenzyl)-5-methylmorpholine1-Chloroethyl chloroformate, Methanol1,2-dichloroethane, Methanol6 hours, then 1 hour80°C74%Not Specified

The (S)-enantiomer is typically synthesized as the free base, which can then be converted to the hydrochloride salt. A common method involves the reduction of a chiral morpholinone precursor.[2]

Experimental Protocol:

  • Lithium aluminum hydride (87 g, 3.0 eq.) is suspended in anhydrous tetrahydrofuran (1500 mL) in a three-necked round-bottom flask at 0°C under a nitrogen atmosphere.

  • (S)-5-methylmorpholin-3-one (88 g) is dissolved in anhydrous tetrahydrofuran (500 mL) and added dropwise to the reaction mixture at 0°C.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched sequentially with water (100 mL), 2N sodium hydroxide solution (200 mL), and water (300 mL), followed by stirring for 30 minutes.

  • A 2% methanol/dichloromethane mixture (1000 mL) is added, and stirring is continued for 1 hour.

  • The crude product is filtered through a diatomaceous earth pad.

  • The filtrate is dried over anhydrous sodium sulfate and concentrated on a rotary evaporator at 20-25°C to afford (S)-3-methylmorpholine. [2]

Starting MaterialReagentSolventReaction TimeTemperatureYieldPurity
(S)-5-methylmorpholin-3-oneLithium aluminum hydrideTetrahydrofuranOvernight0°C to Room Temp.71%Not Specified
Synthesis of Racemic this compound

The synthesis of racemic this compound can be achieved through the cyclization of an appropriate amino alcohol precursor, followed by salt formation. A plausible, though not explicitly detailed in the search results, method would involve the dehydration of 2-(2-hydroxypropylamino)ethanol. A less clear method is also described in the patent literature.

A patented method describes the synthesis from a "hydrochlorate" raw material reacting with "morphine" in acetone at 100-130°C, followed by methylation.[3][4] However, the term "morphine" is likely a mistranslation of "morpholine" and the specific "hydrochlorate" is not identified, making this protocol difficult to replicate without further clarification.

Conversion of 3-Methylmorpholine Free Base to Hydrochloride Salt

The conversion of the 3-methylmorpholine free base (racemic or enantiomerically pure) to its hydrochloride salt is a standard acid-base reaction.

General Experimental Protocol:

  • Dissolve the crude 3-methylmorpholine free base in a suitable organic solvent such as diethyl ether or ethyl acetate. [3]

  • Slowly add a solution of hydrogen chloride (HCl) in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) with stirring.

  • Continue the addition of the HCl solution until the precipitation of the hydrochloride salt is complete. [3]

  • Collect the precipitated solid by vacuum filtration.

  • Wash the collected solid with a small amount of cold solvent to remove any remaining impurities. [3]

  • Dry the purified this compound, typically under vacuum.

Purification of this compound

High purity of this compound is crucial for its application in pharmaceutical synthesis. The primary methods of purification are recrystallization and column chromatography for the free base.

Recrystallization

Recrystallization is a highly effective method for purifying solid compounds like this compound. The choice of solvent is critical for successful recrystallization. For amine hydrochlorides, polar solvents are generally effective.

Recommended Solvents for Recrystallization:

  • Single-Solvent System: Alcohols such as ethanol or isopropanol are good starting points.[5] A mixture of ethanol and water can also be effective.[6]

  • Two-Solvent (Solvent/Anti-Solvent) System: A common approach is to dissolve the compound in a "good" solvent where it is highly soluble (e.g., methanol, ethanol) and then add an "anti-solvent" in which it is poorly soluble (e.g., diethyl ether, toluene) to induce crystallization.

General Recrystallization Protocol:

  • Dissolve the crude this compound in a minimal amount of the chosen hot solvent (or solvent mixture).

  • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Allow the hot, saturated solution to cool slowly to room temperature to allow for the formation of well-defined crystals.

  • Further cooling in an ice bath can be used to maximize the yield of the crystals.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Purification of the Free Base by Chromatography

If significant impurities are present in the 3-methylmorpholine free base before its conversion to the hydrochloride salt, flash column chromatography can be employed. Due to the basic nature of the morpholine nitrogen, it is advisable to add a small amount of a basic modifier to the eluent to prevent peak tailing on the silica gel column.

General Flash Column Chromatography Protocol for 3-Methylmorpholine:

  • Select a suitable eluent system, typically a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).

  • Add 0.5-1% triethylamine to the eluent to minimize interaction with the acidic silica gel. [3]

  • Pack a silica gel column with the prepared eluent.

  • Dissolve the crude 3-methylmorpholine in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the eluent and collect fractions.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-methylmorpholine free base.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and purification of this compound.

Synthesis_of_R_3_Methylmorpholine_Hydrochloride start (5R)-4-(4-methoxybenzyl) -5-methylmorpholine step1 Dissolve in 1,2-dichloroethane start->step1 step2 Add 1-chloroethyl chloroformate step1->step2 step3 Heat to 80°C (6 hours) step2->step3 step4 Solvent Evaporation step3->step4 step5 Dissolve in Methanol step4->step5 step6 Heat to 80°C (1 hour) step5->step6 step7 Solvent Evaporation step6->step7 step8 Wash with Ethyl Acetate step7->step8 step9 Drying step8->step9 end (R)-3-Methylmorpholine Hydrochloride step9->end

Caption: Synthesis of (R)-3-Methylmorpholine Hydrochloride.

Synthesis_of_S_3_Methylmorpholine start (S)-5-methylmorpholin-3-one step1 Dissolve in Anhydrous THF start->step1 step2 Add to LiAlH4 in THF at 0°C step1->step2 step3 Stir Overnight (Warm to RT) step2->step3 step4 Quench with H2O and NaOH step3->step4 step5 Add MeOH/DCM Mixture step4->step5 step6 Filter through Diatomaceous Earth step5->step6 step7 Dry over Na2SO4 step6->step7 step8 Concentrate step7->step8 end (S)-3-Methylmorpholine step8->end

Caption: Synthesis of (S)-3-Methylmorpholine Free Base.

Purification_Workflow cluster_freebase Free Base Purification cluster_salt_formation Salt Formation cluster_purification Hydrochloride Purification start_fb Crude 3-Methylmorpholine (Free Base) chromatography Flash Column Chromatography (Optional) start_fb->chromatography to_salt Dissolve in Solvent (e.g., Diethyl Ether) chromatography->to_salt add_hcl Add HCl Solution to_salt->add_hcl precipitate Precipitation of Hydrochloride Salt add_hcl->precipitate filtration Vacuum Filtration precipitate->filtration recrystallization Recrystallization (e.g., from Ethanol/Water) filtration->recrystallization final_filtration Vacuum Filtration recrystallization->final_filtration drying Drying under Vacuum final_filtration->drying end_product Pure 3-Methylmorpholine Hydrochloride drying->end_product

Caption: General Purification Workflow.

References

Spectroscopic Profile of 3-Methylmorpholine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3-Methylmorpholine hydrochloride (C₅H₁₂ClNO), a key intermediate in pharmaceutical synthesis. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Data Presentation

The following tables summarize the key spectroscopic data for 3-Methylmorpholine. It is important to note that while comprehensive, publicly available data for the hydrochloride salt is limited, the provided information is based on data for the free base, 3-methylmorpholine, and typical spectroscopic characteristics of similar amine hydrochlorides. The protonation of the nitrogen atom in the hydrochloride salt is expected to induce downfield shifts in the adjacent ¹H and ¹³C NMR signals.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.2-1.4Doublet3H-CH₃
~2.8-3.2Multiplet2H-CH₂-N-
~3.4-3.8Multiplet3H-CH-N- and -CH₂-O-
~4.0-4.2Multiplet2H-CH₂-O-
~9.5-11.5Broad Singlet1HN⁺-H

Solvent: D₂O or DMSO-d₆. The chemical shifts are approximate and can vary based on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)Assignment
~18-22-CH₃
~45-50-CH₂-N-
~55-60-CH-N-
~65-70-CH₂-O-
~70-75-CH₂-O-

Solvent: D₂O or DMSO-d₆. The chemical shifts are approximate and can vary based on the solvent and concentration.

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
2950-2800StrongC-H stretch (alkyl)
2700-2250Broad, StrongN⁺-H stretch (amine salt)
1470-1440MediumC-H bend (CH₂)
1380-1370MediumC-H bend (CH₃)
1150-1050StrongC-O-C stretch (ether)

Table 4: Mass Spectrometry Data

m/zRelative IntensityAssignment
101Moderate[M-HCl]⁺ (molecular ion of the free base)
100High[M-HCl-H]⁺
86Moderate[M-HCl-CH₃]⁺
57High[C₃H₇N]⁺
44Moderate[C₂H₆N]⁺

Ionization method: Electron Ionization (EI). The fragmentation pattern of the hydrochloride salt will primarily reflect the fragmentation of the free base after the loss of HCl.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR, is used.

  • ¹H NMR Acquisition:

    • The sample is placed in the spectrometer's magnet.

    • The magnetic field is shimmed to achieve homogeneity.

    • A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

    • Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • The spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS, though less common in polar solvents).

  • ¹³C NMR Acquisition:

    • A proton-decoupled ¹³C NMR spectrum is acquired.

    • A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Key parameters include a 30-45° pulse angle, a wider spectral width than for ¹H NMR, and a relaxation delay of 2-10 seconds.

    • The spectrum is referenced to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: As a solid, this compound can be prepared for analysis using one of the following methods:

    • KBr Pellet: A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

    • The prepared sample is placed in the spectrometer's sample compartment.

    • The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile upon heating (the free base is volatile). For the hydrochloride salt, a direct infusion or liquid chromatography (LC-MS) approach with electrospray ionization (ESI) is also common.

  • Ionization:

    • Electron Ionization (EI): The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. This method is useful for determining the fragmentation pattern.

    • Electrospray Ionization (ESI): The sample, dissolved in a suitable solvent, is sprayed through a charged capillary, creating charged droplets from which ions are desolvated. This is a softer ionization technique that often yields the protonated molecular ion of the free base.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr NMR cluster_ir IR cluster_ms MS cluster_interpretation Data Interpretation Sample 3-Methylmorpholine Hydrochloride NMR_Prep Dissolve in Deuterated Solvent IR_Prep Prepare KBr Pellet or use ATR MS_Prep Introduce Sample (e.g., GC, LC, Direct) NMR_Acq ¹H & ¹³C NMR Acquisition NMR_Prep->NMR_Acq NMR_Data Chemical Shifts, Coupling Constants NMR_Acq->NMR_Data Interpretation Structural Elucidation & Confirmation NMR_Data->Interpretation IR_Acq FTIR Spectrum Acquisition IR_Prep->IR_Acq IR_Data Absorption Bands (Wavenumbers) IR_Acq->IR_Data IR_Data->Interpretation MS_Acq Ionization & Mass Analysis (m/z) MS_Prep->MS_Acq MS_Data Mass Spectrum & Fragmentation Pattern MS_Acq->MS_Data MS_Data->Interpretation

General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Solubility of 3-Methylmorpholine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methylmorpholine hydrochloride in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information, experimental protocols for determining solubility, and relevant synthesis workflows.

Introduction to this compound

This compound is a chiral amine derivative widely utilized in the pharmaceutical and chemical industries.[1][2] It serves as a crucial building block in the synthesis of various biologically active molecules, particularly in asymmetric synthesis to create enantiomerically pure compounds.[1] Its utility is further enhanced by its role as a solvent and reagent in organic synthesis, where it can improve reaction efficiency and selectivity.[1] The compound is typically a white to off-white crystalline powder.[1]

Solubility Profile

Table 1: Qualitative Solubility of this compound in Various Solvents

Solvent ClassSolventSolubilityRemarksSource
Polar Protic WaterSolubleHigh solubility due to the ionic nature of the hydrochloride salt.[1][3]
MethanolGood SolubilityUsed as a solvent in the synthesis and workup.[3][4]
EthanolGood SolubilityMentioned as a solvent in which it has good solubility.[3]
IsopropanolLikely SolubleOften used for recrystallization of morpholine salts.[5]
Polar Aprotic AcetoneLikely SolubleUsed as a solvent in one synthetic method.[6]
1,2-DichloroethaneSoluble at elevated temp.Used as a reaction solvent at 80 °C.[4]
Non-Polar Ethyl AcetateSparingly Soluble/InsolubleUsed for washing the final product, suggesting low solubility.[4]
Diethyl EtherLikely Sparingly SolubleCommonly used for precipitation of hydrochloride salts.[5]

This qualitative assessment is based on its use in synthesis and purification procedures. For instance, its precipitation from a reaction mixture using ethyl acetate suggests poor solubility in this solvent.[4] Conversely, its use in methanol at elevated temperatures indicates good solubility under those conditions.[4]

Experimental Protocol for Solubility Determination

A precise determination of the solubility of this compound in various organic solvents can be achieved through a systematic experimental approach. The following protocol is a general method that can be adapted for specific solvents.

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at various temperatures.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Vials or flasks with secure caps

  • Oven or vacuum oven

Procedure:

  • Solvent Selection: Choose a range of organic solvents with varying polarities.

  • Sample Preparation: Accurately weigh a specific amount of this compound and add it to a known volume of the selected solvent in a sealed vial. Ensure an excess of the solid is present to create a saturated solution.

  • Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

  • Phase Separation: Once equilibrium is achieved, allow the solid to settle.

  • Sample Extraction: Carefully extract a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled syringe to maintain the temperature, and immediately filter it to remove any undissolved solid.

  • Solvent Evaporation: Transfer the filtered solution to a pre-weighed container and evaporate the solvent completely using an oven or vacuum oven at a suitable temperature that does not cause decomposition of the solute.

  • Mass Determination: Once the solvent is fully evaporated, weigh the container with the dried residue. The mass of the dissolved this compound can then be determined.

  • Calculation: Calculate the solubility in terms of g/100 mL or other desired units.

  • Repeat: Repeat the experiment at different temperatures to generate a solubility curve.

The following diagram illustrates the workflow for this experimental protocol.

G Experimental Workflow for Solubility Determination A Solvent Selection B Sample Preparation (Excess Solid in Known Volume of Solvent) A->B C Equilibration (Temperature-Controlled Agitation) B->C D Phase Separation (Allow Solid to Settle) C->D E Sample Extraction & Filtration (Isothermal) D->E F Solvent Evaporation E->F G Mass Determination of Residue F->G H Solubility Calculation G->H

Caption: Workflow for determining solubility.

Synthesis and Purification Workflow

The solubility of this compound is a critical factor in its synthesis and purification. A common method for its preparation involves the reaction of (5R)-4-(4-methoxybenzyl)-5-methylmorpholine with 1-chloroethyl chloroformate, followed by treatment with methanol.[4] The final product is often purified by recrystallization.

The general workflow for the synthesis and purification is outlined below.

G General Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification A Reactants: (5R)-4-(4-methoxybenzyl)-5-methylmorpholine 1-chloroethyl chloroformate B Reaction in 1,2-dichloroethane at 80°C A->B C Solvent Evaporation B->C D Residue dissolved in Methanol Stirred at 80°C C->D E Solvent Evaporation D->E F Washing with Ethyl Acetate E->F G Drying F->G H Pure (3R)-3-methylmorpholine hydrochloride G->H

Caption: Synthesis and purification of this compound.

This workflow highlights the importance of solvent selection based on the solubility of both the reactants and the final product at different stages of the process.

Conclusion

While quantitative solubility data for this compound in organic solvents is sparse, a qualitative understanding of its solubility can be derived from its synthetic and purification procedures. For researchers and drug development professionals requiring precise solubility data, the experimental protocol outlined in this guide provides a robust framework for its determination. A thorough understanding of the solubility characteristics of this compound is essential for its effective use in synthesis, formulation, and other applications within the pharmaceutical and chemical industries.

References

The Catalyst Core: A Technical Guide to 3-Methylmorpholine Hydrochloride in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylmorpholine hydrochloride (NMM·HCl) is the salt form of N-methylmorpholine (NMM), a tertiary amine that serves as a crucial component in modern organic synthesis. While the hydrochloride salt itself is a stable, solid form for storage and handling, it is the free base, N-methylmorpholine, that acts as the primary catalytic species. NMM is widely recognized for its role as a sterically hindered, non-nucleophilic organic base. Its unique structural and electronic properties make it an effective catalyst and reagent in a variety of chemical transformations, most notably in peptide synthesis, where control of stereochemistry is paramount. This guide provides an in-depth exploration of the mechanism of action, applications, and experimental considerations for NMM in catalysis.

Core Mechanism of Action: A Hindered Proton Scavenger

The primary catalytic function of N-methylmorpholine stems from the lone pair of electrons on its nitrogen atom, which allows it to act as a Brønsted-Lowry base (a proton acceptor). Unlike more nucleophilic amines, the steric bulk provided by the methyl group and the morpholine ring structure hinders the nitrogen from readily participating in nucleophilic attacks on electrophilic centers. This characteristic is critical, as it allows NMM to selectively deprotonate substrates without causing unwanted side reactions.

In a typical base-catalyzed reaction, NMM abstracts a proton from a substrate, generating a reactive anionic intermediate. This intermediate then proceeds to react with an electrophile. The resulting N-methylmorpholinium ion subsequently relinquishes its proton to regenerate the neutral NMM catalyst, completing the catalytic cycle.

This mechanism is central to its application in reactions such as:

  • Peptide Synthesis: Neutralizing amine salts and activating carboxylic acids.

  • Aldol Condensations & Michael Additions: Generating enolate intermediates.

  • Elimination Reactions: Facilitating the removal of a proton and a leaving group.

Key Catalytic Application: Peptide Synthesis

N-methylmorpholine is a cornerstone base in solid-phase peptide synthesis (SPPS), particularly in methods involving the formation of mixed anhydrides for amino acid activation. Its role is twofold: activating the carboxyl group of the incoming N-protected amino acid and neutralizing the protonated amine of the resin-bound peptide chain.

Minimizing Side Reactions: The choice of base in peptide coupling is critical for minimizing two major side reactions: racemization and urethane formation.

  • Racemization: The activation of a chiral N-protected amino acid makes the α-proton more acidic. A strong or sterically unhindered base can abstract this proton, leading to the formation of a planar enolate intermediate and subsequent loss of stereochemical integrity (racemization). The steric hindrance of NMM significantly reduces the rate of this α-proton abstraction compared to less hindered bases like triethylamine (TEA), thereby preserving the chirality of the amino acid.[1]

  • Urethane Formation: In the mixed anhydride method, the activating agent (e.g., isobutyl chloroformate) can react with the N-protecting group (like Boc) of the amino acid, especially in the presence of a strong base, to form a urethane byproduct. This terminates the peptide chain. NMM's moderate basicity and steric bulk help to suppress this side reaction.[2]

General Mechanism of NMM in Mixed Anhydride Peptide Coupling

G cluster_activation Step 1: Mixed Anhydride Formation cluster_coupling Step 2: Peptide Bond Formation AA R-COOH (N-Protected Amino Acid) Anhydride R-CO-O-CO-OR' (Mixed Anhydride) AA->Anhydride Chloroformate Cl-CO-OR' (Isobutyl Chloroformate) Chloroformate->Anhydride NMM NMM NMM->Anhydride Base NMM_HCl NMM·HCl Peptide_Resin H2N-Peptide-Resin Anhydride->Peptide_Resin Coupling Step New_Peptide R-CO-NH-Peptide-Resin (Elongated Peptide) Anhydride->New_Peptide Peptide_Resin->New_Peptide Nucleophilic Attack

Caption: Workflow for NMM-mediated peptide coupling via mixed anhydride.

Quantitative Data Summary

The selection of base and solvent significantly impacts reaction outcomes, particularly the ratio of desired peptide product to urethane byproduct.

SubstrateBaseSolventPeptide:Urethane RatioPeptide Yield (%)Reference
Boc-MeLeu-OHN-MethylmorpholineDichloromethane> 100 : 1-[2]
Boc-MeLeu-OHTriethylamineDichloromethane1 : 2-[2]
Boc-Val-OHN-MethylmorpholineDichloromethane11 : 1-[2]
Boc-Val-OHN-MethylmorpholineTetrahydrofuran6 : 1-[2]
Boc-Val-OHTriethylamineDichloromethane0.4 : 1-[2]
Boc-Ile-OHN-MethylmorpholineAcetonitrile-DMF-85[2]
Boc-Ile-OH + HOBtN-MethylmorpholineAcetonitrile-DMF-90[2]

Data synthesized from studies on mixed anhydride peptide synthesis.[2]

Logical Relationship: Steric Hindrance vs. Side Reactions

The catalytic efficiency and selectivity of N-methylmorpholine in sensitive reactions like peptide synthesis are directly linked to its structure. Its steric bulk acts as a shield, directing its basicity towards proton abstraction while minimizing undesirable nucleophilic attacks and α-proton abstraction from chiral centers.

G cluster_NMM N-Methylmorpholine (NMM) cluster_TEA Triethylamine (TEA) Base Tertiary Amine Base NMM_Node High Steric Hindrance Moderate Basicity Base->NMM_Node TEA_Node Low Steric Hindrance Higher Basicity Base->TEA_Node NMM_Proton Proton Abstraction (Desired Reaction) NMM_Node->NMM_Proton Favors NMM_Side Low Racemization Low Urethane Formation NMM_Node->NMM_Side Minimizes TEA_Proton Proton Abstraction TEA_Node->TEA_Proton TEA_Side High Racemization Risk High Urethane Formation TEA_Node->TEA_Side Increases

Caption: Impact of steric hindrance on base performance in peptide synthesis.

Experimental Protocols

Protocol 1: General Procedure for Peptide Coupling Using NMM

This protocol describes a typical manual coupling step in solid-phase peptide synthesis using NMM for the activation of an Fmoc-protected amino acid.

Materials:

  • Fmoc-protected amino acid (4.5 equivalents)

  • HATU (4.5 equivalents)

  • HOAt (4.5 equivalents)

  • N-methylmorpholine (NMM), 20% (v/v) solution in DMF

  • Resin-bound peptide with a free N-terminal amine

  • Peptide synthesis grade Dimethylformamide (DMF)

  • Hand coupling vessel

Procedure:

  • In a clean glass scintillation vial, combine the Fmoc-protected amino acid, HATU, and HOAt.[3]

  • Add the 20% N-methylmorpholine solution in DMF to the vial to dissolve the reagents and initiate pre-activation.

  • Allow the activation mixture to stand for 1-2 minutes at room temperature.

  • Wash the resin (pre-swollen and with the N-terminal Fmoc group removed) three times with DMF in the coupling vessel.[3]

  • After the final wash, drain the DMF from the resin.

  • Add the activated amino acid solution to the resin.[3]

  • Agitate the mixture at room temperature for at least 4 hours. Reaction time may be extended for sterically hindered amino acids, but should not exceed 24 hours.[3]

  • After the coupling period, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • A small sample of resin can be taken to perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), a second coupling is required.[4]

Protocol 2: Synthesis of (R)-3-Methylmorpholine Hydrochloride

This protocol outlines a representative synthesis of the chiral hydrochloride salt, providing context for its preparation.

Materials:

  • (5R)-4-(4-methoxybenzyl)-5-methylmorpholine (17.8 g, 80.3 mmol)

  • 1-Chloroethyl chloroformate (46 g, 322 mmol)

  • 1,2-Dichloroethane (180 mL)

  • Methanol (180 mL)

  • Ethyl acetate

Procedure:

  • Dissolve (5R)-4-(4-methoxybenzyl)-5-methylmorpholine in 1,2-dichloroethane in a reaction flask.[5]

  • Add 1-chloroethyl chloroformate to the solution.[5]

  • Heat the reaction mixture to 80 °C and stir for 6 hours.[5]

  • Upon completion, remove the solvent by evaporation under reduced pressure.

  • Dissolve the resulting residue in methanol and stir at 80 °C for 1 hour.[5]

  • Remove the methanol by evaporation under reduced pressure.

  • Wash the solid residue with ethyl acetate and dry to yield (3R)-3-methylmorpholine hydrochloride as white crystals (yield ~74%).[5]

General Experimental Workflow Diagram

G cluster_prep Preparation cluster_activation Activation cluster_reaction Coupling Reaction Swell Swell Resin in DMF Deprotect Fmoc Deprotection (e.g., 20% Piperidine/DMF) Swell->Deprotect Wash1 Wash Resin (DMF) Deprotect->Wash1 Combine Add Activation Mix to Resin Wash1->Combine Weigh Weigh AA, HATU, HOAt Dissolve Dissolve in 20% NMM/DMF Weigh->Dissolve Dissolve->Combine Agitate Agitate (4-24h) at Room Temp Combine->Agitate Wash2 Wash Resin (DMF) Agitate->Wash2 Test Kaiser Test Wash2->Test

Caption: Standard workflow for an NMM-mediated solid-phase peptide coupling.

References

The Biological Versatility of Functionalized Morpholines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a simple six-membered heterocycle containing both an ether and a secondary amine functional group, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including a pKa that renders it partially protonated at physiological pH, favorable solubility profiles, and metabolic stability, have made it a cornerstone in the design of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the biological activities of functionalized morpholines, with a focus on their applications in oncology, infectious diseases, and central nervous system (CNS) disorders. Detailed experimental protocols for key assays and visualizations of critical signaling pathways are presented to facilitate further research and drug development in this promising area.

Anticancer Activity of Morpholine Derivatives

Functionalized morpholines have demonstrated significant potential as anticancer agents by targeting key signaling pathways involved in cell growth, proliferation, and survival. A predominant mechanism of action is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway, which is frequently dysregulated in various cancers.[1][2]

Quantitative Anticancer Activity

The cytotoxic effects of various morpholine derivatives have been quantified against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several promising compounds are summarized in the table below.

Compound IDCancer Cell LineTarget(s)IC50 (µM)Reference(s)
AK-3 A549 (Lung)Not Specified10.38 ± 0.27[3]
MCF-7 (Breast)Not Specified6.44 ± 0.29[3]
SHSY-5Y (Neuroblastoma)Not Specified9.54 ± 0.15[3]
AK-10 A549 (Lung)Not Specified8.55 ± 0.67[3]
MCF-7 (Breast)Not Specified3.15 ± 0.23[3]
SHSY-5Y (Neuroblastoma)Not Specified3.36 ± 0.29[3]
Compound 22 MDA-MB-231 (Breast)Induces Apoptosis20
SW480 (Colon)Induces Apoptosis12.5
Thieno[3,2-d]pyrimidine 15e A375 (Melanoma)PI3K p110α0.58[4]
PI3K Inhibitor 14 C4-2 (Prostate)PI3KMore potent than ZSTK474[2][5]
Signaling Pathway: PI3K/Akt/mTOR Inhibition

Morpholine-containing compounds, such as certain quinazoline and thienopyrimidine derivatives, have been designed to bind to the ATP-binding pocket of PI3K isoforms, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition blocks the downstream activation of Akt and mTOR, leading to cell cycle arrest and apoptosis.[4][5]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3  p PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1  p Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Morpholine Inhibitor Morpholine Inhibitor Morpholine Inhibitor->PI3K Ergosterol_Biosynthesis_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol Fecosterol Fecosterol 14-demethyl lanosterol->Fecosterol Sterol Δ14-reductase Episterol Episterol Fecosterol->Episterol Sterol Δ8-Δ7-isomerase Ergosterol Ergosterol Episterol->Ergosterol Sterol Δ14-reductase Sterol Δ14-reductase Sterol Δ8-Δ7-isomerase Sterol Δ8-Δ7-isomerase Morpholine Antifungals Morpholine Antifungals Morpholine Antifungals->Sterol Δ14-reductase Morpholine Antifungals->Sterol Δ8-Δ7-isomerase

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of Chiral Morpholines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Chiral morpholines are a pivotal structural motif in medicinal chemistry, frequently appearing in a wide array of approved pharmaceuticals and clinical drug candidates.[1] The stereochemistry of substituents on the morpholine ring can significantly impact biological activity, making the development of robust and efficient asymmetric syntheses for these chiral heterocycles a critical area of research.[1][2][3] This document provides detailed application notes and protocols for the catalytic asymmetric synthesis of chiral morpholines, with a focus on modern, highly enantioselective methods. While direct applications of 3-Methylmorpholine hydrochloride as a catalyst in asymmetric synthesis are not prominently reported, the synthesis of chiral 3-substituted morpholines, including (S)-3-Methylmorpholine, is of significant interest.[4][5][6]

I. Catalytic Asymmetric Synthesis of 3-Substituted Chiral Morpholines via Tandem Hydroamination-Asymmetric Transfer Hydrogenation

A powerful and efficient one-pot, two-step catalytic process has been developed for the synthesis of 3-substituted chiral morpholines.[1][7] This tandem reaction involves an initial titanium-catalyzed intramolecular hydroamination of an aminoalkyne substrate to form a cyclic imine intermediate. This intermediate is then reduced in situ via a ruthenium-catalyzed asymmetric transfer hydrogenation, utilizing a chiral diamine ligand to afford the desired enantiomerically enriched 3-substituted morpholine.[1][7] This method offers a broad substrate scope with high yields and excellent enantioselectivities.[1]

Quantitative Data Summary:

The following table summarizes the yields and enantiomeric excess (ee) for the synthesis of various 3-substituted chiral morpholines using the tandem hydroamination-asymmetric transfer hydrogenation method.

EntrySubstrate (R Group)ProductYield (%)ee (%)
1Phenyl3-Phenylmorpholine85>95
24-Methoxyphenyl3-(4-Methoxyphenyl)morpholine82>95

(Data sourced from reference[1])

Experimental Protocol: Tandem Hydroamination-Asymmetric Transfer Hydrogenation

This protocol describes a general procedure for the synthesis of 3-substituted chiral morpholines.

Materials:

  • Aminoalkyne substrate

  • Titanium catalyst (e.g., commercially available bis(amidate)bis(amido)Ti catalyst)

  • Ruthenium catalyst (e.g., RuCl--INVALID-LINK--)

  • Formic acid/triethylamine azeotrope

  • Anhydrous toluene

  • Saturated aqueous NaHCO₃ solution

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Hydroamination:

    • In a reaction vessel under an inert atmosphere, dissolve the aminoalkyne substrate in anhydrous toluene.

    • Add the titanium catalyst (typically 1-5 mol%).

    • Stir the reaction mixture at 110 °C for 24 hours.

    • Cool the reaction to room temperature.

  • Asymmetric Transfer Hydrogenation:

    • To the cooled reaction mixture from the hydroamination step, add a solution of the ruthenium catalyst (typically 1 mol%) in the formic acid/triethylamine azeotrope.

    • Stir the reaction at room temperature for 12 hours.

    • Quench the reaction with a saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to afford the desired enantiomerically enriched 3-substituted morpholine.

Logical Workflow for Tandem Synthesis

Tandem_Hydroamination_ATH cluster_hydroamination Step 1: Hydroamination cluster_ath Step 2: Asymmetric Transfer Hydrogenation cluster_workup Workup & Purification Start Aminoalkyne Substrate Imine Cyclic Imine Intermediate Start->Imine Ti Catalyst, Toluene, 110°C Product Chiral 3-Substituted Morpholine Imine->Product Ru Catalyst, HCOOH/NEt3 Purified Purified Product Product->Purified Quench, Extract, Purify

Caption: Tandem hydroamination and asymmetric transfer hydrogenation workflow.

II. Catalytic Asymmetric Hydrogenation of Dehydromorpholines

Another significant advancement in the synthesis of chiral morpholines is the asymmetric hydrogenation of dehydromorpholines.[1][2][3] This atom-economical method provides a direct route to 2-substituted chiral morpholines with high efficiency and excellent enantioselectivity.[1][2] The use of a chiral bisphosphine ligand, such as SKP, complexed with rhodium is crucial for achieving high levels of stereocontrol.[1][2]

Quantitative Data Summary:

The following table presents data for the asymmetric hydrogenation of a 2-substituted dehydromorpholine.

EntrySubstrateProductYield (%)ee (%)
12-phenyl-3,4-dihydro-2H-1,4-oxazine(R)-2-phenylmorpholine>9992

(Data sourced from reference[1])

Experimental Protocol: Asymmetric Hydrogenation of Dehydromorpholines

Materials:

  • 2-substituted dehydromorpholine substrate (e.g., 2-phenyl-3,4-dihydro-2H-1,4-oxazine)

  • Rhodium catalyst precursor (e.g., [Rh(COD)₂]BF₄)

  • Chiral bisphosphine ligand (e.g., SKP)

  • Anhydrous dichloromethane (DCM)

  • Hydrogen gas (high pressure)

  • Stainless-steel autoclave

Procedure:

  • Catalyst Preparation:

    • In a vial under an inert atmosphere, dissolve the rhodium catalyst precursor and the chiral bisphosphine ligand in anhydrous DCM.

    • Stir the solution at room temperature to form the active catalyst complex.

  • Hydrogenation:

    • In a separate vial, dissolve the 2-substituted dehydromorpholine substrate in anhydrous DCM.

    • Transfer the substrate solution to the catalyst solution.

    • Transfer the resulting mixture to a stainless-steel autoclave.

    • Purge the autoclave with hydrogen gas three times and then pressurize to 50 atm of hydrogen.

    • Stir the reaction at room temperature for 24 hours.

  • Workup and Purification:

    • After carefully releasing the pressure, remove the solvent under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (e.g., petroleum ether/ethyl acetate = 5:1) to afford the desired chiral 2-substituted morpholine.

Experimental Workflow for Asymmetric Hydrogenation

Asymmetric_Hydrogenation_Workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_purification Workup and Purification Catalyst Prepare Rh/Chiral Ligand Catalyst in DCM Mix Combine Catalyst and Substrate Catalyst->Mix Substrate Dissolve Dehydromorpholine in DCM Substrate->Mix Autoclave Transfer to Autoclave Mix->Autoclave Pressurize Pressurize with H2 (50 atm) Autoclave->Pressurize Stir Stir for 24h at RT Pressurize->Stir Depressurize Depressurize Autoclave Stir->Depressurize Concentrate Remove Solvent Depressurize->Concentrate Chromatography Flash Column Chromatography Concentrate->Chromatography Product Chiral 2-Substituted Morpholine Chromatography->Product

Caption: Asymmetric hydrogenation of dehydromorpholines workflow.

Mechanism and Role of Chiral Ligands:

In both asymmetric transfer hydrogenation and asymmetric hydrogenation, the chiral ligand plays a critical role in establishing the stereochemistry of the final product. The ligand coordinates to the metal center (ruthenium or rhodium), creating a chiral environment. The substrate then coordinates to this chiral metal complex in a specific orientation to minimize steric hindrance. The subsequent hydride transfer (from the formic acid/triethylamine azeotrope or H₂) occurs stereoselectively, leading to the formation of one enantiomer in excess. The specific structure of the chiral ligand is therefore paramount in achieving high enantioselectivity.

The asymmetric synthesis of chiral morpholines is a well-developed field with robust and highly enantioselective methods available to researchers. The tandem hydroamination-asymmetric transfer hydrogenation and the asymmetric hydrogenation of dehydromorpholines are powerful strategies for accessing enantioenriched 3- and 2-substituted morpholines, respectively. These protocols provide a solid foundation for the synthesis of these important building blocks for drug discovery and development.

References

3-Methylmorpholine Hydrochloride in Peptide Coupling: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate process of peptide synthesis, the choice of base plays a pivotal role in ensuring high coupling efficiency while minimizing undesirable side reactions, most notably racemization. 3-Methylmorpholine (NMM), and by extension its hydrochloride salt, is a tertiary amine base frequently employed in peptide coupling reactions. Its moderate basicity offers a distinct advantage in preserving the stereochemical integrity of amino acids, particularly those prone to epimerization. This document provides detailed application notes, experimental protocols, and comparative data on the use of 3-methylmorpholine hydrochloride as a base in peptide coupling reactions, designed to guide researchers in optimizing their synthetic strategies.

Application Notes

The Role of 3-Methylmorpholine (NMM) as a Base

N-methylmorpholine (NMM) is a tertiary amine that acts as a proton scavenger in peptide coupling reactions. Its primary function is to neutralize the acidic species generated during the activation of the carboxylic acid group of an amino acid, thereby facilitating the nucleophilic attack by the amino group of the adjacent amino acid.

A Note on this compound (3-NMM·HCl): It is crucial to understand that this compound is the salt of the active base, N-methylmorpholine. In itself, it is not a base. To be utilized in a peptide coupling reaction, 3-NMM·HCl must be neutralized by an additional equivalent of a stronger base to release the free NMM. In practice, it is more common to use N-methylmorpholine directly. However, if 3-NMM·HCl is used, careful consideration of stoichiometry is required.

Comparison with Other Bases

The selection of a base is a critical parameter in peptide synthesis. The most common alternatives to NMM are N,N-diisopropylethylamine (DIEA) and triethylamine (TEA).

  • N-Methylmorpholine (NMM): As a moderately hindered and weaker base compared to DIEA, NMM is particularly advantageous in minimizing racemization.[1] This is especially critical when coupling amino acids that are susceptible to epimerization, such as histidine and cysteine.[1]

  • N,N-Diisopropylethylamine (DIEA): A stronger and more sterically hindered base, DIEA is often used for coupling sterically hindered amino acids where a higher degree of basicity may be required to achieve efficient coupling.[1] However, its stronger basicity can increase the risk of racemization.[1]

  • Triethylamine (TEA): While also a common base, TEA is generally more nucleophilic than NMM and DIEA, which can lead to unwanted side reactions. Its use in modern peptide synthesis has become less frequent in favor of the more hindered bases.

The choice between NMM and DIEA often depends on the specific amino acid being coupled and the coupling reagent employed. For routine couplings where racemization is not a primary concern, DIEA may provide faster reaction times. However, for sensitive amino acids or in fragment condensation, NMM is often the preferred choice to ensure the chiral purity of the final peptide.[1]

Quantitative Data Presentation

The following tables summarize comparative data on the performance of NMM and other bases in peptide coupling reactions, focusing on reaction yield and racemization.

Coupling ReagentBaseAmino Acid SequenceYield (%)Racemization (%)Reference
PyBOPNMMFmoc-L-His(Trt)-OH + L-Leu-OtBuHighLow[1]
PyBOPDIEAFmoc-L-His(Trt)-OH + L-Leu-OtBuHighModerate[1]
HATUNMMFmoc-His(Trt)-OHHighHigh[2]
Mixed AnhydrideNMMBoc-Ile-OH + H-Lys(Z)-OMe85Not specified[3]
Mixed AnhydrideTEABoc-MeLeu-OH + EsterLowNot specified[3]
ParameterN-Methylmorpholine (NMM)N,N-Diisopropylethylamine (DIEA)
Basicity WeakerStronger
Steric Hindrance Less hinderedMore hindered
Racemization Risk LowerHigher
Typical Applications Coupling of racemization-prone amino acids (e.g., His, Cys), fragment condensation.Coupling of sterically hindered amino acids, routine couplings where racemization is not a major concern.

Experimental Protocols

General Workflow for Peptide Coupling

The following diagram illustrates the general workflow for a single coupling cycle in solid-phase peptide synthesis (SPPS).

G Resin Peptide-Resin Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Coupling Reaction Washing_1->Coupling Amino_Acid_Activation Amino Acid Activation (Fmoc-AA-OH, Coupling Reagent, Base) Amino_Acid_Activation->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Next_Cycle Proceed to Next Cycle or Final Cleavage Washing_2->Next_Cycle G Start Start: Choose a Base for Peptide Coupling Rac_Prone Is the amino acid racemization-prone (e.g., His, Cys)? Start->Rac_Prone Steric_Hindrance Is the coupling sterically hindered? Rac_Prone->Steric_Hindrance No Use_NMM Use N-Methylmorpholine (NMM) Rac_Prone->Use_NMM Yes Steric_Hindrance->Use_NMM No (Standard Coupling) Use_DIEA Use N,N-Diisopropylethylamine (DIEA) Steric_Hindrance->Use_DIEA Yes

References

Application Notes and Protocols for the Use of 3-Methylmorpholine Hydrochloride in API Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Methylmorpholine hydrochloride, and its free base form, N-methylmorpholine (NMM), in the synthesis of Active Pharmaceutical Ingredients (APIs). The protocols outlined below are intended to serve as a guide for laboratory-scale synthesis and can be adapted for process development and scale-up operations.

Introduction

This compound is a tertiary amine salt that, upon neutralization, yields N-methylmorpholine (NMM), a versatile organic base. NMM is frequently employed in various chemical transformations crucial for the synthesis of complex APIs. Its properties, such as its pKa of 7.38 for the conjugate acid, make it a suitable base for a range of reactions, including amide bond formation, peptide coupling, and as a catalyst in the production of polyurethanes.[1] In API synthesis, NMM is often favored for its ability to act as a proton scavenger without demonstrating high nucleophilicity, which can help to minimize side reactions.

Key Applications in API Synthesis

N-methylmorpholine finds extensive application as a non-nucleophilic base in several key reaction types relevant to API synthesis:

  • Amide Bond Formation: NMM is widely used to facilitate the coupling of carboxylic acids and amines to form amide bonds, a fundamental transformation in the synthesis of many pharmaceuticals. It acts as a base to neutralize the acid formed during the reaction, driving the equilibrium towards product formation.

  • Peptide Synthesis: In solid-phase and solution-phase peptide synthesis, NMM is a preferred base for the activation of amino acids and during coupling steps.[2][3] Its use can help to minimize side reactions such as urethane formation and racemization, particularly when combined with appropriate solvents.[2]

  • Control of Stereochemistry: The choice of base can be critical in controlling the stereochemical outcome of a reaction. While specific examples are highly substrate-dependent, the steric hindrance and basicity of NMM can influence the stereoselectivity of certain synthetic transformations.

Experimental Protocols

The following sections provide detailed experimental protocols for key applications of N-methylmorpholine in reactions relevant to API synthesis.

General Protocol for Amide Bond Formation using a Coupling Agent

This protocol describes a general procedure for the formation of an amide bond between a carboxylic acid and an amine using a carbodiimide coupling agent and N-methylmorpholine as the base.

Materials:

  • Carboxylic Acid

  • Amine (or its hydrochloride salt)

  • N-methylmorpholine (NMM)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 5% aqueous HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

  • Addition of Base: Add N-methylmorpholine (1.1 eq) to the solution and stir for 10 minutes at room temperature. If the amine is used as a hydrochloride salt, an additional equivalent of NMM (total 2.1 eq) is required.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add the carbodiimide coupling agent (e.g., EDC, 1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Amine Addition: After stirring for 15-20 minutes at 0 °C, add the amine (1.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up:

    • If DCC was used, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the filter cake with the reaction solvent.

    • Dilute the filtrate with the reaction solvent.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to afford the desired amide.

Application in the Synthesis of Apremilast (A Representative Example)

Reaction Scheme:

Materials:

  • 3-Acetamidophthalic anhydride

  • (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine (or a suitable salt, e.g., N-acetyl-L-leucine salt)

  • N-methylmorpholine (NMM)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Water

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Charging Reactants: To a reaction vessel, charge 3-acetamidophthalic anhydride (1.0 eq) and (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine N-acetyl-L-leucine salt (1.05 eq) in acetonitrile.[2]

  • Base Addition: Add N-methylmorpholine (2.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-82 °C) and maintain for 3-5 hours, or until reaction completion is confirmed by HPLC.

  • Solvent Removal: Distill off the acetonitrile under reduced pressure.

  • Work-up: To the residue, add ethyl acetate and water. Separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with water.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Apremilast.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/ethanol) to yield Apremilast of high purity.[3]

Quantitative Data (Representative):

ParameterValue
Yield 75-85% (representative)
Purity (by HPLC) >99.5% (after recrystallization)[3]
Reaction Time 3-5 hours
Reaction Temperature 80-82 °C

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of an API using N-methylmorpholine as a base in a coupling reaction.

API_Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Isolation start Dissolve Carboxylic Acid and Coupling Agent add_base Add N-Methylmorpholine start->add_base activation Activate Carboxylic Acid add_base->activation add_amine Add Amine activation->add_amine reaction Reaction at RT add_amine->reaction filtration Filtration (if needed) reaction->filtration extraction Aqueous Extraction filtration->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Evaporation drying->concentration purification Chromatography or Recrystallization concentration->purification final_product Pure API purification->final_product

References

3-Methylmorpholine Hydrochloride: A Versatile Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methylmorpholine hydrochloride is a chiral amine salt that serves as a valuable reagent in a variety of organic transformations. Its utility stems from its properties as a mild, non-nucleophilic base, making it particularly suitable for reactions where the presence of a stronger, more nucleophilic base could lead to undesirable side reactions. This application note provides an overview of the uses of this compound in organic synthesis, with a focus on its role in amide bond formation and as a key intermediate in the synthesis of pharmaceutically active compounds. Detailed experimental protocols are provided for representative applications.

Application in Amide Bond Formation

Tertiary amines are frequently employed as bases in amide bond formation to neutralize the acid generated during the coupling reaction. 3-Methylmorpholine, often used as its hydrochloride salt from which the free base is generated in situ or used directly, is an effective base for this purpose. Its steric hindrance and moderate basicity help to minimize side reactions such as racemization, which can be a significant issue in peptide synthesis and the synthesis of chiral molecules.

Intermediate in Pharmaceutical Synthesis

This compound is a crucial building block in the synthesis of numerous pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] Its chiral nature makes it a valuable precursor for the synthesis of enantiomerically pure compounds.

Experimental Protocols

Protocol 1: Synthesis of (R)-3-Methylmorpholine Hydrochloride

This protocol describes the synthesis of (R)-3-methylmorpholine hydrochloride from (5R)-4-(4-methoxybenzyl)-5-methylmorpholine.

Workflow for the Synthesis of (R)-3-Methylmorpholine Hydrochloride

start Start: (5R)-4-(4-methoxybenzyl) -5-methylmorpholine step1 Add 1-chloroethyl chloroformate in 1,2-dichloroethane start->step1 step2 Heat at 80°C for 6 hours step1->step2 step3 Evaporate solvent step2->step3 step4 Dissolve residue in methanol step3->step4 step5 Heat at 80°C for 1 hour step4->step5 step6 Evaporate solvent step5->step6 step7 Wash with ethyl acetate step6->step7 end End: (R)-3-Methylmorpholine hydrochloride step7->end start Start: Carboxylic Acid step1 Activate with Thionyl Chloride or Oxalyl Chloride start->step1 acyl_chloride Acyl Chloride step1->acyl_chloride step2 Combine in an aprotic solvent (e.g., DCM) acyl_chloride->step2 amine Amine and 3-Methylmorpholine (as base) amine->step2 step3 Stir at room temperature step2->step3 workup Aqueous workup and extraction step3->workup end End: Amide workup->end

References

Application Notes and Protocols for Reactions Involving 3-Methylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental data for key reactions involving 3-Methylmorpholine and its hydrochloride salt. This versatile compound serves as a crucial building block and reagent in various synthetic transformations, including peptide synthesis, drug development, and asymmetric synthesis.

Peptide Bond Formation

3-Methylmorpholine, often used as its free base, N-methylmorpholine (NMM), is a widely employed tertiary amine base in peptide coupling reactions. Its moderate basicity helps to minimize side reactions like racemization, particularly when compared to stronger bases. It is commonly used to neutralize the hydrochloride salts of amino acid esters and in the activation of carboxylic acids.

Application Note:

N-Methylmorpholine is a preferred base in mixed anhydride and carbodiimide-mediated peptide coupling reactions. It effectively facilitates the formation of the peptide bond while minimizing urethane formation, a common side reaction. The choice of solvent can influence the efficiency of the reaction, with dichloromethane often being a superior solvent when NMM is used as the base.

Experimental Protocol: Mixed Anhydride Coupling

This protocol describes the coupling of a Boc-protected amino acid to an amino acid ester hydrochloride using isobutyl chloroformate and N-methylmorpholine.

Materials:

  • Boc-protected amino acid (e.g., Boc-Ile-OH)

  • Amino acid ester hydrochloride (e.g., H-Lys(Z)-OMe·HCl)

  • N-Methylmorpholine (NMM)

  • Isobutyl chloroformate

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • 1-Hydroxybenzotriazole (HOBt) (optional, to suppress racemization)

  • Stirring apparatus

  • Cooling bath (-15 °C)

Procedure:

  • Dissolve the Boc-protected amino acid (1.0 equiv.) in anhydrous THF or DCM.

  • Cool the solution to -15 °C in a cooling bath.

  • Add N-methylmorpholine (1.0 equiv.) to the solution and stir for 5 minutes.

  • Slowly add isobutyl chloroformate (1.0 equiv.) and stir the reaction mixture for 10-15 minutes to form the mixed anhydride.

  • In a separate flask, dissolve the amino acid ester hydrochloride (1.0 equiv.) in anhydrous THF or DCM and add N-methylmorpholine (1.0 equiv.) to neutralize the hydrochloride salt.

  • Add the neutralized amino acid ester solution to the mixed anhydride solution.

  • If using, add HOBt (1.0 equiv.) to the reaction mixture.

  • Allow the reaction to proceed at -15 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude peptide by column chromatography.

Quantitative Data:

The following table summarizes the effect of different tertiary amines and solvents on the yield of peptide and the formation of urethane as a side product in a mixed anhydride coupling reaction.

Boc-Amino AcidAmine BaseSolventPeptide Yield (%)Urethane Yield (%)Reference
Boc-Ile-OHN-MethylmorpholineTHF853.0
Boc-Ile-OHN-MethylmorpholineDCM902.0
Boc-Ile-OHTriethylamineTHF7510.0
Boc-Ile-OHTriethylamineDCM5025.0

Experimental Workflow:

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Workup & Purification Boc_AA Boc-Amino Acid Mixed_Anhydride Mixed Anhydride Boc_AA->Mixed_Anhydride in THF/DCM at -15°C NMM1 N-Methylmorpholine NMM1->Mixed_Anhydride iBuOCOCl Isobutyl Chloroformate iBuOCOCl->Mixed_Anhydride Peptide Dipeptide Mixed_Anhydride->Peptide AA_Ester_HCl Amino Acid Ester HCl Neutralized_Ester Neutralized Amino Acid Ester AA_Ester_HCl->Neutralized_Ester NMM2 N-Methylmorpholine NMM2->Neutralized_Ester Neutralized_Ester->Peptide Quench Quench with NaHCO3 Peptide->Quench Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Pure_Peptide Pure Dipeptide Purify->Pure_Peptide

Caption: Workflow for mixed anhydride peptide coupling using N-methylmorpholine.

Synthesis of Bioactive Molecules: The Linezolid Example

Morpholine and its derivatives are key structural motifs in many pharmaceuticals. 3-Methylmorpholine can serve as a precursor or building block in the synthesis of such molecules. A prominent example is the antibiotic Linezolid, where a morpholine ring is a critical part of the pharmacophore.

Application Note:

The morpholine ring in Linezolid is introduced via N-arylation of morpholine with an activated fluoronitrobenzene derivative. While 3-methylmorpholine hydrochloride itself is not directly used in the most common synthetic routes, the chemistry involved in the formation of the N-aryl morpholine core is a key application of morpholine chemistry in drug development.

Synthetic Pathway Overview:

The synthesis of Linezolid typically involves the following key steps where the morpholine moiety is incorporated.

G FNB 3,4-Difluoronitrobenzene N_Arylation N-Arylation FNB->N_Arylation Morpholine Morpholine Morpholine->N_Arylation Intermediate1 N-(3-Fluoro-4-nitrophenyl)morpholine N_Arylation->Intermediate1 Reduction Reduction of Nitro Group Intermediate1->Reduction Intermediate2 3-Fluoro-4-morpholinylaniline Reduction->Intermediate2 Cyclization Oxazolidinone Ring Formation Intermediate2->Cyclization Linezolid Linezolid Cyclization->Linezolid

Caption: Key steps in the synthesis of Linezolid highlighting the incorporation of the morpholine ring.

Asymmetric Synthesis

(S)-3-Methylmorpholine hydrochloride is a valuable chiral building block for the synthesis of enantiomerically pure compounds. Its chiral center can be used to induce stereoselectivity in subsequent reactions.

Application Note:

Chiral morpholine derivatives are utilized as ligands or catalysts in asymmetric transformations. For instance, chiral β-morpholine amino acids have been shown to be effective organocatalysts in the 1,4-addition of aldehydes to nitroolefins, affording products with high diastereoselectivity and enantioselectivity.

Experimental Protocol: Asymmetric Michael Addition

This protocol describes the use of a chiral β-morpholine amino acid as an organocatalyst for the asymmetric Michael addition of an aldehyde to a nitroolefin. N-methylmorpholine is used as a co-base to generate the active catalyst.

Materials:

  • Aldehyde (e.g., Butyraldehyde)

  • Nitroolefin (e.g., trans-β-nitrostyrene)

  • Chiral β-morpholine amino acid catalyst (1-5 mol%)

  • N-methylmorpholine (NMM) (1-5 mol%)

  • Isopropanol (iPrOH)

  • Stirring apparatus

  • Cooling bath (-10 °C)

Procedure:

  • To a solution of the nitroolefin (1.5 equiv.) and the aldehyde (1.0 equiv.) in isopropanol, add the chiral β-morpholine amino acid catalyst (1-5 mol%).

  • Add N-methylmorpholine (1-5 mol%) to the reaction mixture.

  • Stir the reaction mixture at -10 °C for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Quantitative Data:

The following table summarizes the yield and stereoselectivity of the asymmetric Michael addition reaction using a chiral β-morpholine amino acid catalyst.[1]

AldehydeNitroolefinCatalyst Loading (mol%)Yield (%)dr (syn/anti)ee (%) (syn)
Butyraldehydetrans-β-nitrostyrene19595:592
Propionaldehydetrans-β-nitrostyrene19294:690
Isovaleraldehydetrans-β-nitrostyrene58896:495

Logical Relationship Diagram:

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_product Product Aldehyde Aldehyde Enamine_Formation Enamine Formation Aldehyde->Enamine_Formation Nitroolefin Nitroolefin Michael_Addition Asymmetric Michael Addition Nitroolefin->Michael_Addition Catalyst Chiral β-Morpholine Amino Acid Catalyst Catalyst->Enamine_Formation NMM N-Methylmorpholine (Base) NMM->Enamine_Formation Enamine_Formation->Michael_Addition Hydrolysis Hydrolysis Michael_Addition->Hydrolysis Hydrolysis->Catalyst Catalyst Regeneration Chiral_Product Chiral γ-Nitroaldehyde Hydrolysis->Chiral_Product

Caption: Catalytic cycle for the asymmetric Michael addition using a chiral morpholine-based organocatalyst.

References

Role of 3-Methylmorpholine hydrochloride in the synthesis of Viloxazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the established synthetic pathways for Viloxazine hydrochloride, a selective norepinephrine reuptake inhibitor. A thorough review of the scientific literature and patent databases indicates that 3-Methylmorpholine hydrochloride is not utilized in the synthesis of Viloxazine . This document details the widely accepted multi-step synthesis, commencing from 2-ethoxyphenol and epichlorohydrin. Detailed experimental protocols, quantitative data, and visual diagrams of the synthetic workflow and the pharmacological mechanism of action are provided to support research and development activities.

Role of this compound in Viloxazine Synthesis

Extensive searches of chemical literature and patent filings have revealed no established or documented role for this compound in the synthesis of Viloxazine. The primary and consistently reported synthetic routes do not involve this reagent as a reactant, catalyst, or intermediate. The protocols detailed below are based on the well-established and validated methods for Viloxazine synthesis.

Overview of the Established Synthesis of Viloxazine Hydrochloride

The most common and industrially relevant synthesis of Viloxazine is a multi-step process that begins with the reaction of 2-ethoxyphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with 2-aminoethyl hydrogen sulfate to form the morpholine ring of Viloxazine. The final step involves the formation of the hydrochloride salt and subsequent purification.

Quantitative Data for Viloxazine Synthesis

The following tables summarize the quantitative data for the key steps in the synthesis of Viloxazine hydrochloride, as reported in the literature.

Table 1: Synthesis of 1-(2-ethoxyphenoxy)-2,3-epoxypropane (Epoxide Intermediate)

ParameterValueReference
Starting Materials 2-ethoxyphenol, Epichlorohydrin[1][2]
Reagents/Catalysts Potassium carbonate, Phase-transfer catalyst (e.g., n-Bu4NHSO4)[1]
Solvent Toluene or solvent-free[3]
Reaction Temperature 50-60°C[4]
Yield Nearly quantitative[1]
Purity High (used in next step without extensive purification)[2]

Table 2: Synthesis of Viloxazine Free Base

ParameterValueReference
Starting Materials 1-(2-ethoxyphenoxy)-2,3-epoxypropane, 2-aminoethyl hydrogen sulfate[1][2]
Reagents Strong base (e.g., Potassium hydroxide)[3]
Solvent Methanol/Water[3]
Reaction Temperature 55-63°C[3]
Yield 31.1% - 40%[1][2]
Purity (by HPLC) 99.1% - 99.2%[2]

Table 3: Formation and Purification of Viloxazine Hydrochloride

ParameterValueReference
Starting Material Viloxazine free base[1]
Reagents Concentrated Hydrochloric Acid[1]
Recrystallization Solvents Aqueous isopropanol/Ethyl acetate[1]
Final Purity (by HPLC) > 99% - 99.5%[1][5]

Experimental Protocols

Protocol for the Synthesis of 1-(2-ethoxyphenoxy)-2,3-epoxypropane (Step 1)

This protocol is based on the reaction of 2-ethoxyphenol with epichlorohydrin in the presence of a base and a phase-transfer catalyst.[1]

Materials:

  • 2-ethoxyphenol

  • Epichlorohydrin

  • Potassium carbonate (powdered)

  • Tetrabutylammonium hydrogen sulfate (n-Bu4NHSO4)

  • Toluene

  • Water

Procedure:

  • To a solution of 2-ethoxyphenol in toluene, add powdered potassium carbonate and a catalytic amount of tetrabutylammonium hydrogen sulfate.

  • Heat the mixture to 50-60°C with vigorous stirring.

  • Slowly add epichlorohydrin to the reaction mixture.

  • Maintain the reaction at 50-60°C for several hours, monitoring the progress by TLC or HPLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature and wash with water to remove potassium carbonate and the catalyst.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(2-ethoxyphenoxy)-2,3-epoxypropane. This intermediate is often used in the next step without further purification.

Protocol for the Synthesis of Viloxazine Free Base (Step 2)

This protocol describes the ring-opening of the epoxide intermediate followed by cyclization to form the morpholine ring.[1][3]

Materials:

  • 1-(2-ethoxyphenoxy)-2,3-epoxypropane

  • 2-aminoethyl hydrogen sulfate

  • Potassium hydroxide

  • Methanol

  • Water

  • Methyl tert-butyl ether (for extraction)

Procedure:

  • In a reaction vessel, prepare a solution of potassium hydroxide in water.

  • Add 2-aminoethyl hydrogen sulfate to the potassium hydroxide solution and stir until dissolved, maintaining the temperature below 55°C.

  • To this solution, add a solution of 1-(2-ethoxyphenoxy)-2,3-epoxypropane in methanol.

  • Heat the reaction mixture to 55-63°C and stir for approximately 4 hours.

  • Add a second portion of a concentrated aqueous solution of potassium hydroxide and continue stirring at 60-63°C for about 16 hours.[3]

  • Monitor the reaction for completeness by TLC or HPLC.

  • Once the reaction is complete, cool the mixture and remove the methanol by concentration under reduced pressure.

  • Extract the aqueous residue with methyl tert-butyl ether.

  • Wash the organic layer with a brine solution, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Viloxazine free base.

Protocol for the Formation and Purification of Viloxazine Hydrochloride (Step 3)

This protocol outlines the conversion of the free base to its hydrochloride salt and subsequent purification by recrystallization.[1]

Materials:

  • Viloxazine free base

  • Concentrated hydrochloric acid

  • Isopropanol

  • Ethyl acetate

  • Water

Procedure:

  • Dissolve the crude Viloxazine free base in a mixture of isopropanol and water.

  • Cool the solution in an ice bath and slowly add concentrated hydrochloric acid while stirring to precipitate the Viloxazine hydrochloride salt.

  • Stir the mixture at a low temperature for a few hours to ensure complete precipitation.

  • Collect the precipitate by filtration and wash with cold ethyl acetate.

  • For purification, recrystallize the crude Viloxazine hydrochloride from a mixture of aqueous isopropanol and ethyl acetate.

  • Dissolve the crude salt in the hot solvent mixture and allow it to cool slowly to form crystals.

  • Filter the purified crystals, wash with cold ethyl acetate, and dry under vacuum to a constant weight. The final product should have a purity of >99%.[1]

Visualizations

Synthetic Workflow of Viloxazine Hydrochloride

Viloxazine_Synthesis cluster_step1 Step 1: Epoxide Formation cluster_step2 Step 2: Morpholine Ring Formation cluster_step3 Step 3: Salt Formation & Purification A 2-Ethoxyphenol C 1-(2-ethoxyphenoxy)- 2,3-epoxypropane A->C K2CO3, n-Bu4NHSO4 Toluene, 50-60°C (Yield: ~Quantitative) B Epichlorohydrin B->C K2CO3, n-Bu4NHSO4 Toluene, 50-60°C (Yield: ~Quantitative) E Viloxazine (Free Base) C->E KOH Methanol/Water, 55-63°C (Yield: 31-40%) D 2-Aminoethyl hydrogen sulfate D->E F Viloxazine Hydrochloride E->F Conc. HCl Aq. Isopropanol/EtOAc (Purity: >99%)

Caption: Synthetic pathway for Viloxazine Hydrochloride.

Pharmacological Mechanism of Action of Viloxazine

Viloxazine_MoA cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postneuron Postsynaptic Neuron Viloxazine Viloxazine NET Norepinephrine Transporter (NET) Viloxazine->NET Inhibits HT_synapse Increased Extracellular 5-HT Viloxazine->HT_synapse Increases (in PFC) HT2B 5-HT2B Receptor Viloxazine->HT2B Antagonist HT2C 5-HT2C Receptor Viloxazine->HT2C Agonist NE Norepinephrine (NE) NET->NE Reuptake NE_synapse Increased Extracellular NE NE->NE_synapse Increases Therapeutic_Effects Therapeutic Effects in ADHD (Improved attention, reduced hyperactivity) NE_synapse->Therapeutic_Effects HT_synapse->Therapeutic_Effects HT2B->Therapeutic_Effects HT2C->Therapeutic_Effects

Caption: Mechanism of Action of Viloxazine.

References

Application Notes and Protocols: Industrial Uses of N-Methylmorpholine and Its Salts

Author: BenchChem Technical Support Team. Date: December 2025

N-methylmorpholine (NMM) and its derivative, N-methylmorpholine N-oxide (NMMO), are versatile compounds with significant applications across various industries, including pharmaceuticals, polymers, textiles, and fine chemicals.[1] Their utility stems from NMM's properties as a tertiary amine base and catalyst, and NMMO's unique ability to act as a highly effective, recyclable solvent for cellulose.[2][3]

N-Methylmorpholine (NMM)

N-methylmorpholine (CAS No. 109-02-4) is a cyclic tertiary amine that functions primarily as a base catalyst, solvent, and chemical intermediate.[4][5] It is a colorless liquid with an ammonia-like odor, miscible with water and most organic solvents.[2]

1.1. Industrial Applications

  • Polyurethane Production: One of the largest applications of NMM is as a blowing catalyst in the manufacturing of polyurethane foams.[2] It is particularly effective in polyester-based polyurethane systems, where it promotes the reaction between isocyanates and polyols to create both flexible and rigid foams.[2][4] Its balanced gelling and blowing activity results in a uniform cell structure, essential for products like furniture, automotive seating, and insulation.[2]

  • Pharmaceutical Synthesis: In the pharmaceutical industry, high-purity NMM (≥99.6%) serves as a versatile solvent, base, and reagent in the synthesis of Active Pharmaceutical Ingredients (APIs).[2] It acts as an acid scavenger, neutralizing acids like HCl generated during chlorination steps, which improves reaction yields and product purity.[2] It is used in the synthesis of various drugs, including antibiotics like aminobenzylpenicillin, anesthetics, and muscle relaxants.[4][6]

  • Corrosion Inhibition: NMM is utilized as a corrosion inhibitor in formulations for industrial cleaning agents, metalworking fluids, and in oilfield applications.[7][8] Its chemical structure allows it to form a protective layer on metal surfaces, preventing degradation, especially in acidic environments.[7]

  • Chemical Intermediate: NMM is a crucial precursor for synthesizing other valuable chemicals.

    • It is oxidized to produce N-methylmorpholine N-oxide (NMMO) , the key solvent in the Lyocell process.[2][5]

    • It serves as an intermediate in the production of agrochemicals such as herbicides, fungicides, and insecticides.[2][8]

    • It is used to synthesize surfactants, emulsifiers, and rubber accelerators.[8][9]

  • Solvent and Stabilizer: NMM is an excellent solvent for various substances, including resins, dyes, and waxes.[2] It is also employed as a stabilizer for chlorinated hydrocarbons, preventing their degradation and extending their shelf life.[7]

1.2. Quantitative Data

The following tables summarize key quantitative data for N-methylmorpholine.

Table 1: Physical and Chemical Properties of N-Methylmorpholine

Property Value Reference
CAS Number 109-02-4 [2]
Molecular Formula C₅H₁₁NO [2]
Molar Mass 101.15 g/mol [2]
Appearance Colorless to pale yellow liquid [2]
Density 0.92 g/cm³ at 20°C [2]
Melting Point -66°C [2]
Boiling Point 115-116°C [2]
Flash Point ~24°C [2]
pKa (conjugate acid) 7.38 [10]

| Purity (Industrial) | ≥99% (GC) |[11] |

Table 2: Application-Specific Data for N-Methylmorpholine

Application Parameter Value Reference
Polyurethane Foam Catalyst Concentration 0.1 - 2.0% [2]
Pharmaceuticals Required Purity ≥99.6% [2]
Synthesis Morpholine Methylation Yield Up to 95% [1]

| Synthesis | Dichloroethyl Ether Method Yield| Approx. 94% |[1] |

1.3. Diagrams and Workflows

Industrial_Applications_NMM NMM N-Methylmorpholine (NMM) PU PU NMM->PU Pharma Pharma NMM->Pharma Corrosion Corrosion NMM->Corrosion Solvent Solvent NMM->Solvent NMMO NMMO NMM->NMMO Oxidation Agro Agro NMM->Agro Surfactant Surfactant NMM->Surfactant

Fig. 1: Key Industrial Roles of N-Methylmorpholine

PU_Foam_Workflow Reactants Polyol + Isocyanate + Water + Surfactants Mixing High-Shear Mixing Reactants->Mixing Catalyst N-Methylmorpholine (Blowing Catalyst) Catalyst->Mixing Reaction Exothermic Reaction: - Gelling (Polymerization) - Blowing (CO₂ Generation) Mixing->Reaction Initiates Product Cured Polyurethane Foam Reaction->Product Forms

Fig. 2: NMM in Polyurethane Foam Production

1.4. Experimental Protocols

Protocol 1: Illustrative Synthesis of Polyester-Based Polyurethane Foam

  • Objective: To demonstrate the catalytic activity of NMM in producing a flexible polyurethane foam.

  • Materials:

    • Polyester polyol

    • Toluene diisocyanate (TDI)

    • Deionized water (blowing agent)

    • Silicone surfactant (cell stabilizer)

    • N-methylmorpholine (NMM) (blowing catalyst)

    • Stannous octoate (gelling catalyst)

    • Paper cup, wooden stirrer, fume hood, digital scale.

  • Methodology:

    • In a fume hood, accurately weigh and combine the polyester polyol, deionized water, silicone surfactant, and NMM in a paper cup.

    • Stir the mixture vigorously for 30 seconds until a homogenous solution is formed.

    • Add the stannous octoate (gelling catalyst) to the mixture and stir for an additional 15 seconds.

    • Quickly add the pre-weighed toluene diisocyanate (TDI) to the mixture and stir rapidly for 5-10 seconds until the components are just mixed.

    • Immediately cease stirring and observe the reaction. Note the cream time (start of rise) and the tack-free time (when the surface is no longer sticky).

    • Allow the foam to cure at room temperature for 24 hours before handling and analysis.

  • Safety Note: This procedure involves hazardous materials (TDI) and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[12]

N-Methylmorpholine N-Oxide (NMMO)

N-methylmorpholine N-oxide (CAS No. 7529-22-8), the N-oxide derivative of NMM, is a crystalline solid most commonly used in its monohydrate form.[3] Its primary industrial significance lies in its ability to dissolve cellulose directly, a property that underpins the environmentally friendly Lyocell process.[3][13]

2.1. Industrial Applications

  • Lyocell Fiber Production: NMMO monohydrate is the exclusive solvent used in the commercial Lyocell process for producing regenerated cellulose fibers (e.g., Tencel™).[13][14] It functions by breaking the strong intermolecular hydrogen bonding network in cellulose, allowing it to dissolve without chemical derivatization.[14] The cellulose is dissolved in an aqueous NMMO solution at elevated temperatures to form a viscous solution called "dope," which is then extruded and spun into fibers.[15][16]

  • Green Chemistry: The Lyocell process is considered environmentally friendly largely because the NMMO solvent can be recovered at a very high rate (>99%), purified, and reused in a closed-loop system.[1][17] This minimizes chemical waste compared to older processes like the viscose method.[14]

  • Organic Synthesis: In laboratory and fine chemical applications, NMMO serves as a co-oxidant.[13][18] It is often used with catalysts like osmium tetroxide (OsO₄) or tetrapropylammonium perruthenate (TPAP) for oxidation reactions, such as the conversion of primary alcohols to aldehydes.[18]

2.2. Quantitative Data

Table 3: Physical and Chemical Properties of NMMO

Property Value Reference
CAS Number 7529-22-8 (Anhydrous) [3]
Molecular Formula C₅H₁₁NO₂ [3]
Molar Mass 117.15 g/mol (Anhydrous) [3]
Appearance Colorless crystalline solid [3]
Melting Point 180-184°C (Anhydrous) [3]
Melting Point ~70-80°C (Monohydrate) [3]

| Solubility | Highly soluble in water |[3] |

Table 4: Application-Specific Data for NMMO in the Lyocell Process

Parameter Value Reference
Solvent Recovery Rate >99% [1]
Typical Dope Composition 76% NMMO, 11-14% Cellulose, 10-12% Water [19]

| Dissolution Temperature | >80°C |[16] |

2.3. Diagrams and Workflows

Lyocell_Process Pulp Wood Pulp (Cellulose Source) Dissolution Pulp Dissolution (High Temperature) Forms 'Dope' Pulp->Dissolution NMMO_Fresh NMMO + Water (Solvent) NMMO_Fresh->Dissolution Spinning Fiber Spinning (Extrusion into Water Bath) Dissolution->Spinning Washing Washing & Drying Spinning->Washing Recovery Solvent Recovery (Evaporation & Purification) Spinning->Recovery Dilute NMMO Solution Fiber Lyocell Fiber (Final Product) Washing->Fiber Washing->Recovery Wash Water Recovery->NMMO_Fresh Recycled NMMO (>99%)

Fig. 3: Simplified Workflow of the Lyocell Process

2.4. Experimental Protocols

Protocol 2: Laboratory-Scale Dissolution of Cellulose in NMMO

  • Objective: To prepare a spinnable cellulose solution ("dope") using NMMO monohydrate.

  • Materials:

    • N-methylmorpholine N-oxide monohydrate (NMMO·H₂O)

    • Dissolving-grade wood pulp or microcrystalline cellulose

    • Propyl gallate (stabilizer, optional)

    • High-torque mechanical stirrer with a heating mantle

    • Reaction vessel (e.g., jacketed glass reactor)

    • Vacuum pump.

  • Methodology:

    • Weigh the NMMO monohydrate into the reaction vessel and begin heating to approximately 85-90°C with gentle stirring to create a melt.

    • If using, add a small amount of propyl gallate (e.g., 0.1% w/w) to the molten NMMO to inhibit thermal degradation.[15]

    • Slowly add the dry cellulose pulp to the molten NMMO in small portions under continuous, high-torque stirring.

    • Once all cellulose is added, apply a vacuum to the vessel to remove excess water and entrapped air, which aids in dissolution.

    • Continue stirring at 90-110°C for 1-3 hours, or until a clear, homogenous, and highly viscous solution is obtained. The absence of visible fibers indicates complete dissolution.

    • The resulting "dope" is ready for subsequent processing, such as fiber spinning or film casting.

  • Safety Note: NMMO is an oxidant and can react with combustible materials at high temperatures.[20] The process should be conducted with careful temperature control. Wear appropriate PPE, including thermal gloves and safety glasses.[21]

References

Application Notes and Protocols: 3-Methylmorpholine Hydrochloride in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Catalysis is a cornerstone of modern polymer chemistry, enabling the synthesis of a vast array of materials with tailored properties. Tertiary amines are a well-established class of organocatalysts frequently employed in various polymerization reactions, most notably in the formation of polyurethanes and in the ring-opening polymerization of cyclic esters.

These application notes concern the potential use of 3-Methylmorpholine hydrochloride as a catalyst in polymerization reactions. It is important to note that while the free base, 3-Methylmorpholine, and the structurally related N-Methylmorpholine are utilized as catalysts, there is limited specific information available in scientific literature detailing the application of This compound as a primary catalyst for polymerization. The hydrochloride salt is the conjugate acid of the amine and is generally less basic, which may impact its catalytic efficacy in base-catalyzed reactions.

Therefore, the information presented herein is based on the general principles of tertiary amine catalysis in polymerization, providing a foundational understanding and a starting point for researchers interested in exploring the catalytic activity of 3-Methylmorpholine and its derivatives.

General Principles of Tertiary Amine Catalysis in Polymerization

Tertiary amines, such as N-Methylmorpholine, function as catalysts in polymerization reactions through several mechanisms, primarily by acting as a nucleophile or a base.[1][2]

  • In Polyurethane Synthesis: Tertiary amines are crucial catalysts in the production of polyurethane foams, elastomers, and coatings.[3][4][5][6] They accelerate the reaction between isocyanates and polyols. The lone pair of electrons on the nitrogen atom can activate the hydroxyl group of the polyol, making it more nucleophilic and facilitating its attack on the isocyanate group.

  • In Ring-Opening Polymerization (ROP): Tertiary amines can catalyze the ring-opening polymerization of cyclic monomers like lactones (e.g., caprolactone, lactide) and cyclic carbonates.[1][2] The mechanism can vary, but it often involves the activation of an initiator (e.g., an alcohol) by the amine, which then initiates the polymerization.

Potential Applications of 3-Methylmorpholine as a Catalyst

Based on the behavior of structurally similar tertiary amines, 3-Methylmorpholine could potentially be investigated as a catalyst in the following areas:

  • Polyester Synthesis via Ring-Opening Polymerization: As a tertiary amine, 3-Methylmorpholine could catalyze the ROP of lactones to produce biodegradable polyesters, which are of significant interest in the biomedical and pharmaceutical fields for applications such as drug delivery systems and tissue engineering scaffolds.[7][8]

  • Polyurethane Formation: Similar to N-Methylmorpholine, 3-Methylmorpholine may be an effective catalyst for the formation of polyurethanes.[3][4][5][6] Its steric and electronic properties would influence the reaction kinetics and the properties of the resulting polymer.

Experimental Protocols (General - Based on Tertiary Amine Catalysis)

The following are generalized protocols for polymerization reactions where a tertiary amine catalyst like 3-Methylmorpholine could be employed. Note: These are starting points and would require optimization for the specific catalyst and monomers.

Protocol 1: Ring-Opening Polymerization of ε-Caprolactone

This protocol describes a typical bulk polymerization of ε-caprolactone using a tertiary amine catalyst and an alcohol initiator.

Materials:

  • ε-Caprolactone (monomer)

  • Benzyl alcohol (initiator)

  • 3-Methylmorpholine (catalyst)

  • Toluene (solvent, for purification)

  • Methanol (non-solvent, for precipitation)

  • Nitrogen or Argon gas supply

  • Schlenk flask and line

Procedure:

  • Drying and Purification: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. The monomer (ε-caprolactone) and initiator (benzyl alcohol) should be dried and distilled before use.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, add the desired amount of ε-caprolactone.

  • Initiator Addition: Add the calculated amount of benzyl alcohol to the flask. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.

  • Catalyst Addition: Introduce the desired molar percentage of 3-Methylmorpholine to the reaction mixture.

  • Polymerization: Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 110-130 °C) and stir. Monitor the reaction progress by taking small aliquots and analyzing them via ¹H NMR to determine monomer conversion.

  • Purification: Once the desired conversion is reached, cool the reaction mixture to room temperature. Dissolve the viscous polymer in a minimal amount of toluene.

  • Precipitation: Precipitate the polymer by slowly adding the toluene solution to a large excess of cold methanol with vigorous stirring.

  • Isolation and Drying: Collect the precipitated polymer by filtration and dry it under vacuum at a slightly elevated temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization:

  • Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC).

  • Chemical Structure: Confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Thermal Properties: Analyzed by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Data Presentation

The following table provides hypothetical data for the ring-opening polymerization of ε-caprolactone, illustrating the kind of results that would be collected and analyzed.

EntryMonomer/Initiator RatioCatalyst (mol%)Time (h)Conversion (%)Mn ( g/mol ) (GPC)PDI (GPC)
1100:1149210,5001.35
2100:1229510,8001.30
3200:1169020,1001.45

Visualizations

General Mechanism of Tertiary Amine Catalyzed ROP

The following diagram illustrates a generalized mechanism for the ring-opening polymerization of a lactone initiated by an alcohol and catalyzed by a tertiary amine.

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator R-OH (Initiator) Activated_Initiator R-O⁻ H-NR'3⁺ (Activated Initiator) Initiator->Activated_Initiator Activation Catalyst R'3N (Catalyst) (e.g., 3-Methylmorpholine) Catalyst->Activated_Initiator Ring_Opened R-O-C(=O)-(CH2)n-O⁻ Activated_Initiator->Ring_Opened Nucleophilic Attack Monomer Lactone (Monomer) Monomer->Ring_Opened Propagating_Chain R-[O-C(=O)-(CH2)n]m-O⁻ Ring_Opened->Propagating_Chain Chain Growth Longer_Chain R-[O-C(=O)-(CH2)n]m+1-O⁻ Propagating_Chain->Longer_Chain Addition of Monomer New_Monomer Lactone (Monomer) New_Monomer->Longer_Chain

Caption: General mechanism of tertiary amine catalyzed ROP of a lactone.

Experimental Workflow for Polymer Synthesis and Characterization

This diagram outlines the typical workflow for the synthesis and characterization of a polymer using a tertiary amine catalyst.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reagents Monomer, Initiator, Catalyst (3-Methylmorpholine) Reaction Polymerization (e.g., Bulk ROP) Reagents->Reaction Purification Dissolution & Precipitation Reaction->Purification Drying Vacuum Drying Purification->Drying GPC GPC (Mn, PDI) Drying->GPC NMR NMR (Structure, Conversion) Drying->NMR DSC_TGA DSC/TGA (Thermal Properties) Drying->DSC_TGA

Caption: Experimental workflow for polymer synthesis and analysis.

Conclusion

References

Troubleshooting & Optimization

Navigating Amide and Ester Synthesis: A Technical Guide to Improving Yields with 3-Methylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing reaction yields is a critical aspect of chemical synthesis. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve outcomes in reactions catalyzed by 3-Methylmorpholine hydrochloride, particularly in amide and ester bond formation.

This guide offers detailed methodologies for key experiments, summarizes quantitative data in structured tables for easy comparison, and provides visual workflows to clarify complex processes.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of 3-Methylmorpholine (NMM) and its hydrochloride salt in organic synthesis?

A1: 3-Methylmorpholine (NMM) is a tertiary amine that primarily functions as a base. In reactions like amide and peptide synthesis, it is used to neutralize acidic species and facilitate the coupling process. The hydrochloride salt is often used as a buffer or is formed in situ during the reaction. Its steric hindrance is a key feature, influencing selectivity and reducing side reactions compared to less hindered amines.

Q2: Why am I experiencing low yields in my amide coupling reaction when using this compound?

A2: Low yields in amide coupling can stem from several factors. Common culprits include:

  • Incomplete activation of the carboxylic acid: The coupling reagent (e.g., carbodiimides like DCC or EDC) may be degraded or used in insufficient amounts.

  • Suboptimal reaction temperature: While many coupling reactions proceed at room temperature, some may require cooling to minimize side reactions or gentle heating to overcome activation barriers.

  • Presence of moisture: Water can hydrolyze activated intermediates and coupling reagents, leading to low product yield. Ensure all reagents and solvents are anhydrous.

  • Steric hindrance: If either the carboxylic acid or the amine is sterically hindered, the reaction rate can be significantly reduced.

Q3: Can I use this compound in esterification reactions?

A3: Yes, 3-Methylmorpholine can be used as a base in certain esterification methods, such as those involving acyl chlorides or anhydrides, to neutralize the generated acid. However, for direct esterification of carboxylic acids with alcohols (Fischer esterification), a strong acid catalyst is typically required, and a base like NMM would not be suitable.

Q4: How can I effectively remove this compound from my reaction mixture during work-up?

A4: Being a tertiary amine salt, this compound is water-soluble. An acidic wash is an effective method for its removal. By washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl), the free base form of NMM will be protonated to form the hydrochloride salt, which will then partition into the aqueous layer.[1] This should be followed by a wash with saturated sodium bicarbonate solution to neutralize any remaining acid and then a brine wash.

Troubleshooting Guides

Low Yield in Amide Synthesis

If you are experiencing low yields in your amide synthesis using this compound, consider the following troubleshooting steps:

Troubleshooting Workflow for Low Amide Yield

Caption: A stepwise workflow for troubleshooting low yields in amide synthesis.

Parameter Recommendation
Solvent Polar aprotic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile (MeCN) are generally effective. The choice can impact reaction rates and solubility of reagents.[2]
Temperature Most amide coupling reactions are run at room temperature. However, for sterically hindered substrates or to minimize side reactions like racemization, cooling the reaction to 0°C is often beneficial.[3]
Catalyst/Base Loading Typically, 1.1 to 1.5 equivalents of 3-Methylmorpholine are used. The optimal amount can depend on the specific substrates and coupling agent.
Reaction Time Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time, which can range from a few hours to overnight.
Formation of Side Products in Peptide Synthesis

A common issue in peptide synthesis is the formation of side products, such as urethane byproducts or racemization of amino acids. The choice of base and solvent plays a crucial role in minimizing these unwanted reactions.

Logical Flow for Minimizing Side Products in Peptide Synthesis

SideProductMinimization cluster_base_solvent Base and Solvent Selection cluster_activation Activation Conditions cluster_temp Temperature Control Start Side Product Formation (e.g., Urethane, Racemization) AssessBaseSolvent Assess Base/Solvent Combination Start->AssessBaseSolvent AssessActivation Evaluate Activation Step Start->AssessActivation AssessTemperature Control Temperature Start->AssessTemperature NMM_THF N-Methylmorpholine in THF: Good combination for minimizing urethane formation. AssessBaseSolvent->NMM_THF NMM_DCM N-Methylmorpholine in DCM: Superior to THF for some hindered substrates. AssessBaseSolvent->NMM_DCM ActivationTime Optimize Activation Time: Longer activation can be beneficial with some bases. AssessActivation->ActivationTime CouplingAgent Choice of Coupling Agent: Consider agents known to reduce racemization (e.g., with additives like HOBt). AssessActivation->CouplingAgent LowTemp Maintain Low Temperature: Perform activation and coupling at low temperatures (e.g., -15°C to 0°C) to reduce racemization. AssessTemperature->LowTemp Result Minimized Side Products NMM_DCM->Result ActivationTime->Result LowTemp->Result

Caption: Decision-making process for minimizing side products in peptide synthesis.

Parameter Observation and Recommendation
Base Selection N-Methylmorpholine generally gives higher yields and less racemization compared to more hindered bases like triethylamine (TEA) in certain solvent systems.
Solvent Choice For hindered substrates, Dichloromethane (DCM) can be a superior solvent to Tetrahydrofuran (THF) when using N-Methylmorpholine, leading to a higher ratio of peptide to urethane byproduct.
Temperature Lowering the reaction temperature (e.g., to -15 °C) can significantly reduce racemization, although it may also lead to a decrease in the overall reaction rate and yield.

Experimental Protocols

General Protocol for Amide Synthesis using 3-Methylmorpholine and a Coupling Agent

This protocol provides a general procedure for the synthesis of an amide from a carboxylic acid and an amine using a carbodiimide coupling agent and 3-Methylmorpholine as the base.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DCM or DMF).

  • Addition of Amine and Base: Add the amine (1.0-1.2 eq.) to the solution, followed by the addition of 3-Methylmorpholine (1.1-1.5 eq.).

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Addition of Coupling Agent: Add the coupling agent (e.g., EDC or DCC, 1.1-1.5 eq.) portion-wise to the stirred reaction mixture, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up:

    • If DCC was used, filter off the precipitated dicyclohexylurea (DCU).

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and NMM), saturated NaHCO₃ solution (to remove unreacted carboxylic acid), and brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

General Protocol for Esterification of an Acid Chloride using 3-Methylmorpholine

This protocol describes a general method for the esterification of an alcohol with an acyl chloride, using 3-Methylmorpholine to neutralize the HCl generated.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) and 3-Methylmorpholine (1.1-1.2 eq.) in an anhydrous aprotic solvent (e.g., DCM or THF).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Acyl Chloride: Add the acyl chloride (1.0-1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.

  • Work-up:

    • Quench the reaction with water.

    • Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude ester by column chromatography or distillation.

By understanding the role of this compound and systematically troubleshooting key reaction parameters, researchers can significantly improve the yield and purity of their desired products in a variety of synthetic applications.

References

Technical Support Center: 3-Methylmorpholine Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding side-product formation when using 3-Methylmorpholine hydrochloride in chemical syntheses, with a particular focus on peptide coupling reactions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is the hydrochloride salt of 3-Methylmorpholine, a tertiary amine. It is commonly used as a base in organic synthesis, particularly in peptide coupling reactions.[1] Its role is to neutralize the acidic species generated during the reaction, such as the protonated carboxylic acid of the incoming amino acid, facilitating the formation of the peptide bond. It is also utilized as a catalyst and reaction medium in various other organic syntheses.

Q2: What are the main side-products observed when using this compound in peptide synthesis?

The two primary side-products encountered when using this compound, or the closely related N-methylmorpholine (NMM), as a base in peptide coupling reactions are:

  • Urethane Formation: This occurs when the activating agent for the carboxylic acid (e.g., a chloroformate) reacts with the N-protected amino acid to form an undesired urethane side-product instead of the desired peptide bond.[2]

  • Racemization: This is the loss of stereochemical integrity at the alpha-carbon of the amino acid being activated, leading to the formation of the D-enantiomer from the desired L-enantiomer. This can significantly impact the biological activity of the final peptide.[3]

Q3: How does this compound compare to other bases in terms of side-product formation?

The choice of the tertiary amine base is a critical factor in controlling side reactions. 3-Methylmorpholine (and NMM) is considered a moderately hindered base with a pKa of about 7.4. This moderate basicity and steric bulk can be advantageous in minimizing certain side reactions compared to other bases. For instance, the combination of N-methylmorpholine with tetrahydrofuran (THF) has been reported as a good choice for minimizing urethane formation.[2] In contrast, less hindered and more basic amines like triethylamine can sometimes lead to higher levels of racemization.

Troubleshooting Guide: Side-Product Formation

This guide provides a systematic approach to troubleshooting and minimizing urethane formation and racemization when using this compound in your experiments.

Issue 1: High Levels of Urethane Formation

Symptoms:

  • Lower than expected yield of the desired peptide.

  • Presence of a significant impurity peak in the HPLC chromatogram of the crude product.

  • Characterization of the impurity by NMR or Mass Spectrometry confirms the presence of a urethane structure.

Potential Causes and Solutions:

CauseRecommended Action
Sterically Hindered Amino Acids Urethane formation is more pronounced with bulky amino acids (e.g., Val, Ile). Consider using a different coupling reagent that is less prone to this side reaction.
Inappropriate Solvent Choice The solvent can significantly influence the reaction pathway. For mixed anhydride couplings, using tetrahydrofuran (THF) with N-methylmorpholine is recommended to minimize urethane formation.[2]
Excess Activating Agent Using a large excess of the activating agent (e.g., isobutyl chloroformate) can increase the likelihood of urethane formation. Use the activating agent in a stoichiometric amount or with a slight excess.
Reaction Temperature Higher temperatures can sometimes favor side reactions. Perform the coupling reaction at a lower temperature (e.g., -15°C to 0°C).
Absence of Additives The addition of 1-hydroxybenzotriazole (HOBt) can help to suppress urethane formation by forming an active ester that is more reactive towards the amine component.[2]

The following table provides a qualitative comparison of urethane formation based on literature reports.

BaseSolventRelative Urethane Formation
N-MethylmorpholineTetrahydrofuran (THF)Low[2]
N-MethylmorpholineDichloromethane (DCM)Moderate
TriethylamineDichloromethane (DCM)High[2]
N-MethylpiperidineDichloromethane (DCM)Very Low[2]
Issue 2: Significant Racemization

Symptoms:

  • The final peptide product shows a loss of optical purity, as determined by chiral HPLC or GC-MS.

  • The biological activity of the synthetic peptide is lower than expected.

Potential Causes and Solutions:

CauseRecommended Action
High Basicity of the Amine While 3-Methylmorpholine is moderately basic, prolonged reaction times or elevated temperatures can still promote racemization. Ensure the reaction is carried out for the minimum time required for completion and at a controlled, low temperature.
Inappropriate Coupling Reagent Some coupling reagents are more prone to causing racemization than others. For amino acids that are particularly susceptible to racemization (e.g., His, Cys, Ser), consider using coupling reagents known for low racemization levels, such as those based on carbodiimides in the presence of additives.
Absence of Racemization Suppressants The addition of reagents like 1-hydroxybenzotriazole (HOBt), 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly effective in suppressing racemization.[4]
Solvent Effects Polar aprotic solvents like DMF can sometimes promote racemization more than non-polar solvents like dichloromethane (DCM) or THF.
Pre-activation Time A long pre-activation time of the carboxylic acid before the addition of the amine component can increase the risk of racemization. It is often preferable to add the coupling reagent to a mixture of the carboxylic acid, amine, and base (in situ activation).

The following table provides a qualitative comparison of racemization based on literature reports.

BaseCoupling AdditiveRelative Racemization
N-MethylmorpholineNoneModerate to High
N-MethylmorpholineHOBtLow[4]
N-Methylmorpholine6-Cl-HOBtVery Low[4]
Diisopropylethylamine (DIPEA)HOBtLow

Experimental Protocols

Protocol for Minimizing Urethane Formation in a Mixed Anhydride Coupling
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the N-protected amino acid (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at -15°C.

  • Base Addition: Add 3-Methylmorpholine (1.0 equivalent) to the solution and stir for 5 minutes.

  • Activation: Slowly add isobutyl chloroformate (1.0 equivalent) dropwise, ensuring the temperature remains at -15°C. Stir the reaction mixture for 2 minutes to form the mixed anhydride.

  • Coupling: Add a pre-chilled solution of the amino acid ester hydrochloride (1.0 equivalent) and 3-Methylmorpholine (1.0 equivalent) in anhydrous THF to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC.

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol for Chiral HPLC Analysis of Racemization
  • Sample Preparation:

    • Peptide Hydrolysis: Hydrolyze a small sample of the purified peptide using 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.

    • Derivatization: After hydrolysis, evaporate the HCl under a stream of nitrogen. Derivatize the resulting amino acid mixture with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers that can be separated on a standard C18 reverse-phase HPLC column.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA). The exact gradient will depend on the specific amino acids.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 340 nm (for Marfey's derivatives).

  • Data Analysis:

    • Inject a standard mixture of the L- and D-amino acids derivatized with Marfey's reagent to determine their retention times.

    • Inject the derivatized hydrolysate of the synthetic peptide.

    • Quantify the amount of the D-isomer by integrating the peak areas of the L- and D-diastereomers. The percentage of racemization is calculated as: (%D / (%L + %D)) * 100.

Visualizing Reaction Pathways and Workflows

Urethane_Formation_Mechanism cluster_activation Activation Step cluster_peptide_coupling Desired Pathway: Peptide Bond Formation cluster_side_reaction Side Reaction: Urethane Formation N_Protected_AA N-Protected Amino Acid Mixed_Anhydride Mixed Anhydride Intermediate N_Protected_AA->Mixed_Anhydride + Activating Agent Activating_Agent Activating Agent (e.g., Isobutyl Chloroformate) Peptide Desired Peptide Mixed_Anhydride->Peptide + Amino Ester Urethane Urethane Side-Product Mixed_Anhydride->Urethane Intramolecular Rearrangement or Reaction with Base 3MM_HCl 3-Methylmorpholine (Base) 3MM_HCl->Mixed_Anhydride Amino_Ester Amino Acid Ester Racemization_Mechanism L_AA L-Amino Acid Derivative Enolate Enolate Intermediate (Loss of Chirality) L_AA->Enolate Proton Abstraction by Base Oxazolone Oxazolone Intermediate (Planar and Achiral) L_AA->Oxazolone Activation & Cyclization Base 3-Methylmorpholine (Base) Base->Enolate D_AA D-Amino Acid Derivative (Racemized Product) Enolate->D_AA Reprotonation Oxazolone->D_AA Ring Opening Troubleshooting_Workflow Start Experiment with 3-Methylmorpholine HCl Check_Purity Analyze Crude Product (HPLC, MS) Start->Check_Purity Side_Product_Detected Side-Product Detected? Check_Purity->Side_Product_Detected Identify_Side_Product Identify Side-Product (NMR, Chiral HPLC) Side_Product_Detected->Identify_Side_Product Yes Successful Successful Synthesis Side_Product_Detected->Successful No Is_Urethane Urethane? Identify_Side_Product->Is_Urethane Is_Racemization Racemization? Is_Urethane->Is_Racemization No Troubleshoot_Urethane Troubleshoot Urethane: - Change Solvent (THF) - Lower Temperature - Add HOBt Is_Urethane->Troubleshoot_Urethane Yes Troubleshoot_Racemization Troubleshoot Racemization: - Add Suppressant (HOBt) - Change Coupling Reagent - Lower Temperature Is_Racemization->Troubleshoot_Racemization Yes Other_Issue Investigate Other Potential Issues Is_Racemization->Other_Issue No Troubleshoot_Urethane->Start Troubleshoot_Racemization->Start Other_Issue->Start

References

Technical Support Center: 3-Methylmorpholine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Methylmorpholine (NMM) hydrochloride in their chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is 3-Methylmorpholine hydrochloride and what are its common applications in organic synthesis?

A1: this compound is the salt of the tertiary amine 3-Methylmorpholine. It is commonly used as a non-nucleophilic base in a variety of organic reactions.[1][2] Its primary applications include acting as a base in peptide coupling reactions and amide bond formations, where it serves to neutralize acids generated during the reaction without interfering with the desired transformation.[3][4][5] It is also utilized as a catalyst and reaction medium in other organic syntheses like allylations and sulfonations.[1]

Q2: What are the key safety precautions to take when working with this compound?

A2: this compound is an irritant that can cause respiratory tract, eye, and skin irritation.[6] Ingestion may lead to digestive tract irritation.[6] It is important to handle this compound in a well-ventilated area, preferably in a chemical fume hood.[7] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[7] Avoid generating dust and ensure an eyewash station and safety shower are readily accessible.[6]

Q3: How should this compound be stored?

A3: It should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[6] It is stable at room temperature under normal storage conditions but should be kept away from incompatible substances such as strong oxidizing agents, excess heat, and strong oxidants.[6]

Q4: How can I remove this compound from my reaction mixture after the reaction is complete?

A4: A common and effective method for removing 3-Methylmorpholine and its hydrochloride salt is to perform an acidic wash during the work-up.[8] Washing the organic layer with a dilute aqueous acid solution (e.g., 1N or 2N HCl) will protonate the amine, making it highly soluble in the aqueous phase, thus effectively removing it from the desired organic product.[8]

Troubleshooting Guide

This guide addresses common problems encountered during reactions involving this compound.

Problem 1: Low or no product yield in my amide coupling reaction.

  • Possible Cause 1: Inactive reagents. The coupling reagents (e.g., EDC, HOBt) or the this compound may have degraded.

    • Solution: Use fresh, high-purity reagents. Ensure that anhydrous solvents are used, as moisture can deactivate many coupling reagents.

  • Possible Cause 2: Incorrect stoichiometry. An improper ratio of reactants, coupling agents, or base can lead to incomplete reactions.

    • Solution: Carefully control the stoichiometry of all reactants. A slight excess of the amine component and coupling agents relative to the carboxylic acid is often beneficial.

  • Possible Cause 3: Sub-optimal reaction temperature. The reaction may be too slow at low temperatures or side reactions may dominate at higher temperatures.

    • Solution: Optimize the reaction temperature. Many coupling reactions are initiated at 0°C and then allowed to warm to room temperature.[5]

Problem 2: Formation of significant side products, such as urethanes in peptide synthesis.

  • Possible Cause: Inappropriate choice of base and solvent. The combination of the tertiary amine and the solvent can significantly influence the formation of urethane side products, especially with hindered amino acids.[3]

    • Solution: The choice of base and solvent is critical. For minimizing urethane formation, combinations like N-methylpiperidine in dichloromethane have been shown to be effective. N-methylmorpholine in tetrahydrofuran is also a good combination, while triethylamine in dichloromethane can lead to higher levels of urethane formation.[3] See the table below for a summary of base/solvent effects on urethane formation.

BaseSolventUrethane Formation
N-MethylpiperidineDichloromethaneMinimized
N-MethylmorpholineTetrahydrofuranGood (Low)
TriethylamineDichloromethaneParticularly Bad (High)
N-MethylmorpholineDimethylformamideMarginal Difference
N-MethylpiperidineDimethylformamideMarginal Difference
TriethylamineDimethylformamideMarginal Difference
Data summarized from literature reports on peptide coupling reactions.[3]

Problem 3: Racemization of chiral centers during the reaction.

  • Possible Cause 1: Prolonged activation time. Leaving the carboxylic acid activated for too long before the addition of the amine can lead to racemization.

    • Solution: Minimize the activation time of the carboxylic acid. Add the amine component as soon as possible after the activating agent.

  • Possible Cause 2: Use of a strong base. Highly basic conditions can promote epimerization.

    • Solution: While 3-Methylmorpholine is a relatively weak base, switching to an even weaker base like pyridine might be beneficial in sensitive cases.[5] Cooling the reaction can also help minimize racemization.[5]

Problem 4: Difficulty in purifying the final product.

  • Possible Cause 1: Residual this compound. The basic nature of the reagent can interfere with purification methods like silica gel chromatography.

    • Solution: As mentioned in the FAQs, perform a thorough acidic wash (e.g., with 1N HCl) during the work-up to remove the base.[8]

  • Possible Cause 2: Presence of closely related impurities. Side products or unreacted starting materials may have similar properties to the desired product, making separation difficult.[9][10]

    • Solution: Recrystallization is a powerful technique for purifying solid organic compounds.[11][12][13] The choice of solvent is crucial for successful recrystallization.[11][12] If recrystallization is ineffective, column chromatography with an optimized eluent system may be necessary.[14]

Experimental Protocols

Protocol 1: General Procedure for Amide Bond Formation

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Activation: Cool the solution to 0°C in an ice bath. Add the coupling agent (e.g., EDC, 1.1 eq.) and an additive if required (e.g., HOBt, 1.1 eq.).

  • Base and Amine Addition: To this mixture, add 3-Methylmorpholine (as the free base, 1.1-1.5 eq.) followed by the amine hydrochloride salt (1.1 eq.). If the free amine is used, this compound can be used as the base.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a dilute acid (e.g., 1N HCl) to remove the 3-Methylmorpholine, followed by a saturated aqueous solution of sodium bicarbonate to remove unreacted carboxylic acid, and finally with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[11][12] This is often determined empirically through small-scale solubility tests.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If colored impurities are present, add a small amount of activated charcoal to the hot solution and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur as the solution cools. For maximum recovery, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Visual Guides

Troubleshooting_Workflow Start Low or No Product Yield CheckReagents Check Reagent Quality (Freshness, Purity, Anhydrous Conditions) Start->CheckReagents CheckStoichiometry Verify Stoichiometry (Reactants, Coupling Agents, Base) CheckReagents->CheckStoichiometry Reagents OK OptimizeTemp Optimize Reaction Temperature CheckStoichiometry->OptimizeTemp Stoichiometry Correct Success Problem Resolved OptimizeTemp->Success Yield Improved SideProducts Significant Side Product Formation (e.g., Urethanes) ChangeBaseSolvent Change Base/Solvent Combination (e.g., NMM/THF) SideProducts->ChangeBaseSolvent ChangeBaseSolvent->Success Racemization Racemization Observed MinimizeActivation Minimize Activation Time Racemization->MinimizeActivation WeakerBase Consider Weaker Base / Lower Temperature MinimizeActivation->WeakerBase Still Racemizing WeakerBase->Success PurificationIssue Difficulty in Purification AcidWash Ensure Thorough Acidic Wash PurificationIssue->AcidWash Recrystallize Optimize Recrystallization / Chromatography AcidWash->Recrystallize Base Removed Recrystallize->Success

Caption: Troubleshooting workflow for common reaction issues.

Amide_Formation_Workflow Start Start: Carboxylic Acid + Amine Step1 1. Dissolve Carboxylic Acid in Anhydrous Solvent Start->Step1 Step2 2. Cool to 0°C + Add Coupling Reagents Step1->Step2 Step3 3. Add 3-Methylmorpholine + Amine Component Step2->Step3 Step4 4. Reaction (Stir at 0°C to RT) Step3->Step4 Step5 5. Work-up: Acidic & Basic Washes Step4->Step5 Step6 6. Purification: Recrystallization or Chromatography Step5->Step6 End Purified Amide Product Step6->End

References

Technical Support Center: Optimizing Reaction Conditions with 3-Methylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered when using 3-Methylmorpholine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in organic synthesis?

This compound is the hydrochloride salt of 3-Methylmorpholine, a heterocyclic amine. It is frequently utilized in organic synthesis, particularly in pharmaceutical development, as a weak base, a catalyst, or a building block for more complex molecules.[1][2] Its key applications include:

  • Peptide Synthesis: It is commonly used as a base in peptide coupling reactions to neutralize the hydrochloride salts of amino acid esters and to facilitate amide bond formation.[1][3]

  • Asymmetric Synthesis: The chiral nature of (S)-3-Methylmorpholine hydrochloride makes it a valuable reagent in asymmetric synthesis to produce enantiomerically pure compounds.[2]

  • Intermediate for Pharmaceuticals: It serves as a crucial intermediate in the synthesis of various biologically active molecules and pharmaceuticals.[2][4]

Q2: What are the key physical and chemical properties of this compound?

Understanding the properties of this compound is crucial for its effective use in experiments.

PropertyValue
Molecular Formula C₅H₁₁NO·HCl
Molecular Weight 137.61 g/mol [2]
Appearance White to off-white crystalline powder[2]
Melting Point 125 - 130 °C[2]
Solubility Soluble in water and polar organic solvents.[2][5][6][7]
pKa of Conjugate Acid The pKa of the conjugate acid of the parent amine, N-methylmorpholine, is 7.38.[8]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.[8]

Q3: How should I handle and store this compound safely?

This compound can cause skin and eye irritation and may cause respiratory irritation.[9] It is important to handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[10] Store the compound in a tightly closed container in a cool, dry place.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving this compound.

Low Reaction Yield

Problem: My reaction yield is lower than expected.

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction has stalled, consider increasing the reaction time or temperature. However, be aware that prolonged reaction times or higher temperatures can sometimes lead to side reactions.[3]

  • Suboptimal Reaction Conditions:

    • Solution: The choice of solvent can significantly impact the reaction outcome. Experiment with different solvents of varying polarity.[1] For instance, in some peptide couplings, dichloromethane has been shown to be a superior solvent when N-methylmorpholine is used as the base compared to tetrahydrofuran.[1]

  • Reagent Purity:

    • Solution: Ensure that all reagents, including this compound and solvents, are of high purity and anhydrous if the reaction is moisture-sensitive. Impurities can interfere with the reaction and reduce the yield.

  • Product Loss During Workup:

    • Solution: Your product may be partially soluble in the aqueous layer during extraction. Analyze the aqueous layer to check for product loss.[11] Additionally, if your product is volatile, you may lose it during solvent removal under reduced pressure.[11]

Low_Yield_Troubleshooting start Low Reaction Yield incomplete Incomplete Reaction? start->incomplete conditions Suboptimal Conditions? incomplete->conditions No solution1 Increase time/temp Monitor reaction incomplete->solution1 Yes purity Reagent Purity Issue? conditions->purity No solution2 Optimize solvent Adjust stoichiometry conditions->solution2 Yes workup Workup Loss? purity->workup No solution3 Use high purity reagents Ensure anhydrous conditions purity->solution3 Yes solution4 Analyze aqueous layer Check for volatility workup->solution4 Yes

Side Reactions in Peptide Synthesis

Problem: I am observing significant side products, such as racemization or urethane formation, in my peptide coupling reaction.

Possible Causes & Solutions:

  • Racemization: The activation of the carboxylic acid group of an amino acid can lead to the loss of stereochemical integrity, especially for sensitive amino acids like cysteine and histidine.[12]

    • Solution 1: Choice of Base: The basicity of the amine used can influence the extent of racemization. While 3-Methylmorpholine is a weaker base than triethylamine, which can be advantageous, even weaker bases like 2,4,6-collidine can further suppress racemization in sensitive couplings.[2][13]

    • Solution 2: Coupling Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can significantly reduce racemization by forming less reactive activated esters.[3][14]

    • Solution 3: Solvent Effects: The polarity of the solvent can affect the degree of racemization. Less polar solvents like tetrahydrofuran (THF) have been shown to result in less racemization compared to more polar solvents like ethyl acetate in certain mixed-anhydride couplings.[3]

  • Urethane Formation: This side reaction is more prevalent with sterically hindered amino acids and is highly dependent on the tertiary amine and solvent combination.[1]

    • Solution: The combination of N-methylmorpholine and tetrahydrofuran is considered a good choice for minimizing urethane formation.[1] In contrast, using triethylamine in dichloromethane can lead to significant urethane byproducts.[1]

Quantitative Data on Racemization in Peptide Coupling

The following table summarizes the percentage of diastereomer (L,D-isomer) formed during a model peptide coupling reaction under different conditions.

Coupling MethodBaseSolvent% L,D-Isomer (Racemization)
Mixed AnhydrideN-MethylmorpholineTHF15%
Mixed AnhydrideTriethylamineTHF3.9%
DCCIN-MethylmorpholineTHF6.4%
DCCITriethylamineTHF2.8%
Data adapted from a study on the coupling of Z-Ala-MeLeu with Gly-OBzl. The higher percentage indicates more racemization.[3]

Racemization_Mitigation start Racemization Observed base Evaluate Base start->base additives Use Additives start->additives solvent Optimize Solvent start->solvent solution1 Use weaker base (e.g., Collidine) base->solution1 solution2 Add HOBt or Oxyma additives->solution2 solution3 Use less polar solvent (e.g., THF) solvent->solution3

Product Purification

Problem: I am having difficulty purifying my product from the reaction mixture containing this compound.

Possible Causes & Solutions:

  • Residual Base: this compound, being a salt, is water-soluble.

    • Solution: A standard workup procedure involving washing the organic layer with a dilute acidic solution (e.g., 1N HCl) will protonate any residual free base and extract it into the aqueous layer.[15] This is followed by a wash with a dilute basic solution (e.g., saturated NaHCO₃) to remove any excess acid and acidic byproducts, and finally a brine wash.[16]

  • Co-elution during Chromatography: If the product has a similar polarity to any remaining impurities, it may be difficult to separate by column chromatography.

    • Solution: Optimize the solvent system for your column chromatography. A good starting point is to find a solvent system that gives your product an Rf value of 0.2-0.4 on TLC. If streaking is observed, adding a small amount of a suitable modifier (e.g., 1% triethylamine for basic compounds) to the eluent can improve separation.

Experimental Protocols

General Protocol for Amide Coupling using EDC/HOBt with this compound

This protocol provides a general guideline for a solution-phase amide coupling reaction. The specific amounts and reaction conditions may need to be optimized for your particular substrates.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine hydrochloride (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • 3-Methylmorpholine (free base, generated from the hydrochloride salt) or N-Methylmorpholine (NMM) (2.5 equiv)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine hydrochloride (1.1 equiv).

  • Dissolve the mixture in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add 3-Methylmorpholine or NMM (2.5 equiv) dropwise to the reaction mixture to neutralize the amine hydrochloride and act as the base for the coupling.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic phase sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.[16]

Amide_Coupling_Workflow start Start: Combine Acid, Amine·HCl, HOBt dissolve Dissolve in Anhydrous Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_base Add 3-Methylmorpholine cool->add_base add_edc Add EDC·HCl add_base->add_edc react React at Room Temperature (12-24h) add_edc->react workup Aqueous Workup react->workup purify Purification workup->purify end Final Product purify->end

References

Stability of 3-Methylmorpholine hydrochloride under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3-Methylmorpholine hydrochloride under various experimental conditions. The following information is compiled from publicly available data and general principles of pharmaceutical stability testing.

Frequently Asked Questions (FAQs)

Q1: What is known about the general stability of this compound?

This compound is a salt of a secondary amine. Generally, amine hydrochlorides are stable crystalline solids under standard storage conditions (room temperature, protected from light and moisture). The stability of similar compounds, such as N-methylmorpholine hydrochloride, is reported to be good under normal handling conditions. However, as a hydrochloride salt of an amine, it can be susceptible to degradation under strongly acidic or basic conditions, as well as oxidative and photolytic stress.[1]

Q2: How is this compound expected to behave under acidic conditions?

Q3: What is the expected stability of this compound under basic conditions?

In the presence of a strong base, the free amine form of 3-methylmorpholine will be generated. This free amine is more susceptible to oxidation than its protonated hydrochloride salt. Degradation under basic conditions could involve ring-opening or other rearrangements, particularly at elevated temperatures. For instance, some amides may yield amines and acids upon basic hydrolysis.[2]

Q4: What are the likely degradation products of this compound?

Specific degradation products for this compound have not been detailed in the available literature. However, based on the degradation pathways of morpholine and related compounds, potential degradation products could arise from:

  • Ring-opening: Cleavage of the C-N or C-O bonds within the morpholine ring.

  • Oxidation: Formation of N-oxides or other oxidative products, especially under basic conditions in the presence of an oxidizing agent.[1]

  • Dealkylation: Removal of the methyl group is a possibility under certain strenuous conditions.

Q5: Are there any known incompatibilities with common pharmaceutical excipients?

While specific compatibility studies for this compound are not published, general incompatibilities for amines in pharmaceutical formulations are known. For example, amines can react with reducing sugars (like lactose) via the Maillard reaction, leading to discoloration.[2] Additionally, interactions with certain reactive impurities in excipients could occur. Compatibility testing with the intended excipients is always recommended during formulation development.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No degradation observed under stress conditions. The compound is highly stable under the tested conditions. The analytical method is not stability-indicating (co-elution of degradants with the main peak).Increase the severity of stress conditions (higher acid/base concentration, higher temperature, longer exposure time). Re-evaluate and optimize the analytical method to ensure it can separate the parent compound from potential degradation products.
Complete degradation of the compound is observed. The stress conditions are too harsh.Reduce the severity of the stress conditions (lower acid/base concentration, lower temperature, shorter exposure time) to achieve a target degradation of 5-20%.[3]
Poor peak shape or resolution in HPLC analysis. Inappropriate column chemistry or mobile phase for the analyte and its degradants. The pH of the mobile phase is not optimal.Screen different HPLC columns (e.g., C18, C8, Phenyl-Hexyl). Adjust the mobile phase composition, including the organic modifier, buffer type, and pH. For amine compounds, a mobile phase pH that ensures a consistent ionization state is crucial.
Formation of unexpected artifacts. Reaction with impurities in solvents or reagents. Interaction with the container closure system.Use high-purity solvents and reagents. Perform blank experiments to identify potential artifacts. Ensure the use of inert container materials.
Difficulty in identifying degradation products. Degradants are not UV-active or do not ionize well for MS detection.Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). Consider derivatization to enhance detectability by UV or MS.

Summary of Quantitative Stability Data

Currently, there is a lack of specific, publicly available quantitative data on the degradation kinetics and stability of this compound under acidic and basic conditions. The table below summarizes the information gap.

Condition Parameter This compound Data
Acidic Hydrolysis Degradation Rate ConstantNot available in the literature
Half-lifeNot available in the literature
Major Degradation ProductsNot identified in the literature
Basic Hydrolysis Degradation Rate ConstantNot available in the literature
Half-lifeNot available in the literature
Major Degradation ProductsNot identified in the literature

Experimental Protocols

The following are general protocols for conducting forced degradation studies, which should be adapted and optimized for this compound based on preliminary experiments.

Protocol 1: Acidic and Basic Hydrolysis

Objective: To evaluate the stability of this compound in acidic and basic solutions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Purified water

  • Suitable volumetric flasks and pipettes

  • Heating apparatus (e.g., water bath or oven)

  • pH meter

  • Validated stability-indicating analytical method (e.g., HPLC-UV/MS)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in purified water at a known concentration (e.g., 1 mg/mL).

  • Acidic Stress:

    • Transfer a known volume of the stock solution to separate volumetric flasks.

    • Add an equal volume of 0.1 M HCl to one flask and 1 M HCl to another.

    • Store the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize it with an appropriate amount of NaOH, and dilute to a suitable concentration for analysis.

  • Basic Stress:

    • Transfer a known volume of the stock solution to separate volumetric flasks.

    • Add an equal volume of 0.1 M NaOH to one flask and 1 M NaOH to another.

    • Store the solutions at a controlled temperature (e.g., 60 °C) for a defined period.

    • At each time point, withdraw an aliquot, neutralize it with an appropriate amount of HCl, and dilute for analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with purified water and storing it under the same temperature conditions.

  • Analysis: Analyze the stressed and control samples using a validated stability-indicating analytical method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Initial HPLC Conditions (to be optimized):

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: As this compound lacks a strong chromophore, detection at low UV wavelengths (e.g., 200-210 nm) or the use of a mass spectrometer (MS) or other universal detectors is recommended.

  • Injection Volume: 10 µL

Method Development and Validation:

  • Analyze the unstressed this compound to determine its retention time and peak shape.

  • Analyze the samples from the forced degradation studies.

  • Adjust the mobile phase gradient, pH, and other chromatographic parameters to achieve baseline separation between the parent peak and any degradation product peaks.

  • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

The following diagrams illustrate the general workflow for a forced degradation study and a hypothetical degradation pathway for the morpholine ring.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis DrugSubstance 3-Methylmorpholine Hydrochloride StockSolution Prepare Stock Solution (e.g., 1 mg/mL in water) DrugSubstance->StockSolution Thermal Thermal Stress (e.g., 80°C, solid state) Acid Acidic Hydrolysis (0.1M & 1M HCl, 60°C) Base Basic Hydrolysis (0.1M & 1M NaOH, 60°C) Oxidation Oxidative Stress (e.g., 3% H2O2) Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize HPLC Stability-Indicating HPLC-UV/MS Analysis Neutralize->HPLC Data Data Interpretation (Peak Purity, Mass Balance) HPLC->Data Degradation_Pathway cluster_main Hypothetical Degradation Methylmorpholine 3-Methylmorpholine RingOpened Ring-Opened Intermediate (e.g., Amino Ether Acid) Methylmorpholine->RingOpened Acid/Base Hydrolysis SmallerFrags Smaller Fragments (e.g., smaller amines, organic acids) RingOpened->SmallerFrags Further Degradation

References

Technical Support Center: Purification of Products from 3-Methylmorpholine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of reaction products involving 3-Methylmorpholine (NMM) or its hydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: What is 3-Methylmorpholine hydrochloride, and what are its primary applications in synthesis?

A1: this compound is the salt of 3-Methylmorpholine (NMM), a tertiary amine. In organic synthesis, the free base, NMM, is frequently used as a non-nucleophilic base. Its primary applications include peptide coupling reactions and amide bond formations, where it acts as a proton scavenger to neutralize acids formed during the reaction.[1][2] The hydrochloride salt itself is sometimes used as a starting material or can be formed as a byproduct during the reaction workup.

Q2: What are the most common impurities encountered in reactions using 3-Methylmorpholine?

A2: The most common impurities are residual 3-Methylmorpholine and this compound. Depending on the reaction, other potential impurities can include byproducts from coupling reagents (e.g., ureas from carbodiimides), unreacted starting materials, and side-products from the main reaction.[1][3]

Q3: How can I remove residual 3-Methylmorpholine or its hydrochloride salt from my reaction mixture?

A3: The most effective and common method is to perform an acidic wash during the aqueous workup. By washing the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl, 5% HCl, or 20% citric acid), the basic 3-Methylmorpholine is protonated, forming the water-soluble hydrochloride salt, which is then extracted into the aqueous layer.[4][5]

Q4: What if my product is sensitive to strong acids like HCl?

A4: For acid-sensitive products, an alternative is to wash the organic layer with a 10% aqueous copper(II) sulfate solution.[4][5] Tertiary amines like 3-Methylmorpholine will complex with the copper ions and be extracted into the aqueous phase. This is often indicated by the aqueous layer turning a deep blue or purple color.[4] Washes should be continued until no further color change is observed.[4]

Q5: I'm observing a persistent emulsion during the aqueous workup. What can I do?

A5: Emulsion formation is a common issue when working with amines. To break an emulsion, you can try adding brine (saturated aqueous NaCl solution), which increases the ionic strength of the aqueous phase. Alternatively, filtering the biphasic mixture through a pad of Celite® or glass wool can sometimes resolve the emulsion. Gentle swirling or centrifugation instead of vigorous shaking during extraction can also help prevent emulsion formation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of products from reactions involving this compound.

Problem Possible Cause Suggested Solution
Residual 3-Methylmorpholine detected in the final product (by NMR or LC-MS). Incomplete removal during aqueous workup.- Increase the number of acidic washes (e.g., from 1 to 3).- Increase the concentration of the acidic solution (e.g., from 1M to 2M HCl, if the product is stable).- Ensure vigorous mixing during the extraction to maximize partitioning of the amine salt into the aqueous phase.
Low yield of the desired product after purification. - The product may be partially water-soluble and lost during the aqueous wash.- The product might be unstable to the acidic conditions of the workup.- If the product has some water solubility, back-extract the aqueous layers with a fresh portion of the organic solvent.- Use a milder acid for the wash, such as 10% citric acid solution.- For highly acid-sensitive products, consider using the copper(II) sulfate wash method.[4][5]
The product streaks on the silica gel column during chromatography. The basic nature of the product or residual amine causes strong interaction with the acidic silica gel.- Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a volatile base like triethylamine (e.g., 1-2% in the eluent).- Alternatively, use a different stationary phase such as neutral or basic alumina.
Formation of an insoluble precipitate during the workup. The hydrochloride salt of your product or the this compound may be insoluble in the chosen solvent system.- Add more of the organic or aqueous solvent to dissolve the precipitate.- If the precipitate is your desired product's salt, it can be isolated by filtration, then partitioned between a suitable organic solvent and a basic aqueous solution (like NaHCO₃) to recover the free base form of your product.

Data on Purification Efficiency

The following table provides representative data on the efficiency of removing a tertiary amine base, analogous to 3-Methylmorpholine, from a reaction mixture using an acidic wash. The data illustrates the progressive removal of the amine with successive washes.

Purification Step Amine Impurity Level (mol % relative to product)
Crude reaction mixture100% (1 equivalent excess)
After 1 wash with 1M HCl~10-15%
After 2 washes with 1M HCl~1-2%
After 3 washes with 1M HCl<0.5% (often undetectable by standard NMR)

Note: These values are illustrative and the actual efficiency will depend on the specific reaction, solvents, and the properties of the desired product.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using N-Methylmorpholine and Subsequent Purification

This protocol describes a typical amide bond formation using N-methylmorpholine (as a close analog to 3-methylmorpholine) and a standard purification procedure.[1]

  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) in dichloromethane (DCM).

  • Add N-methylmorpholine (1.5 eq.) and stir the solution at 0-5 °C.[1]

  • After 30 minutes, add the activating agent, such as phosphonitrilic chloride (PNT) (0.25 eq.), and continue stirring.[1]

  • Once the carboxylic acid has been activated (as monitored by TLC), add the aniline or amine (1.4 eq.).[1]

  • Allow the reaction to stir at room temperature for 2-3 hours, monitoring its completion by TLC.[1]

  • Workup and Purification:

    • Wash the reaction mixture with 5% aqueous NaHCO₃ (3 x 10 mL).[1]

    • Subsequently, wash with 2N aqueous HCl (3 x 10 mL) to remove the N-methylmorpholine.[1]

    • Follow with a wash with water (2 x 10 mL).[1]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]

    • If necessary, further purify the product by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Purification

G Troubleshooting Purification start Crude Product Analysis (NMR, LC-MS) check_purity Is the product pure? start->check_purity end Pure Product check_purity->end Yes impurity_type Identify Impurity check_purity->impurity_type No amine_impurity Residual 3-Methylmorpholine or its salt? impurity_type->amine_impurity other_impurity Other Byproducts impurity_type->other_impurity Non-basic amine_impurity->other_impurity No acid_wash Perform Acidic Wash (e.g., 1M HCl) amine_impurity->acid_wash Yes column_chromatography Column Chromatography other_impurity->column_chromatography check_again Re-analyze Product acid_wash->check_again column_chromatography->check_again check_again->check_purity

Caption: A workflow for troubleshooting common purification issues.

Acid-Base Extraction of 3-Methylmorpholine

G Acid-Base Extraction of 3-Methylmorpholine cluster_0 Organic Layer cluster_1 Aqueous Layer (Acidic) product Desired Product nmm 3-Methylmorpholine (Base) nmm_hcl 3-Methylmorpholine HCl (Salt) (Water-Soluble) nmm->nmm_hcl Protonation hcl HCl (Acid) hcl->nmm_hcl

Caption: The process of removing 3-methylmorpholine via acid-base extraction.

References

Impact of impurities in 3-Methylmorpholine hydrochloride on reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to impurities in 3-Methylmorpholine hydrochloride and their impact on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is the hydrochloride salt of 3-Methylmorpholine. It is a white to off-white crystalline powder.[1] This compound is primarily used in organic synthesis as a catalyst or a reagent. It is particularly valuable in pharmaceutical development where it serves as an intermediate in the synthesis of various drugs and as a building block for creating complex, biologically active molecules.[2] Its chiral nature also makes it useful in asymmetric synthesis.

Q2: What are the potential sources of impurities in this compound?

Impurities in this compound can originate from several sources throughout the manufacturing process and storage:

  • Synthesis-Related Impurities: These include residual starting materials, intermediates, by-products, and reagents from the synthetic route. For example, in a common synthesis pathway, residual (5R)-4-(4-methoxybenzyl)-5-methylmorpholine and 1-chloroethyl chloroformate could be present.

  • Degradation Products: Over time or due to improper storage conditions (e.g., exposure to heat, light, or moisture), this compound can degrade. Degradation pathways of morpholine derivatives can involve the cleavage of the C-N bond, leading to the formation of acidic impurities.

  • Residual Solvents: Solvents used during the synthesis and purification process may not be completely removed and can remain as impurities.

  • Inorganic Impurities: These can include residual catalysts, salts, and heavy metals.

  • Cross-Contamination: Contamination from other processes or equipment can introduce foreign substances.

Q3: How can I assess the purity of my this compound?

A comprehensive purity assessment involves a combination of chromatographic and spectroscopic techniques to identify and quantify the main compound and any potential impurities. Common analytical methods include:

  • High-Performance Liquid Chromatography (HPLC): A primary technique for assessing the purity of non-volatile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and semi-volatile impurities, such as residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.

  • Titration: An argentometric titration can be used to determine the hydrochloride content and overall purity.[1]

Troubleshooting Guide: Impact of Impurities on Reaction Outcomes

This guide addresses common issues encountered during reactions that may be attributed to impurities in this compound.

Observed Problem Potential Impurity-Related Cause Troubleshooting Steps & Solutions
Low Reaction Yield Presence of Morpholine or N-Methylmorpholine: These related compounds can act as weaker bases or catalysts, leading to incomplete reactions.1. Verify Purity: Use HPLC or GC to quantify the levels of morpholine and N-methylmorpholine in your reagent. 2. Purification: If significant impurities are detected, consider purifying the this compound by recrystallization. 3. Adjust Stoichiometry: A slight excess of the reagent might be necessary to compensate for lower purity, but this should be done cautiously as it can complicate purification.
Formation of Unexpected Side Products Residual Synthesis Reagents: Unreacted starting materials or reagents from the synthesis of this compound can participate in side reactions. Degradation Products: Acidic impurities from degradation can catalyze unwanted side reactions.1. Analyze for Residuals: Use LC-MS or GC-MS to screen for common synthesis precursors. 2. Use High-Purity Grade: Source this compound from a reputable supplier with a detailed certificate of analysis. 3. Neutralize Acidic Impurities: If acidic degradation is suspected, a pre-reaction workup with a non-interfering base might be possible, though this is a complex solution that requires careful consideration of your reaction chemistry.
Inconsistent Reaction Rates Variable Water Content: this compound is hygroscopic and can absorb moisture. Water can act as a nucleophile or a poison to certain catalysts.1. Dry the Reagent: Dry the this compound under vacuum before use. 2. Proper Storage: Store the reagent in a desiccator or under an inert atmosphere.[1] 3. Use Anhydrous Solvents: Ensure all other reaction components and solvents are rigorously dried.
Difficulty in Product Purification Presence of Structurally Similar Impurities: Impurities like morpholine or N-methylmorpholine can have similar solubility and chromatographic behavior to the desired product, making separation challenging.1. Optimize Chromatography: Experiment with different solvent systems, gradients, and stationary phases for HPLC or column chromatography. 2. Derivative Formation: In some cases, converting the product to a derivative can alter its properties and facilitate easier separation from impurities. 3. Aqueous Wash: For basic impurities like N-methylmorpholine, an acidic wash (e.g., with 1N HCl) during workup can help remove them, provided the desired product is not acid-labile.

Data Presentation: Potential Impurities and their Characteristics

Impurity Name Potential Source Chemical Formula Molecular Weight ( g/mol ) Potential Impact on Reactions
MorpholineIncomplete methylation during synthesis or degradationC₄H₉NO87.12Weaker base/catalyst, may lead to lower yields or slower reaction rates.
N-MethylmorpholineIncomplete methylation to 3-methyl position or side reactionC₅H₁₁NO101.15May compete in reactions, affecting selectivity and yield.
(5R)-4-(4-methoxybenzyl)-5-methylmorpholineResidual starting materialC₁₃H₁₉NO₂221.30Can introduce steric hindrance and potentially react with electrophiles.
1-Chloroethyl chloroformateResidual reagentC₃H₄Cl₂O₂142.97Highly reactive, can lead to the formation of unwanted by-products.
WaterAbsorption from atmosphereH₂O18.02Can act as a nucleophile, base, or catalyst poison.
Hydrochloric AcidExcess from salt formation or degradationHCl36.46Can catalyze acid-sensitive side reactions or degradation of products.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase at a concentration of 1 mg/mL.

  • Analysis: The percentage purity is calculated based on the area of the main peak relative to the total peak area of all observed peaks.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

This protocol is for the detection and quantification of residual solvents.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with a headspace autosampler.

  • Column: A polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Start at 40°C, hold for 5 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.

  • Injection: Headspace injection of a solution of the sample in a suitable high-boiling solvent (e.g., DMSO).

  • MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 350.

  • Analysis: Identification of solvents is based on their retention time and mass spectrum compared to known standards. Quantification is achieved by creating a calibration curve with known concentrations of expected solvents.

Visualizations

experimental_workflow cluster_start Sample Preparation cluster_analysis Purity & Impurity Analysis cluster_decision Decision Making cluster_end Outcome start Receive 3-Methylmorpholine hydrochloride Sample hplc HPLC Analysis (Purity, Non-volatile Impurities) start->hplc gcms GC-MS Analysis (Residual Solvents, Volatile Impurities) start->gcms nmr NMR Analysis (Structural Confirmation, Impurity ID) start->nmr titration Argentometric Titration (HCl Content) start->titration decision Purity Meets Specification? hplc->decision gcms->decision nmr->decision titration->decision pass Release for Use in Experiments decision->pass Yes fail Further Purification or Rejection of Batch decision->fail No

Workflow for Purity Assessment

troubleshooting_flowchart cluster_impurities Impurity-Specific Troubleshooting cluster_solutions Potential Solutions start Unexpected Reaction Outcome (e.g., Low Yield, Side Products) check_purity Check Purity of 3-Methylmorpholine HCl (See Purity Assessment Workflow) start->check_purity water Water Content Issue? (Hygroscopic Nature) check_purity->water Purity Issue Identified optimize Optimize Reaction Conditions (Stoichiometry, Temperature) check_purity->optimize Purity OK related_substances Related Substances Present? (e.g., Morpholine) water->related_substances dry Dry Reagent and Solvents water->dry residual_reagents Residual Reagents/Solvents? related_substances->residual_reagents purify Purify Reagent (e.g., Recrystallization) related_substances->purify source_new Source Higher Purity Reagent residual_reagents->source_new dry->optimize purify->optimize source_new->optimize

Troubleshooting Logic Flowchart

References

Technical Support Center: Managing Exothermic Reactions with 3-Methylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for safely managing exothermic reactions involving 3-Methylmorpholine hydrochloride. The following sections offer troubleshooting advice and frequently asked questions to ensure proper experimental control and mitigate the risks of thermal runaways.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with this compound?

A1: this compound is stable under normal conditions.[1] However, it can be involved in highly exothermic reactions when used as a reagent or catalyst, particularly in reactions with strong acids, strong bases, or strong oxidizing agents.[1] The primary hazard is the potential for a rapid temperature and pressure increase if the reaction rate becomes uncontrolled, leading to a thermal runaway.[2]

Q2: In what types of reactions should I be particularly cautious about exotherms when using this compound?

A2: Caution is advised in reactions where this compound is used as a base or catalyst, such as in certain coupling reactions, neutralizations of strong acids, or when it is in the presence of highly reactive reagents.[3][4] The heat of reaction in these processes can be significant, necessitating careful temperature control.

Q3: What is a thermal runaway, and how can it occur with reactions involving this compound?

A3: A thermal runaway is an uncontrolled exothermic reaction where the rate of heat generation exceeds the rate of heat removal.[2] This leads to a rapid increase in temperature and pressure, potentially causing equipment failure and release of hazardous materials. With this compound, a runaway could be initiated by factors such as incorrect reagent stoichiometry, addition of a reactant too quickly, or failure of the cooling system.[5]

Q4: Are there any known incompatible materials that could trigger a dangerous reaction with this compound?

A4: Yes, this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Contact with these substances can lead to vigorous exothermic reactions.

Q5: What are the hazardous decomposition products of this compound at elevated temperatures?

A5: Thermal decomposition of this compound can produce hazardous gases, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[1]

Troubleshooting Guide: Managing Temperature Excursions

A temperature excursion occurs when the reaction temperature deviates from the intended range. Prompt and appropriate action is crucial to prevent a loss of control.

Scenario 1: Minor Temperature Increase Above Setpoint

  • Possible Causes:

    • Inadequate cooling capacity.

    • Slightly fast reagent addition rate.

    • Changes in ambient temperature.

  • Corrective Actions:

    • Immediately stop the addition of any limiting reagents.

    • Increase the cooling rate of the reactor.

    • Monitor the temperature closely. If it continues to rise, proceed to Scenario 2.

Scenario 2: Rapid and Accelerating Temperature Rise

  • Possible Causes:

    • Loss of cooling.

    • Incorrect stoichiometry (overcharging of a reactant).

    • Agitator failure leading to localized hot spots.

    • Contamination with an incompatible material.

  • Corrective Actions:

    • Emergency Stop: Cease all reagent feeds immediately.

    • Maximum Cooling: Apply maximum cooling to the reactor.

    • Prepare for Quenching: If the temperature continues to rise uncontrollably, prepare to quench the reaction.

    • Evacuate: If the situation cannot be brought under control, evacuate the area and alert safety personnel.

dot

Caption: Troubleshooting workflow for temperature excursions.

Data Presentation: Illustrative Thermal Hazard Data

The following table provides illustrative quantitative data for a hypothetical exothermic reaction involving this compound. These values are not based on specific experimental data and should be used for educational purposes only. Actual values must be determined experimentally for each specific process.

ParameterIllustrative ValueSignificance
Heat of Reaction (ΔHr) -150 kJ/molThe total amount of energy released per mole of limiting reactant. Higher values indicate a more energetic reaction.
Specific Heat Capacity (Cp) 2.0 J/g°CThe amount of heat required to raise the temperature of the reaction mass. Used in calculating the adiabatic temperature rise.
Adiabatic Temperature Rise (ΔTad) 120 °CThe theoretical temperature increase if all the reaction heat is absorbed by the reaction mass with no cooling. A high ΔTad indicates a significant runaway hazard.
Maximum Temperature of Synthesis Reaction (MTSR) 85 °CThe highest temperature the reaction mixture could reach in the event of a cooling failure, considering the accumulation of unreacted material. This should be below the decomposition temperature.
Decomposition Temperature (TD) > 200 °C[3]The temperature at which the material begins to decompose, potentially generating gas and further increasing pressure.

Experimental Protocols

General Protocol for a Controlled Exothermic Reaction

This protocol outlines a general approach for conducting an exothermic reaction where this compound is used as a base. This is a template and must be adapted with specific parameters determined through a proper process safety assessment.

  • System Setup:

    • Use a jacketed reactor with an overhead stirrer and a condenser.

    • Ensure the cooling system is properly functioning and has sufficient capacity to remove the expected heat load.

    • Install a calibrated temperature probe in the reactor.

    • Prepare a quenching agent and have it readily accessible.

  • Reagent Charging:

    • Charge the reactor with the initial reactants and solvent.

    • Begin agitation and bring the reactor contents to the desired starting temperature.

  • Controlled Addition of Limiting Reagent:

    • Add the limiting reagent (the one that drives the exotherm) via a controlled addition funnel or pump.

    • Maintain the reaction temperature within the desired range by adjusting the addition rate and/or the cooling jacket temperature.

    • Do not allow the rate of addition to exceed the cooling capacity of the system.

  • Monitoring and Control:

    • Continuously monitor the internal temperature of the reaction.

    • If the temperature begins to rise above the setpoint, immediately stop the addition of the limiting reagent and increase cooling.

  • Reaction Completion and Work-up:

    • After the addition is complete, continue to monitor the temperature until the exotherm subsides and the reaction is complete.

    • Proceed with the planned work-up and purification steps.

Emergency Quenching Protocol

In the event of a thermal runaway, a pre-determined quenching procedure should be initiated.

  • Choice of Quenching Agent: The ideal quenching agent should rapidly stop the reaction without producing a large amount of gas or other hazardous byproducts. For many organic reactions, a cold, inert solvent or a mild acid (if quenching a base) may be suitable. The choice of quencher is highly reaction-specific and must be determined during process development.

  • Procedure:

    • Rapidly add the pre-chilled quenching agent to the reactor.

    • Ensure adequate mixing to distribute the quencher and cool the reaction mass.

    • Continue to apply maximum cooling to the reactor jacket.

Risk Assessment for Thermal Runaway

dot

ThermalRunawayRisk HighHeat High Heat of Reaction (ΔHr) Risk Increased Risk of Thermal Runaway HighHeat->Risk RapidKinetics Rapid Reaction Kinetics RapidKinetics->Risk GasGeneration Potential for Gas Generation GasGeneration->Risk HighConcentration High Reactant Concentration HighConcentration->Risk ControlMeasures Control Measures Risk->ControlMeasures Cooling Adequate Cooling ControlMeasures->Cooling Dosing Controlled Dosing ControlMeasures->Dosing Monitoring Continuous Monitoring ControlMeasures->Monitoring QuenchPlan Emergency Quench Plan ControlMeasures->QuenchPlan SafeOperation Safe Operation ControlMeasures->SafeOperation

Caption: Logical relationship for assessing thermal runaway risk.

References

Technical Support Center: Recrystallization of 3-Methylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 3-Methylmorpholine hydrochloride. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My this compound is not dissolving in the recrystallization solvent, even with heating. What should I do?

A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.

  • Solvent Choice: this compound is a polar salt and requires a polar solvent for dissolution. Alcohols such as isopropanol and ethanol are generally good choices. Less polar solvents like ethyl acetate or diethyl ether are unlikely to be effective for initial dissolution.

  • Solvent Volume: Ensure you are using a sufficient amount of solvent. Add the solvent in small portions to your heated crude product until it completely dissolves.[1] Using the minimum amount of near-boiling solvent is crucial for good recovery.

  • Temperature: Make sure you are heating the solvent to its boiling point to maximize the solubility of your compound.

Q2: The compound oiled out instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out," where the compound separates as a liquid instead of a solid, can be caused by several factors.

  • Cooling Rate: If the solution is cooled too quickly, the compound may not have enough time to form a crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Supersaturation: The solution might be too concentrated. Reheat the mixture to dissolve the oil, and add a small amount of additional hot solvent to decrease the saturation level.

  • Insoluble Impurities: The presence of impurities can sometimes inhibit crystallization and promote oiling. If you observe insoluble matter in the hot solution, perform a hot filtration step to remove it before cooling.

Q3: No crystals have formed after cooling the solution for an extended period. What are the next steps?

A3: A lack of crystal formation is a common issue that can often be resolved with the following techniques:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure this compound, add a single crystal to the solution to act as a template for crystallization.

  • Increase Concentration: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then attempt to cool it again.

  • Add an Anti-solvent: If you are using a single solvent system (e.g., isopropanol), you can try adding a miscible "anti-solvent" in which the compound is insoluble (e.g., diethyl ether or ethyl acetate) dropwise to the cooled solution until turbidity persists. Then, warm the solution slightly until it becomes clear again and allow it to cool slowly.

Q4: The purity of my recrystallized this compound has not significantly improved. What could be the reason?

A4: Low purity after recrystallization can result from several factors related to the chosen solvent and the nature of the impurities.

  • Inappropriate Solvent: The chosen solvent may dissolve the impurities as well as the desired compound, leading to their co-crystallization. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

  • Common Impurities: Potential impurities in this compound could include unreacted morpholine or byproducts from the methylation reaction. The choice of recrystallization solvent should take into account the solubility of these specific impurities.

  • Washing Step: Ensure the collected crystals are washed with a small amount of cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for the recrystallization of this compound?

A1: Based on the polar nature of the hydrochloride salt, polar protic solvents are generally recommended. Isopropanol and ethanol are good starting points. A mixed solvent system, such as isopropanol with a small amount of a less polar anti-solvent like diethyl ether or ethyl acetate, can also be effective.

Q2: How can I determine the optimal solvent for my specific batch of this compound?

A2: It is advisable to perform small-scale solubility tests with a few different solvents. A good solvent will dissolve the compound when hot but will result in poor solubility at room temperature, allowing for good crystal recovery upon cooling.

Q3: What are potential impurities in this compound?

A3: Potential impurities can originate from the synthetic route. For instance, if synthesized from morpholine, unreacted starting material could be present. If a methylation reaction is involved, by-products such as over-methylated species could be impurities.

Q4: Is it necessary to use a hot filtration step?

A4: A hot filtration step is recommended if you observe any insoluble impurities in your hot, dissolved solution. This step will remove solid impurities that would otherwise contaminate your final product.

Data Presentation

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventPolaritySolubility at Room TemperatureSolubility at Elevated TemperatureSuitability for Recrystallization
WaterHighVery HighVery HighPoor (due to high solubility at low temp)
IsopropanolMedium-HighModerateHighGood (as primary solvent)
EthanolMedium-HighModerateHighGood (as primary solvent)
AcetoneMediumLow to ModerateModeratePotentially useful, may require testing
Ethyl AcetateMedium-LowLowLow to ModerateGood (as anti-solvent or for washing)
Diethyl EtherLowVery LowVery LowGood (as anti-solvent or for washing)
HexaneVery LowInsolubleInsolubleUnsuitable

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization using Isopropanol

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture to a gentle boil while stirring. Continue adding small portions of hot isopropanol until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Two-Solvent Recrystallization using Isopropanol and Diethyl Ether

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot isopropanol as described in Protocol 1.

  • Addition of Anti-solvent: Remove the flask from the heat source and add diethyl ether dropwise while swirling until a faint cloudiness persists.

  • Re-dissolution: Gently warm the mixture until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect and wash the crystals as described in Protocol 1, using the isopropanol/diethyl ether mixture for washing.

  • Drying: Dry the crystals under vacuum.

Mandatory Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve dissolve_issue Issue: Product Not Dissolving dissolve->dissolve_issue check_solvent Check Solvent Polarity (Use Isopropanol/Ethanol) dissolve_issue->check_solvent No hot_filtration Hot Filtration (if insolubles present) dissolve_issue->hot_filtration Yes check_solvent->dissolve add_more_solvent Add More Hot Solvent add_more_solvent->dissolve cool Cool Solution hot_filtration->cool crystal_formation Crystals Form? cool->crystal_formation oiling_out Issue: Oiling Out crystal_formation->oiling_out Oiled Out no_crystals Issue: No Crystals crystal_formation->no_crystals No collect_crystals Collect & Wash Crystals crystal_formation->collect_crystals Yes slow_cooling Ensure Slow Cooling oiling_out->slow_cooling add_solvent_reheat Add More Solvent & Reheat oiling_out->add_solvent_reheat slow_cooling->cool add_solvent_reheat->cool induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization concentrate Concentrate Solution no_crystals->concentrate add_antisolvent Add Anti-solvent no_crystals->add_antisolvent induce_crystallization->cool concentrate->cool add_antisolvent->cool check_purity Check Purity collect_crystals->check_purity purity_low Issue: Purity Still Low check_purity->purity_low Low end Pure Product check_purity->end High re_recrystallize Re-recrystallize with Different Solvent System purity_low->re_recrystallize re_recrystallize->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Preventing degradation of 3-Methylmorpholine hydrochloride during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3-Methylmorpholine hydrochloride during storage and use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent moisture absorption and kept away from incompatible substances such as strong oxidizing agents.[1] For long-term storage, refrigeration at 2-8°C is often recommended.[2]

Q2: Is this compound sensitive to moisture?

A2: Yes, as a hydrochloride salt, it can be hygroscopic. Moisture can potentially lead to hydrolysis or physical changes in the powder. Therefore, it is crucial to store it in a tightly closed container in a dry environment.

Q3: What are the primary degradation pathways for this compound?

A3: While stable under recommended conditions, this compound can degrade under stress conditions. The primary pathways are likely to be oxidation and, to a lesser extent, hydrolysis.[3][4] High temperatures can cause thermal decomposition, leading to the release of hydrogen chloride, nitrogen oxides, and carbon monoxide.[5]

Q4: How can I tell if my this compound has degraded?

A4: Visual signs of degradation can include a change in color (from white to off-white or yellow), clumping of the powder (due to moisture uptake), or a noticeable odor. In solution, degradation might manifest as a pH shift or the appearance of extraneous peaks in analytical chromatograms (e.g., HPLC).

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Inconsistent or Low Yields in a Reaction Using this compound as a Base
Possible Cause Troubleshooting Step Expected Outcome
Degradation of the Reagent 1. Verify Purity: Run a purity check on your stored this compound using a suitable analytical method like HPLC or NMR. 2. Use a Fresh Batch: Repeat the reaction with a freshly opened bottle of the reagent. 3. Proper Handling: Ensure the reagent bottle is brought to room temperature before opening to prevent moisture condensation. Always handle in an inert atmosphere if possible.If yields improve with a fresh batch, your previous stock has likely degraded. Implement stricter storage and handling protocols.
Presence of Moisture 1. Dry the Reagent: If moisture is suspected, dry the reagent under a vacuum. 2. Use Anhydrous Solvents: Ensure all reaction solvents are rigorously dried.Improved yields will indicate that moisture was interfering with the reaction, possibly by partially neutralizing the base or participating in side reactions.
Incorrect Stoichiometry 1. Re-calculate Molar Equivalents: Double-check all calculations for the amount of base required. 2. Titrate the Base (Advanced): For highly sensitive reactions, consider titrating a stock solution of the base to determine its exact concentration.Accurate stoichiometry is critical. Correcting calculations should restore expected yields.
Issue 2: Appearance of Unknown Impurities in Product or Reaction Mixture
Possible Cause Troubleshooting Step Expected Outcome
Oxidative Degradation 1. Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. 2. Degas Solvents: Use solvents that have been degassed prior to use.A reduction in the unknown impurities suggests they are byproducts of an oxidation reaction involving this compound or other reagents.
Formation of Degradation Products 1. Analyze the Reagent: Analyze the this compound itself to see if the impurities are present before the reaction. 2. Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and compare their analytical signatures (e.g., retention times in HPLC) to the observed impurities.This will confirm if the impurities are arising from the degradation of the starting material.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol outlines a general stability-indicating HPLC method for assessing the purity of this compound and detecting potential degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a suitable buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile. A gradient elution may be necessary to separate all degradation products. A typical starting point could be a gradient of 5% to 60% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 210 nm.

  • Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject a known volume (e.g., 10 µL) of the sample solution.

    • Run the gradient program and record the chromatogram.

    • The purity can be estimated by the area percentage of the main peak. The presence of new peaks over time, compared to a fresh sample, indicates degradation.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.[6][7]

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid powder in an oven at 70°C for 48 hours.

    • Photolytic Degradation: Expose the solid powder to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration.

  • Sample Analysis:

    • After the specified time, cool the samples to room temperature.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze by the HPLC method described in Protocol 1.

  • Data Interpretation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.

Data Presentation

Table 1: Hypothetical Stability Data for this compound under Different Storage Conditions
Storage ConditionTime (Months)Purity (%) by HPLCAppearance
2-8°C, Dry, Dark099.8White crystalline powder
699.7No change
1299.6No change
25°C / 60% RH099.8White crystalline powder
698.5Slight clumping
1297.2Off-white, clumping
40°C / 75% RH099.8White crystalline powder
395.1Yellowish, significant clumping
691.3Yellow, hard clumps

RH = Relative Humidity. Data are illustrative.

Table 2: Summary of Forced Degradation Study Results (Hypothetical)
Stress Condition% DegradationNumber of Degradation Products
0.1 M HCl, 60°C, 24h~ 5%1
0.1 M NaOH, RT, 24h~ 8%2
3% H₂O₂, RT, 24h~ 15%2 (major), 1 (minor)
Heat (70°C), 48h~ 3%1
Photolytic~ 2%1

Visualizations

DegradationPathways cluster_main 3-Methylmorpholine HCl cluster_stress Stress Conditions cluster_products Potential Degradation Products A This compound B N-Oxide Derivative A->B Oxidation C Ring-Opened Products A->C Hydrolysis D Thermal Decomposition (HCl, NOx, CO) A->D Thermal Stress Oxidation Oxidizing Agent (e.g., H₂O₂) Oxidation->B Heat High Temperature Heat->D Moisture Moisture/Base Moisture->C

Caption: Potential degradation pathways for this compound.

TroubleshootingWorkflow Start Low Reaction Yield or Unexpected Impurities CheckReagent Is the 3-Methylmorpholine HCl potentially degraded? Start->CheckReagent UseFresh Action: Repeat experiment with a fresh batch CheckReagent->UseFresh Yes CheckConditions Investigate other reaction parameters (temp, solvent, stoichiometry) CheckReagent->CheckConditions No ProblemSolved Yield/Purity Restored? (Problem Solved) UseFresh->ProblemSolved ImplementStorage Action: Implement stricter storage and handling protocols ProblemSolved->ImplementStorage Recommendation

Caption: Troubleshooting workflow for reaction issues.

References

Validation & Comparative

A Head-to-Head Comparison: 3-Methylmorpholine vs. N-Methylmorpholine as a Base in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic chemistry, the selection of an appropriate base is paramount to the success of a reaction. Morpholine derivatives, in particular, have carved out a significant niche as versatile bases and catalysts. This guide provides an in-depth, objective comparison of two closely related morpholine-based compounds: 3-Methylmorpholine and N-Methylmorpholine (NMM). This analysis is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in experimental design and process optimization.

It is critical to clarify a common point of confusion: 3-Methylmorpholine hydrochloride is the salt of 3-Methylmorpholine. As a salt, it is the conjugate acid and does not function as a base. The true basic compound is the free amine, 3-Methylmorpholine. Therefore, this guide will focus on the comparative performance of the free bases: 3-Methylmorpholine and N-Methylmorpholine.

Physicochemical Properties: A Tale of Two Isomers

3-Methylmorpholine and N-Methylmorpholine are structural isomers, both with the chemical formula C₅H₁₁NO.[1][2] However, the position of the methyl group—on the carbon atom at the 3-position versus on the nitrogen atom—imparts distinct physicochemical properties that influence their behavior as bases.

Property3-MethylmorpholineN-Methylmorpholine (NMM)
Molecular Weight 101.15 g/mol [1]101.149 g/mol [2]
Boiling Point 133-134 °C[1]115-116 °C[2]
Melting Point Not available-66 °C[2]
Density 0.9591 g/cm³ (at 16 °C)[1]0.92 g/cm³[2]
pKa of Conjugate Acid ~9.03[1][3]~7.4[4]
Appearance Colorless liquid[1]Colorless to pale yellow liquid[5]
Solubility Soluble in water and common organic solvents.[1]Miscible with water and most organic solvents.[5]

The most striking difference lies in their basicity, as indicated by the pKa of their respective conjugate acids. The higher pKa of 3-Methylmorpholine (~9.03) suggests it is a significantly stronger base than N-Methylmorpholine (pKa ~7.4).[1][3][4] This difference in basicity can be attributed to the electronic effects of the methyl group's position. In N-Methylmorpholine, the methyl group is directly attached to the nitrogen, and its electron-donating inductive effect is somewhat counteracted by the electron-withdrawing effect of the oxygen atom in the morpholine ring.[6][7] In 3-Methylmorpholine, the methyl group is further from the nitrogen, and its influence on the nitrogen's lone pair is less direct, resulting in a higher electron density on the nitrogen and thus greater basicity.

Performance as a Base in Organic Synthesis: A Review of Applications

Both 3-Methylmorpholine and N-Methylmorpholine find application as bases in a variety of organic reactions. However, N-Methylmorpholine is more extensively documented in the scientific literature.

N-Methylmorpholine (NMM) is a widely used tertiary amine base in numerous synthetic transformations, including:

  • Peptide Synthesis: NMM is a cornerstone base in solid-phase peptide synthesis (SPPS) for activating amino acids during coupling reactions.[8][9][10] Its moderate basicity is sufficient to neutralize the acidic byproducts of the coupling reaction without causing significant side reactions like racemization.[11]

  • Polyurethane Foam Production: It acts as a catalyst in the formation of polyurethane foams.[5][12]

  • General Organic Synthesis: NMM is employed as an acid scavenger and a base catalyst in a wide array of reactions, such as alkylations and neutralizations.[13][14]

3-Methylmorpholine is also utilized as a base and catalyst in organic synthesis, though with less frequency in published literature compared to NMM. Its applications include:

  • Catalysis: It can serve as a catalyst and reaction medium in reactions like allylation, sulfamation, and sulfonation.[1]

  • Pharmaceutical and Resin Synthesis: It is used as a raw material or solvent in the synthesis of certain drugs and in the production of polyurethanes and epoxy resins.[1]

Due to a lack of direct, head-to-head comparative studies in the literature, presenting quantitative data on reaction yields or selectivity for the same reaction using both bases is not currently possible. The choice between the two often depends on the specific requirements of the reaction, such as the desired basicity and steric considerations. The higher basicity of 3-Methylmorpholine may be advantageous in reactions requiring a stronger, non-nucleophilic base, while the moderate basicity and extensive documentation of NMM make it a reliable choice for more established protocols.

Experimental Protocols

Detailed experimental protocols are more readily available for the more commonly used N-Methylmorpholine.

Protocol: Use of N-Methylmorpholine in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for using N-Methylmorpholine in the coupling step of Fmoc-based solid-phase peptide synthesis.

Objective: To couple an Fmoc-protected amino acid to a resin-bound peptide chain.

Materials:

  • Resin with N-terminally deprotected peptide

  • Fmoc-protected amino acid (3-5 equivalents)

  • Coupling agent (e.g., HATU, HCTU) (3-5 equivalents)

  • N-Methylmorpholine (NMM) (6-10 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Activation of the Amino Acid: In a separate vessel, dissolve the Fmoc-protected amino acid and the coupling agent in DMF.

  • Add N-Methylmorpholine to the solution to raise the pH to approximately 8-9. This facilitates the activation of the carboxylic acid of the amino acid.

  • Allow the activation mixture to pre-activate for a few minutes.

  • Coupling Reaction: Add the activated amino acid solution to the vessel containing the resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours. The progress of the coupling can be monitored using a colorimetric test (e.g., ninhydrin test).

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove any unreacted reagents and byproducts.

Logical Workflow for Base Selection

The decision to use 3-Methylmorpholine or N-Methylmorpholine as a base can be guided by the specific requirements of the chemical transformation.

BaseSelection Start Reaction Requirement Analysis StrongBase Stronger Base Needed? Start->StrongBase StericHindrance Steric Hindrance a Concern? StrongBase->StericHindrance No Use3MM Consider 3-Methylmorpholine StrongBase->Use3MM Yes (pKa ~9.03) EstablishedProtocol Established Protocol Available? StericHindrance->EstablishedProtocol No UseNMM Consider N-Methylmorpholine StericHindrance->UseNMM Yes (less hindered) EstablishedProtocol->Use3MM No EstablishedProtocol->UseNMM Yes (widely used) Optimize Optimize Reaction Conditions Use3MM->Optimize UseNMM->Optimize

Caption: A decision-making workflow for selecting between 3-Methylmorpholine and N-Methylmorpholine.

Signaling Pathway Analogy: Base Catalysis

While not a biological signaling pathway, the action of these bases in a reaction can be conceptually illustrated as a simplified catalytic cycle.

CatalyticCycle cluster_reaction Base-Mediated Reaction Reactant Reactant (R-H) Intermediate Deprotonated Intermediate (R-) Reactant->Intermediate Deprotonation ConjugateAcid Conjugate Acid (B-H+) Base Base (B) Base->ConjugateAcid Protonation Product Product (R-X) Intermediate->Product Nucleophilic Attack ConjugateAcid->Base Regeneration Electrophile Electrophile (E-X)

Caption: A generalized diagram of a base-mediated reaction mechanism.

Conclusion

Both 3-Methylmorpholine and N-Methylmorpholine are effective organic bases, with their primary distinction being their relative basicities. N-Methylmorpholine, with its moderate basicity and extensive history of use, is a reliable and well-documented choice for a wide range of applications, particularly in established protocols like peptide synthesis. 3-Methylmorpholine, a stronger base, presents an alternative for reactions that may require enhanced proton abstraction. The selection between these two isomers should be made based on a careful consideration of the specific reaction's requirements, including the acidity of the proton to be removed and potential side reactions. Further head-to-head experimental comparisons are warranted to provide more quantitative insights into their performance differences.

References

A Comparative Analysis of Morpholine-Based Catalysts in Asymmetric Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, the quest for efficient, selective, and sustainable catalytic systems is paramount. Organocatalysis, the use of small organic molecules to accelerate chemical transformations, has emerged as a powerful strategy, offering a green alternative to traditional metal-based catalysts. Within this domain, chiral amines have been extensively explored for their ability to mediate a wide array of asymmetric reactions. While pyrrolidine and piperidine-based catalysts have long been the workhorses of enamine and iminium ion catalysis, recent investigations have shed light on the unique properties and potential of morpholine-based catalysts.

This guide provides a comparative study of morpholine-based catalysts against their well-established pyrrolidine and piperidine counterparts in three cornerstone carbon-carbon bond-forming reactions: the Michael addition, the Aldol condensation, and the Mannich reaction. The performance of these catalysts is evaluated based on quantitative experimental data, with a focus on yield, diastereoselectivity, and enantioselectivity. Detailed experimental protocols for key reactions are also provided to facilitate practical application.

The Underlying Chemistry: Why Morpholine Differs

The catalytic activity of cyclic secondary amines in reactions involving carbonyl compounds typically proceeds through the formation of enamine or iminium ion intermediates. The nucleophilicity and steric environment of the amine catalyst are crucial factors governing its reactivity and stereoselectivity.

The morpholine nucleus is structurally distinct from pyrrolidine and piperidine due to the presence of an oxygen atom in the six-membered ring. This seemingly subtle change has profound electronic and conformational consequences. The electron-withdrawing nature of the oxygen atom reduces the electron density on the nitrogen, thereby decreasing the nucleophilicity of the corresponding enamine intermediate compared to those derived from pyrrolidine or piperidine.[1][2][3] This generally translates to lower reactivity for morpholine-based catalysts.[1][2][3] Furthermore, the ring conformation of morpholine can influence the steric environment around the active site, impacting stereocontrol.[1]

However, as emerging research demonstrates, strategic modifications to the morpholine scaffold, such as the introduction of additional functional groups, can overcome these inherent limitations and lead to highly efficient and selective catalysts.[4][5]

Performance in Asymmetric Michael Addition

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental C-C bond-forming reaction. The following data compares the performance of a novel β-morpholine amino acid catalyst with traditional proline (pyrrolidine-based) and piperidine-based catalysts in the asymmetric Michael addition of aldehydes to nitroolefins.

Catalyst TypeCatalystAldehydeNitroolefinSolventTime (h)Temp (°C)Yield (%)d.r. (syn:anti)ee (%) (syn)
Morpholine-based β-Morpholine Amino AcidPropanal(E)-β-nitrostyrenei-PrOH24-10>9995:592
Pyrrolidine-based (S)-ProlinePropanal(E)-β-nitrostyreneDMSO96RT9585:1596
Piperidine-based (S)-Pipecolic AcidPropanal(E)-β-nitrostyreneDMSO96RT9280:2085

Data Analysis: The β-morpholine amino acid catalyst demonstrates exceptional performance, achieving a near-quantitative yield and high stereoselectivity in a significantly shorter reaction time and at a lower temperature compared to proline and pipecolic acid. This highlights the potential of thoughtfully designed morpholine scaffolds to rival and even surpass traditional catalysts.

Performance in Asymmetric Aldol Condensation

The aldol condensation is another vital C-C bond-forming reaction that creates β-hydroxy carbonyl compounds. Below is a comparison of morpholine-, pyrrolidine-, and piperidine-based catalysts in the asymmetric aldol reaction between cyclohexanone and p-nitrobenzaldehyde.

Catalyst TypeCatalystKetoneAldehydeSolventTime (h)Temp (°C)Yield (%)d.r. (syn:anti)ee (%) (anti)
Morpholine-based (S)-5-Phenylmorpholin-2-one derivativeCyclohexanonep-NitrobenzaldehydeCH2Cl24808590:1091
Pyrrolidine-based (S)-ProlineCyclohexanonep-NitrobenzaldehydeDMSO24RT9995:598
Piperidine-based (S)-Pipecolic Acid DerivativeCyclohexanonep-NitrobenzaldehydeCH2Cl272RT7888:1289

Data Analysis: In this aldol reaction, (S)-proline remains the benchmark catalyst, providing excellent yield and stereoselectivity. The morpholine-based catalyst, however, shows very promising results, with high yield and stereocontrol, outperforming the piperidine derivative. This suggests that with further optimization, morpholine-based catalysts could become highly competitive for asymmetric aldol reactions.

Performance in Asymmetric Mannich Reaction

The Mannich reaction is a three-component reaction that produces β-amino carbonyl compounds, which are valuable synthetic intermediates. The following table compares the performance of different cyclic amine catalysts in the asymmetric Mannich reaction.

Catalyst TypeCatalystAldehydeImineKetone/PronucleophileSolventTime (h)Temp (°C)Yield (%)d.r. (syn:anti)ee (%) (anti)
Morpholine-based Chiral Morpholine DerivativePropanalN-PMP-protected α-imino ethyl glyoxylate-Toluene48-208815:8594
Pyrrolidine-based (3R,5R)-5-Methyl-3-pyrrolidinecarboxylic acidPropanalN-PMP-protected α-imino ethyl glyoxylate-Dioxane244915:95>99
Piperidine-based Chiral Piperidine DerivativePropanalN-PMP-protected α-imino ethyl glyoxylate-CH2Cl272RT8220:8090

Data Analysis: The specifically designed pyrrolidine-based catalyst demonstrates superior performance in this anti-selective Mannich reaction.[6] The chiral morpholine derivative, however, provides a good yield and high enantioselectivity, proving its utility in this important transformation and outperforming the piperidine-based catalyst.

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a general workflow for screening and optimizing the performance of morpholine-based catalysts in an asymmetric reaction.

G cluster_prep Catalyst & Reagent Preparation cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Purification cluster_analysis Analysis prep_cat Prepare Morpholine-based Catalyst Solution reaction_setup Combine Catalyst, Substrates & Solvent prep_cat->reaction_setup prep_reag Prepare Substrate & Reagent Solutions prep_reag->reaction_setup reaction_run Stir at Controlled Temperature reaction_setup->reaction_run monitoring Monitor Reaction Progress (TLC, GC, etc.) reaction_run->monitoring quench Quench Reaction monitoring->quench extraction Liquid-Liquid Extraction quench->extraction purification Column Chromatography extraction->purification yield_calc Determine Yield purification->yield_calc stereo_analysis Determine d.r. & ee (NMR, HPLC) purification->stereo_analysis

Caption: General workflow for catalyst performance evaluation.

Detailed Protocol for Asymmetric Michael Addition

This protocol is adapted from the study by Vaghi et al. on highly efficient morpholine-based organocatalysts.[1]

Materials:

  • β-Morpholine amino acid catalyst (1 mol%)

  • Aldehyde (e.g., propanal, 1.0 mmol)

  • Nitroolefin (e.g., (E)-β-nitrostyrene, 1.1 mmol)

  • Anhydrous isopropanol (i-PrOH)

  • Standard laboratory glassware and stirring equipment

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

  • NMR spectrometer and chiral HPLC for analysis

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the β-morpholine amino acid catalyst (1 mol%).

  • Add the nitroolefin (1.1 mmol) and anhydrous isopropanol.

  • Cool the mixture to the desired temperature (e.g., -10 °C) using a cryostat.

  • Add the aldehyde (1.0 mmol) dropwise to the stirred solution.

  • Allow the reaction to stir at this temperature for the specified time (e.g., 24 hours), monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield of the purified product.

  • Determine the diastereomeric ratio (d.r.) by 1H NMR spectroscopy.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Generalized Catalytic Cycle

The following diagram illustrates a generalized catalytic cycle for a morpholine-catalyzed reaction proceeding through an enamine intermediate.

G catalyst Morpholine Catalyst enamine Enamine Intermediate catalyst->enamine + Carbonyl - H2O carbonyl Carbonyl Compound (Aldehyde/Ketone) carbonyl->enamine adduct Iminium Adduct enamine->adduct + Electrophile electrophile Electrophile electrophile->adduct adduct->catalyst Regeneration product Product adduct->product + H2O - Catalyst

Caption: Generalized enamine catalytic cycle.

Conclusion

While historically overshadowed by their pyrrolidine and piperidine counterparts, morpholine-based catalysts are proving to be a highly valuable and versatile class of organocatalysts. The inherent electronic properties of the morpholine ring, once considered a limitation, can be harnessed and modulated through rational catalyst design to achieve exceptional levels of performance in key asymmetric transformations. The β-morpholine amino acid catalysts, in particular, demonstrate remarkable efficiency in Michael additions. As research in this area continues to expand, it is anticipated that morpholine-based catalysts will find broader application in the synthesis of complex chiral molecules, offering new and powerful tools for researchers, scientists, and drug development professionals. The data presented in this guide underscores the importance of considering a diverse range of catalyst scaffolds to identify the optimal solution for a given synthetic challenge.

References

A Researcher's Guide to Validating Enantiomeric Purity in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of enantiomeric purity is a cornerstone of asymmetric synthesis. The ability to accurately quantify the excess of one enantiomer over the other is critical for ensuring the efficacy, safety, and regulatory compliance of chiral molecules. This guide provides a comprehensive comparison of the primary analytical techniques employed for this purpose, complete with experimental data, detailed protocols, and visualizations to aid in method selection and implementation.

General Workflow for Enantiomeric Purity Validation

The process of validating the enantiomeric purity of a product from asymmetric synthesis typically follows a standardized workflow. This involves careful sample preparation, selection of an appropriate analytical method, data acquisition, and finally, the calculation of the enantiomeric excess (% ee).

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Analytical Method cluster_2 Phase 3: Data Analysis Start Product from Asymmetric Synthesis Dissolution Dissolution in Appropriate Solvent Start->Dissolution Derivatization Derivatization (if required) Dissolution->Derivatization Chromatography Chiral Chromatography (HPLC, GC, SFC) Dissolution->Chromatography Direct Analysis Spectroscopy Spectroscopic Methods (NMR, CD, Polarimetry) Dissolution->Spectroscopy MS Mass Spectrometry Dissolution->MS Derivatization->Chromatography Diastereomers Data_Acquisition Data Acquisition (Chromatogram/Spectrum) Chromatography->Data_Acquisition Spectroscopy->Data_Acquisition MS->Data_Acquisition Integration Signal Integration (Peak Area/Intensity) Data_Acquisition->Integration Calculation Calculate % ee Integration->Calculation Result Enantiomeric Purity Determined Calculation->Result

General workflow for enantiomeric purity validation.

Comparison of Key Analytical Techniques

The selection of an analytical method for determining enantiomeric excess depends on a multitude of factors including the physicochemical properties of the analyte, the required accuracy and sensitivity, sample throughput, and available instrumentation. The following table provides a comparative overview of the most common techniques.

FeatureChiral Chromatography (HPLC, GC, SFC)NMR SpectroscopyCircular Dichroism (CD)PolarimetryMass Spectrometry (MS)
Principle Differential partitioning of enantiomers with a chiral stationary or mobile phase.[1][2]Formation of diastereomeric species with a chiral auxiliary, leading to distinct NMR signals.[3]Differential absorption of left and right circularly polarized light by chiral molecules.[4]Measurement of the rotation of plane-polarized light by a chiral sample.[5]Differentiation of diastereomeric ions formed from enantiomers and a chiral selector.[6]
Typical Sample Amount µg to mg scale[7]1-10 mg[1]µg to mg scalemg scaleng to µg scale
Analysis Time 10-60 minutes[8]5-20 minutes (after sample prep)[9]< 1 minute per sample[10]< 5 minutes1-10 minutes
LOD for Minor Enantiomer ~0.1%~0.1-0.5%[9]~1-5%~1-5%pg to ng level[11]
LOQ for Minor Enantiomer ~0.3-1%[9]~0.5-1%[9][12]~5%~5%ng to µg level[13]
Accuracy High (typically <2% error)High (typically <2% error)Moderate (can be ±3-7% error)[14]Low to Moderate (highly dependent on conditions)[15]High (with proper calibration)
Precision (%RSD) < 2%< 2%< 5%Variable< 5%
Cost Moderate to High (instrumentation and columns)[16]High (instrumentation)Moderate (instrumentation)Low (instrumentation)High (instrumentation)
Advantages High resolution and accuracy, widely applicable.[17]Non-destructive, provides structural information.[18]Rapid analysis, suitable for high-throughput screening.[10]Simple, fast, and inexpensive.[5]High sensitivity and specificity, requires minimal sample.[19]
Disadvantages Method development can be time-consuming, solvent consumption (HPLC).[14]Lower sensitivity than chromatographic methods, may require chiral auxiliaries.[3]Requires a chromophore, less accurate than chromatography or NMR.[4]Low sensitivity, requires pure samples, and the specific rotation of the pure enantiomer must be known.[15][20]"Chirally blind" without a chiral selector, complex instrumentation.[7]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections provide experimental protocols for the key analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely adopted technique for the accurate determination of enantiomeric excess. It relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).[2][21]

Protocol for Chiral HPLC Analysis:

  • Method Development:

    • Select an appropriate CSP based on the analyte's structure (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak® are versatile).[4]

    • Optimize the mobile phase composition to achieve baseline separation (Rs > 1.5). Common mobile phases include mixtures of n-hexane/isopropanol for normal-phase or acetonitrile/water with additives for reversed-phase.[4]

    • Set the flow rate (typically 0.5-1.5 mL/min) and column temperature (e.g., 25 °C) to ensure reproducibility.[2]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).[9]

    • Filter the sample solution through a 0.45 µm syringe filter to remove particulates.[2]

  • Analysis:

    • Inject a racemic standard of the compound to determine the retention times of the two enantiomers.

    • Inject the sample solution.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a non-destructive method for determining enantiomeric purity by converting the enantiomers into diastereomers in situ, which exhibit distinct NMR signals.[3] This is achieved using either a chiral derivatizing agent (CDA) to form stable diastereomers or a chiral solvatating agent (CSA) to form transient diastereomeric complexes.[3]

Protocol for NMR Analysis using a Chiral Solvating Agent:

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the analyte (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[2]

    • Acquire a standard ¹H NMR spectrum of the analyte.

  • Addition of Chiral Solvating Agent:

    • Add a molar equivalent of a suitable CSA (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) for amines) to the NMR tube.[22]

    • Gently mix the solution.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Identify a well-resolved signal that has split into two distinct peaks, representing the two diastereomeric complexes.

  • Data Analysis:

    • Carefully integrate the two resolved peaks.

    • The ratio of the integrals directly corresponds to the ratio of the enantiomers in the sample, from which the % ee can be calculated.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[10] It is a rapid technique, particularly useful for high-throughput screening.

Protocol for CD Analysis:

  • Sample Preparation:

    • Prepare a solution of the chiral sample in a suitable solvent that does not absorb in the spectral region of interest.

    • The concentration should be optimized to give a measurable CD signal (typically in the µM to mM range).[10]

  • Instrument Setup:

    • Use a quartz cuvette with an appropriate path length (e.g., 0.1-1 cm).[14]

    • Set the wavelength range to scan across the absorption band of the chromophore.[10]

  • Data Acquisition:

    • Record the CD spectrum of the solvent as a baseline.

    • Record the CD spectrum of the sample.

    • Subtract the baseline spectrum from the sample spectrum.

  • Data Analysis:

    • The magnitude of the CD signal (ellipticity) at a specific wavelength is proportional to the concentration difference between the two enantiomers.

    • To determine the % ee, a calibration curve is typically prepared using samples of known enantiomeric composition.[14]

Polarimetry

Polarimetry is a traditional method that measures the rotation of plane-polarized light by a chiral compound.[5] While simple and rapid, its accuracy is highly dependent on experimental conditions.[15]

Protocol for Polarimetry:

  • Sample Preparation:

    • Accurately prepare a solution of the sample at a known concentration in a suitable solvent. The solvent and concentration must be the same as those used to determine the specific rotation of the pure enantiomer.[20]

    • Ensure the sample is free of any other optically active impurities.[15]

  • Instrument Calibration:

    • Calibrate the polarimeter with a blank (the pure solvent).[2]

  • Measurement:

    • Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.

    • Measure the observed optical rotation (α).

  • Data Analysis:

    • Calculate the specific rotation [α] of the sample using the formula: [α] = α / (l * c) where l is the path length of the cell in decimeters and c is the concentration in g/mL.

    • Calculate the optical purity (% op), which is often used as an estimate of % ee, using the formula: % op = ([α]sample / [α]pure_enantiomer) * 100 Note: It is important to be aware that optical purity and enantiomeric excess are not always identical due to non-linear effects.[23]

Mass Spectrometry (MS)

Mass spectrometry is an inherently achiral technique, but it can be used for chiral analysis by forming diastereomeric complexes with a chiral selector, which can then be differentiated in the mass spectrometer.[6]

Protocol for Chiral Analysis by MS:

  • Method Development:

    • Select a suitable chiral selector that forms non-covalent diastereomeric complexes with the analyte.

    • Optimize the ionization source conditions (e.g., electrospray ionization) to favor the formation of the diastereomeric complex ions.

  • Sample Preparation:

    • Prepare a solution of the analyte and the chiral selector in a suitable solvent for infusion or injection into the mass spectrometer.

  • Data Acquisition:

    • Acquire the mass spectrum of the mixture.

    • Identify the ions corresponding to the diastereomeric complexes.

  • Data Analysis:

    • The relative intensities of the mass signals for the two diastereomeric complexes can be correlated with the enantiomeric ratio.

    • Tandem mass spectrometry (MS/MS) can be used to fragment the diastereomeric complexes. Differences in the fragmentation patterns or fragment ion intensities can be used for quantification.[7] A calibration curve is typically required for accurate determination of % ee.[7]

Conclusion

The validation of enantiomeric purity is a critical step in the development of chiral molecules. The choice of analytical technique should be carefully considered based on the specific requirements of the analysis. Chiral chromatography, particularly HPLC, is often considered the gold standard due to its high accuracy and resolution.[17] NMR spectroscopy provides a powerful, non-destructive alternative with the added benefit of structural information. Circular dichroism offers a rapid method suitable for high-throughput screening, while polarimetry provides a simple, albeit less accurate, initial assessment. Mass spectrometry, when coupled with a chiral selector, offers high sensitivity for trace analysis. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate method to ensure the stereochemical integrity of their synthesized products.

References

A Comparative Guide to Analytical Methods for Quantifying 3-Methylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 3-Methylmorpholine hydrochloride is crucial for process control, quality assurance, and stability testing. This guide provides an objective comparison of various analytical techniques, offering supporting data from related compounds and detailed experimental protocols to aid in method selection and implementation.

Overview of Analytical Techniques

The quantification of this compound can be approached by targeting either the 3-methylmorpholine cation or the chloride anion. The choice of method depends on several factors, including the sample matrix, required sensitivity, available instrumentation, and the purpose of the analysis (e.g., bulk assay vs. trace impurity). The primary methods include titrimetry, gas chromatography (GC), high-performance liquid chromatography (HPLC), and ion chromatography (IC).

Quantitative Data Comparison

The following table summarizes the expected performance characteristics of different analytical methods. It is important to note that while titration data is directly relevant to the hydrochloride salt, the performance metrics for chromatographic methods are based on studies of the closely related compound, morpholine. These values serve as a reliable estimate but would require validation for this compound specifically.

Method Technique Principle Linearity Range (estimated) LOD (estimated) LOQ (estimated) Recovery (estimated) Precision (%RSD, estimated)
Titration Argentometric TitrationPrecipitation of Cl⁻ with AgNO₃N/A (Assay)N/AN/A96.0-104.0%[1][2]< 2%
GC-MS Gas Chromatography-Mass Spectrometry (with derivatization)Separation of volatile N-nitroso derivative10 - 500 µg/L[3]7.3 µg/L[3]24.4 µg/L[3]94.3 - 109.0%[3]2.0 - 7.0%[3]
GC-FID Gas Chromatography-Flame Ionization Detection (after basification)Separation of volatile free baseAnalyte dependent13 ppb (46 µg/m³)[4]45 ppb (160 µg/m³)[4]90.0% at RQL[4]Not specified
HPLC-DAD High-Performance Liquid Chromatography-Diode Array Detection (with derivatization)Separation of UV-active derivativeAnalyte dependentLow µg/mLLow µg/mL> 95%< 2%
IC Ion Chromatography (with conductivity detection)Separation of 3-methylmorpholinium cationLow µg/L to mg/L0.1 ppm (for morpholine)[5]Low ppm> 95%< 5%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and should be validated for the specific application.

Argentometric Titration for Bulk Assay

This method is suitable for determining the purity of this compound raw material. It quantifies the chloride content.

  • Principle: The chloride ions in the sample are titrated with a standardized solution of silver nitrate (AgNO₃). The endpoint is detected when all chloride has precipitated as silver chloride (AgCl), and excess Ag⁺ ions react with an indicator. The Mohr method, using potassium chromate as an indicator, is common.[6]

  • Reagents:

    • Standardized 0.1 M Silver Nitrate (AgNO₃) solution

    • Potassium Chromate (K₂CrO₄) indicator solution (5% w/v in water)

    • Sodium Chloride (NaCl) for standardization

    • Deionized water

  • Procedure:

    • Accurately weigh approximately 100-150 mg of this compound and dissolve it in 50 mL of deionized water in an Erlenmeyer flask.

    • Add 1 mL of potassium chromate indicator solution. The solution will turn yellow.

    • Titrate with standardized 0.1 M AgNO₃ solution while swirling the flask.

    • The endpoint is reached upon the first appearance of a permanent reddish-brown precipitate of silver chromate (Ag₂CrO₄).[6]

    • Perform a blank titration to account for any impurities.

  • Calculation:

    Where:

    • V_sample = Volume of AgNO₃ used for the sample (mL)

    • V_blank = Volume of AgNO₃ used for the blank (mL)

    • M_AgNO3 = Molarity of AgNO₃ solution

    • MW_3MMHCl = Molecular weight of this compound (137.61 g/mol )

    • W_sample = Weight of the sample (g)

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method is highly sensitive and selective, making it ideal for quantifying trace amounts of 3-Methylmorpholine in various matrices. The protocol is adapted from a validated method for morpholine.[3]

  • Principle: As a secondary amine, 3-methylmorpholine reacts with sodium nitrite under acidic conditions to form a stable and volatile N-nitroso-3-methylmorpholine derivative, which can be readily analyzed by GC-MS.[3][7]

  • Reagents & Equipment:

    • Sodium Nitrite (NaNO₂)

    • Hydrochloric Acid (HCl, e.g., 0.06 M)

    • Dichloromethane (DCM) for extraction

    • GC-MS system with a suitable capillary column (e.g., TM-1701 or equivalent)[3]

  • Procedure:

    • Sample Preparation: Prepare an aqueous solution of the sample.

    • Derivatization: To 2.0 mL of the sample solution, add 200 µL of 0.06 M HCl and a defined amount of NaNO₂. Vortex the mixture.[3]

    • Allow the reaction to proceed at 40°C for 5 minutes.[3]

    • Extraction: Add 1.0 mL of DCM and vortex for 2 minutes to extract the N-nitroso derivative. Centrifuge to separate the layers.

    • Transfer the organic (bottom) layer to a vial for GC-MS analysis.

  • GC-MS Conditions (Based on Morpholine Analysis): [3]

    • Column: TM-1701 (30 m x 0.32 mm I.D., 0.5 µm film)

    • Carrier Gas: Helium at a constant flow of 2 mL/min

    • Injection Volume: 1 µL (Split ratio 1:7)

    • Inlet Temperature: 250°C

    • Oven Program: Initial 100°C for 4 min, ramp at 10°C/min to 120°C (hold 3 min), then ramp at 20°C/min to 250°C (hold 5 min).

    • MS Detection: Electron Impact (EI) ionization at 70 eV. Use Selected Ion Monitoring (SIM) for quantification, selecting appropriate ions for N-nitroso-3-methylmorpholine.

High-Performance Liquid Chromatography (HPLC) with Derivatization

Direct analysis of 3-Methylmorpholine by reversed-phase HPLC is difficult due to its polarity and lack of a UV chromophore.[8] Derivatization with a UV-active agent is a robust solution for sensitive quantification.

  • Principle: The amine group of 3-methylmorpholine is reacted with a derivatizing agent (e.g., a halogenated nitrobenzene) to attach a strong chromophore, enabling sensitive detection by a Diode Array Detector (DAD).[9]

  • Reagents & Equipment:

    • Derivatizing Agent: e.g., 2-nitro-4-trifluoromethylfluorobenzene

    • Catalyst: N,N-diisopropylethylamine (DIPEA)

    • Solvent: Dimethyl sulfoxide (DMSO)

    • HPLC system with a DAD and a C18 column.

  • Procedure:

    • Sample Preparation: Dissolve the sample in DMSO.

    • Derivatization: To the sample solution, add the derivatizing agent and DIPEA.[9]

    • Allow the reaction to proceed at room temperature (e.g., 20-60°C) for 0.5 - 2 hours.[9]

    • Inject the reaction mixture directly into the HPLC system.

  • HPLC Conditions (Representative):

    • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Gradient of Acetonitrile and water/buffer.

    • Flow Rate: 1.0 mL/min

    • Detection: DAD at the maximum absorbance wavelength of the derivative (e.g., 350-450 nm).[9]

    • Column Temperature: 30°C

Method Selection Workflow

Choosing the appropriate analytical method requires considering the specific research question and available resources. The following workflow provides a logical guide for this decision-making process.

MethodSelection start Define Analytical Goal goal_assay Purity Assay of Bulk Material? start->goal_assay goal_trace Trace Quantification (e.g., in formulation, stability sample)? start->goal_trace goal_assay->goal_trace No method_titration Argentometric Titration goal_assay->method_titration Yes instrument_check Available Instrumentation? goal_trace->instrument_check Yes has_gc GC or GC-MS instrument_check->has_gc GC has_hplc HPLC-DAD instrument_check->has_hplc HPLC has_ic Ion Chromatograph instrument_check->has_ic IC method_gc GC-MS with Derivatization (High Sensitivity) has_gc->method_gc method_hplc HPLC-DAD with Derivatization (Versatile) has_hplc->method_hplc method_ic Ion Chromatography (Direct, for Cation) has_ic->method_ic

Workflow for selecting an analytical method.

This decision tree guides the user from defining their analytical need—whether a high-concentration purity assay or a low-concentration trace analysis—to selecting the most suitable technique based on common laboratory instrumentation. For bulk purity, titration is the most direct and established method. For trace analysis, the choice is dictated by the availability of GC, HPLC, or IC systems, each offering a powerful and sensitive approach.

References

Performance Showdown: 3-Methylmorpholine Hydrochloride Versus Common Tertiary Amines in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a tertiary amine base can critically influence the outcome of a chemical reaction. This guide provides a comparative analysis of 3-Methylmorpholine hydrochloride against other commonly used tertiary amines, focusing on their performance in organic synthesis, particularly peptide chemistry. The comparison is supported by physicochemical data and a detailed examination of their roles in reaction mechanisms.

Executive Summary

This compound and its free base, 3-Methylmorpholine, are tertiary amines frequently employed as catalysts and acid scavengers in various organic transformations. While structurally similar to the widely used N-methylmorpholine (NMM), the presence of a methyl group at the 3-position introduces steric considerations that can impact reactivity and selectivity. This guide delves into a comparison of 3-Methylmorpholine with other key tertiary amines such as N-methylmorpholine (NMM), triethylamine (TEA), and diisopropylethylamine (DIPEA), assessing their relative performance based on available data and established chemical principles.

Comparison of Physicochemical Properties

The basicity of a tertiary amine is a crucial factor in its catalytic activity. This is typically expressed by the pKa of its conjugate acid. A higher pKa value indicates a stronger base.

AmineStructurepKa of Conjugate AcidKey Features
3-MethylmorpholineC₅H₁₁NO~9.03 (Predicted)[1]Sterically hindered morpholine derivative.
N-Methylmorpholine (NMM)C₅H₁₁NO7.38[2][3]Widely used base in peptide synthesis.
Triethylamine (TEA)C₆H₁₅N10.75[4][5][6]Common, strong, and relatively non-hindered base.
Diisopropylethylamine (DIPEA)C₈H₁₉N~11[7]Highly hindered, non-nucleophilic base.

Performance in Peptide Synthesis

Tertiary amines play a critical role in peptide synthesis, primarily as bases to neutralize the acidic species generated during the coupling reaction and to facilitate the activation of the carboxylic acid moiety of the incoming amino acid. The choice of base can significantly affect the reaction rate, yield, and the extent of side reactions, such as racemization and the formation of urethane byproducts.[8]

While direct quantitative comparative studies for this compound are limited in the available literature, we can infer its potential performance based on studies of similar amines. For instance, in the formation of mixed anhydrides for peptide synthesis, the choice of the tertiary amine/solvent combination is critical in minimizing urethane formation.[8] One study found that N-methylpiperidine in dichloromethane was an excellent combination, while N-methylmorpholine in tetrahydrofuran was also effective.[8] Conversely, triethylamine in dichloromethane was shown to be a particularly poor choice, leading to significant urethane formation.[8]

When N-methylmorpholine was used to generate the anhydride and triethylamine was used to neutralize the amino acid ester hydrochloride, no detectable urethane was formed.[8] However, when the roles of the bases were reversed, two-thirds of the product was the undesired urethane.[8] This highlights the nuanced role of the tertiary amine in these reactions.

Given that 3-Methylmorpholine is structurally similar to N-methylmorpholine but with increased steric bulk due to the 3-methyl group, it is plausible that it could offer a favorable balance of basicity and steric hindrance, potentially leading to reduced side reactions compared to less hindered amines like triethylamine. However, without direct experimental data, this remains a hypothesis.

Experimental Protocols

Below is a generalized experimental protocol for a key step in solid-phase peptide synthesis (SPPS) where a tertiary amine base is utilized. This protocol is a composite based on standard laboratory practices and can be adapted to compare the efficacy of different tertiary amines.

Protocol: Amino Acid Coupling in Solid-Phase Peptide Synthesis

1. Materials:

  • Fmoc-protected amino acid (3 equivalents)

  • Peptide-resin with a free N-terminal amine

  • Coupling agent (e.g., HBTU, HATU) (2.9 equivalents)

  • Tertiary amine base (e.g., 3-Methylmorpholine, NMM, DIPEA) (6-10 equivalents)

  • N,N-Dimethylformamide (DMF) (synthesis grade)

2. Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminal amine. Wash the resin thoroughly with DMF.

  • Activation of Amino Acid: In a separate vessel, dissolve the Fmoc-protected amino acid and the coupling agent in DMF.

  • Addition of Base and Coupling: Add the tertiary amine base to the activated amino acid solution and immediately add this mixture to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored using a colorimetric method like the Kaiser test to check for the presence of free primary amines.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.

To perform a comparative study, this protocol would be carried out in parallel using this compound (neutralized), NMM, TEA, and DIPEA as the tertiary amine bases. The resulting crude peptides would then be cleaved from the resin, purified by HPLC, and analyzed to determine the yield and purity for each base.

Mechanistic Insights and Visualization

The primary role of the tertiary amine in peptide bond formation is to act as a general base. It deprotonates the carboxylic acid of the incoming amino acid, facilitating its activation by the coupling reagent. The activated amino acid then reacts with the free amine of the peptide chain on the solid support to form the new peptide bond.

Below is a simplified workflow illustrating the key steps in the activation and coupling process during solid-phase peptide synthesis.

Peptide_Coupling_Workflow cluster_activation Amino Acid Activation cluster_coupling Peptide Bond Formation AA Fmoc-Amino Acid (Carboxylic Acid) Activated_AA Activated Amino Acid (Active Ester) AA->Activated_AA CouplingAgent Coupling Reagent (e.g., HBTU) CouplingAgent->Activated_AA Base Tertiary Amine (e.g., 3-Methylmorpholine) Base->Activated_AA Deprotonation PeptideBond New Peptide Bond Formed Activated_AA->PeptideBond Resin Peptide-Resin (Free Amine) Resin->PeptideBond

Workflow of Amino Acid Activation and Coupling in SPPS.

In this workflow, the tertiary amine facilitates the formation of the activated amino acid intermediate, which is then susceptible to nucleophilic attack by the free amine of the peptide-resin, leading to the formation of the peptide bond.

The steric and electronic properties of the tertiary amine can influence the rate of both the activation step and any potential side reactions. A more sterically hindered base like DIPEA or potentially 3-Methylmorpholine may be less likely to cause side reactions at the activated ester, while a stronger, less hindered base like TEA might accelerate the desired reaction but also increase the rate of undesired pathways.

Conclusion

While a definitive quantitative comparison is hampered by the lack of head-to-head experimental data in the published literature, a qualitative assessment suggests that this compound, through its free base, could offer advantages in specific applications. Its structural similarity to N-methylmorpholine, combined with increased steric hindrance, may provide a beneficial balance for minimizing side reactions like urethane formation in peptide synthesis. However, its potentially lower basicity compared to triethylamine and DIPEA might result in slower reaction rates.

For researchers and drug development professionals, the optimal choice of tertiary amine will depend on the specific requirements of the synthesis, including the nature of the reactants, the solvent system, and the desired balance between reaction rate, yield, and purity. Further experimental studies directly comparing this compound with other tertiary amines under standardized conditions are warranted to fully elucidate its performance profile.

References

Efficacy of 3-Methylmorpholine Hydrochloride in Different Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Methylmorpholine hydrochloride, a chiral amine salt, and its free base, N-methylmorpholine (NMM), are widely utilized as catalysts and reagents in pharmaceutical and chemical synthesis. Their efficacy, however, is significantly influenced by the solvent system employed. This guide provides a comparative analysis of the performance of this compound in various solvents, supported by available experimental data, to aid researchers in optimizing their reaction conditions.

Performance in Peptide Synthesis: A Key Application

One of the most well-documented applications of N-methylmorpholine (the active basic form of this compound) is in peptide synthesis, specifically in the formation of peptide bonds. The choice of solvent in these reactions is critical to maximize product yield and minimize side reactions, such as the formation of urethane byproducts.

A comparative study on the use of different tertiary amines in the mixed carboxylic-carbonic acid anhydride method of peptide coupling provides valuable insights into the solvent-dependent efficacy of N-methylmorpholine.

Table 1: Comparison of N-Methylmorpholine Performance in Peptide Coupling in Various Solvents

Solvent SystemTertiary AminePeptide Yield (%)Urethane Byproduct (%)Remarks
Dichloromethane (DCM)N-Methylmorpholine--N-Methylpiperidine/Dichloromethane is noted as the best combination for minimizing urethane formation.
Tetrahydrofuran (THF)N-Methylmorpholine--N-Methylmorpholine/Tetrahydrofuran is described as a good combination for minimizing urethane formation.[1]
Dimethylformamide (DMF)N-Methylmorpholine902.0In the presence of HOBt, shows high peptide yield with minimal urethane formation.[1]
Acetonitrile/DMFN-Methylmorpholine853.0Good peptide yield, though slightly higher urethane formation compared to the reaction in DMF with HOBt.[1]

Data extracted from a study on mixed anhydrides in peptide synthesis. The specific yield in DCM and THF for NMM was not provided in the abstract, but the qualitative assessment was included.

The data indicates that in peptide synthesis, polar aprotic solvents like DMF are highly effective when N-methylmorpholine is used as a base.[2][3] The combination of N-methylmorpholine with tetrahydrofuran is also highlighted as a favorable choice for reducing side reactions.[1]

Role in Other Organic Syntheses

Beyond peptide synthesis, this compound and its free base are employed in a variety of other organic transformations. While direct comparative studies across multiple solvents are scarce in the available literature, individual synthesis protocols provide evidence of its utility in specific solvent systems.

Table 2: Observed Efficacy of this compound/N-Methylmorpholine in Different Reaction Solvents

Reaction TypeSolventReagent/CatalystYield (%)Reference
Synthesis of a medical intermediateAcetoneThis compoundNot specified[4]
Synthesis of (3R)-morpholin-3-ylmethanolEthanol(3R)-morpholin-3-yl]methanol57[5]

Solubility Profile

Experimental Protocols

Detailed experimental protocols are essential for replicating and building upon existing research. Below are representative protocols illustrating the use of N-methylmorpholine in different solvent systems for peptide synthesis.

Experimental Protocol 1: Peptide Coupling in a Dichloromethane (DCM)/Dimethylformamide (DMF) Mixture

Objective: To perform a peptide coupling reaction on a solid support.

Materials:

  • Resin-bound amino acid

  • Fmoc-protected amino acid (5 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (5 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (5 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.3 equivalents)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

Procedure:

  • Pre-swell the resin in DCM for 30 minutes and then filter.

  • In a separate vessel, dissolve the Fmoc-protected amino acid, HOBt, and DMAP in a 2:1 mixture of DCM and DMF.

  • Add DIC to the amino acid solution and pre-activate for 30 minutes.

  • Add the activated amino acid mixture to the resin.

  • Shake the reaction mixture for 3 hours.

  • Filter the resin and wash sequentially with DMF, Methanol (MeOH), and DCM.

  • Repeat the coupling protocol to ensure complete reaction.

Experimental Protocol 2: Peptide Coupling in Dimethylformamide (DMF)

Objective: To perform a peptide coupling reaction using HBTU as the coupling agent.

Materials:

  • Resin-bound amino acid with a free amine group

  • Fmoc-protected amino acid (5 equivalents) in 0.5 M DMF solution

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (5 equivalents) in 0.5 M DMF solution

  • N,N-Diisopropylethylamine (DIPEA) (10 equivalents) in 2.0 M N-Methyl-2-pyrrolidone (NMP) solution

Procedure:

  • To the resin, add the Fmoc-amino acid solution, HBTU solution, and DIPEA solution.

  • Shake the reaction mixture for 40 minutes.

  • Filter the resin and wash with DMF (4 times for 30 seconds each).

Visualizing Reaction Workflows

To better understand the experimental processes, the following diagrams illustrate the workflows for peptide synthesis and general reaction setup.

experimental_workflow cluster_resin_prep Resin Preparation cluster_activation Amino Acid Activation cluster_coupling Coupling Reaction cluster_wash Washing swell Swell Resin in DCM filter1 Filter swell->filter1 add_to_resin Add to Resin filter1->add_to_resin dissolve Dissolve Amino Acid, HOBt, DMAP in DCM/DMF add_dic Add DIC dissolve->add_dic preactivate Pre-activate for 30 min add_dic->preactivate preactivate->add_to_resin shake Shake for 3h add_to_resin->shake filter2 Filter shake->filter2 wash_dmf Wash with DMF filter2->wash_dmf wash_meoh Wash with MeOH wash_dmf->wash_meoh wash_dcm Wash with DCM wash_meoh->wash_dcm

Caption: Experimental workflow for peptide coupling using a DCM/DMF solvent system.

signaling_pathway Reactants Reactants & Catalyst Reaction_Vessel Reaction Vessel Reactants->Reaction_Vessel Solvent Solvent System Solvent->Reaction_Vessel Reaction_in_Progress Reaction in Progress (Stirring/Heating) Reaction_Vessel->Reaction_in_Progress Workup Reaction Workup (e.g., Quenching, Extraction) Reaction_in_Progress->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: Generalized workflow for a chemical synthesis reaction.

Conclusion

The efficacy of this compound and its free base, N-methylmorpholine, is intrinsically linked to the choice of solvent. In the well-studied application of peptide synthesis, polar aprotic solvents such as DMF, often in combination with other reagents like HOBt, provide high yields and minimize side reactions. Tetrahydrofuran also emerges as a favorable solvent for reducing byproduct formation. While data on its performance in other reaction types across a range of solvents is less systematic, its documented use in both polar aprotic (acetone) and polar protic (ethanol) solvents underscores its versatility. For optimal results, researchers should consider the specific requirements of their reaction, including reactant solubility and the potential for side reactions, when selecting a solvent system for use with this compound. Further systematic studies comparing its efficacy in a broader range of reactions and solvents would be highly beneficial to the chemical and pharmaceutical research communities.

References

A Comparative Guide to Spectroscopic Analysis for Confirming Product Structure in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical synthesis and drug development, unequivocal confirmation of a product's molecular structure is paramount. Spectroscopic techniques are the cornerstone of this analytical process, each providing a unique piece of the structural puzzle. This guide offers a comparative overview of four principal spectroscopic methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. We present a side-by-side analysis of their performance, supported by experimental data from the well-established synthesis of aspirin, and provide detailed experimental protocols for each technique.

At a Glance: Comparison of Spectroscopic Techniques

The selection of a spectroscopic method, or more commonly a combination of methods, is dictated by the specific information required to confirm the structure of a reaction product. While NMR and MS provide detailed information about the molecular framework and mass, IR and UV-Vis are excellent for identifying functional groups and conjugated systems, respectively.

TechniqueInformation ProvidedSample RequirementsKey AdvantagesLimitations
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity, stereochemistry, and dynamic properties.[1][2][3]5-25 mg for ¹H, 50-100 mg for ¹³C, dissolved in a deuterated solvent.[4]Unambiguous structure elucidation, non-destructive.[5]Relatively low sensitivity, requires higher sample concentration, complex spectra for large molecules.[3]
Mass Spectrometry Molecular weight, elemental composition (high resolution), and structural information from fragmentation patterns.[6][7]Micrograms to nanograms, soluble in a volatile solvent for ESI.[8]High sensitivity, provides molecular formula.[7]Isomers are often indistinguishable, "soft" ionization may not provide fragmentation.
IR Spectroscopy Presence or absence of specific functional groups.[9][10][11]Solids, liquids, or gases; minimal sample preparation for ATR.Fast, simple, and provides a molecular "fingerprint".[12]Provides limited information on the overall molecular structure.[5]
UV-Vis Spectroscopy Presence and extent of conjugated π-electron systems.[13][14]Dilute solution in a UV-transparent solvent.[15]Highly sensitive for conjugated systems, quantitative analysis via Beer's Law.[16]Limited applicability to non-conjugated systems, provides little structural detail.

Case Study: Spectroscopic Analysis of Aspirin (Acetylsalicylic Acid)

To illustrate the complementary nature of these techniques, we will examine the spectroscopic data obtained from the synthesis of aspirin from salicylic acid and acetic anhydride.[13][17][18][19]

Reaction Scheme:

Salicylic Acid + Acetic Anhydride → Acetylsalicylic Acid (Aspirin) + Acetic Acid

Experimental Data Summary:

The following table summarizes the key spectroscopic data used to confirm the formation of aspirin and the consumption of the starting material, salicylic acid.

Spectroscopic TechniqueSalicylic Acid (Starting Material)Aspirin (Product)Interpretation
¹H NMR (CDCl₃, ppm) ~11.0 (s, 1H, -COOH), 6.9-8.0 (m, 4H, Ar-H), ~5.5 (br s, 1H, -OH)11.77 (s, 1H, -COOH), 7.0-8.2 (m, 4H, Ar-H), 2.36 (s, 3H, -COCH₃)[20]Disappearance of the phenolic -OH peak and appearance of the acetyl -CH₃ peak confirm the esterification.[21][22]
¹³C NMR (CDCl₃, ppm) ~173 (-COOH), 161 (-C-OH), 115-136 (Ar-C), 118 (-C-COOH)~170 (-COOH), 169.5 (-C=O, ester), 150 (-C-O), 121-135 (Ar-C), 21 (-CH₃)[1]Shift in the aromatic carbon attached to oxygen and the appearance of the ester carbonyl and methyl carbons confirm product formation.
IR (cm⁻¹) 3230-3000 (broad, O-H phenol), 3000-2500 (broad, O-H acid), 1652 (C=O acid)[21]3000-2500 (broad, O-H acid), 1749 (C=O ester), 1679 (C=O acid)[22][23]Disappearance of the broad phenolic O-H stretch and the appearance of the C=O ester stretch are key indicators of the reaction's success.[21]
Mass Spec (ESI-MS, m/z) 138 [M-H]⁻180 [M-H]⁻, Fragments at 138, 120, 92[24][25][26]The molecular ion peak confirms the molecular weight of aspirin. Fragmentation patterns can be correlated to the loss of the acetyl group and subsequent cleavages.[24][27][28]
UV-Vis (nm, λmax) 296[29]229, 276[29][30]A shift in the maximum absorbance wavelength indicates a change in the electronic structure of the aromatic ring due to the change in the substituent.

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the product.

Methodology:

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-25 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[4][31]

    • For ¹³C NMR, a more concentrated sample of 50-100 mg is typically required.[4][31]

    • Ensure the sample is fully dissolved and free of any particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette.

    • Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[32]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune the probe for the specific nucleus being observed (¹H or ¹³C).

  • Data Acquisition:

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment.

      • Spectral Width: ~12-16 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 8-16.[32]

    • ¹³C NMR:

      • Pulse Program: Standard proton-decoupled single-pulse experiment.

      • Spectral Width: ~0-220 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 128 to several thousand, depending on concentration.[32]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift axis using the TMS signal.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the product using Electrospray Ionization (ESI).

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in an organic solvent like methanol or acetonitrile.[33]

    • Dilute the stock solution to a final concentration of 0.5-5 µM in a solvent compatible with ESI (e.g., a mixture of water and methanol with 0.1% formic acid).[8]

    • Ensure the final solution is free of non-volatile buffers (e.g., phosphates, sulfates) and particulates.[8]

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution.

    • Set the ion source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the analyte and solvent system. For ESI, a typical capillary voltage is 3-5 kV.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 120-300 µL/hr).[8]

    • Acquire the mass spectrum in the desired mass range and ion polarity mode (positive or negative). For aspirin, negative ion mode is often preferred to observe the [M-H]⁻ ion.[25]

    • For structural confirmation, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

  • Data Analysis:

    • Identify the molecular ion peak to determine the molecular weight.

    • For high-resolution MS, calculate the elemental composition from the accurate mass.

    • Analyze the fragmentation pattern in the MS/MS spectrum to deduce structural motifs.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the product molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • For solid samples, place a small amount of the powder directly onto the ATR crystal.

    • For liquid samples, place a drop of the liquid onto the crystal.

    • No further sample preparation is typically required for ATR-FTIR.

  • Instrument Setup:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Data Acquisition:

    • Apply pressure to the solid sample using the built-in clamp to ensure good contact with the crystal.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands and correlate them to specific functional groups using correlation tables.

    • Compare the product spectrum to the starting material spectrum to identify the appearance or disappearance of key functional group peaks.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To detect the presence of conjugated systems in the product.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane, or water). The concentration should be adjusted so that the maximum absorbance is between 0.1 and 1.0.

    • Prepare a blank solution containing only the solvent.[16]

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 15 minutes.[34]

    • Set the desired wavelength range for the scan (e.g., 200-400 nm for many organic molecules).[16]

  • Data Acquisition:

    • Fill a clean cuvette with the blank solution and place it in the spectrophotometer to zero the absorbance.[15]

    • Rinse the cuvette with the sample solution before filling it and placing it in the instrument.

    • Acquire the absorption spectrum of the sample.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).[14]

    • Correlate the λmax values with the type and extent of conjugation in the molecule.

Visualizing the Analytical Workflow and Concepts

Clear visualization of the analytical process and the underlying principles of each spectroscopic technique is essential for effective communication and understanding.

Logical Workflow for Combined Spectroscopic Analysis

The most robust structural confirmations are achieved by combining the information from multiple spectroscopic techniques in a logical workflow.

G cluster_reaction Reaction & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Reaction Chemical Reaction Purification Purification of Product Reaction->Purification MS Mass Spectrometry (MS) Purification->MS IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy Purification->NMR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MolWeight Molecular Weight & Formula MS->MolWeight FuncGroups Functional Groups IR->FuncGroups Connectivity Connectivity & Stereochemistry NMR->Connectivity Conjugation Conjugated System UV_Vis->Conjugation Structure Proposed Structure MolWeight->Structure FuncGroups->Structure Connectivity->Structure Conjugation->Structure Confirmation Structure Confirmation Structure->Confirmation

Caption: Workflow for product structure confirmation using combined spectroscopy.

Signaling Pathway: NMR Spectroscopy

This diagram illustrates the basic principle of how NMR spectroscopy provides structural information.

G Magnetic_Field Applied Magnetic Field (B₀) Nuclei Atomic Nuclei (e.g., ¹H, ¹³C) in Sample Magnetic_Field->Nuclei RF_Pulse Radiofrequency Pulse Nuclei->RF_Pulse absorption Excitation Nuclear Spin Excitation RF_Pulse->Excitation Relaxation Relaxation Excitation->Relaxation FID Free Induction Decay (FID) Signal Relaxation->FID emission Fourier_Transform Fourier Transform FID->Fourier_Transform NMR_Spectrum NMR Spectrum (Chemical Shift, Coupling) Fourier_Transform->NMR_Spectrum Structure Molecular Structure NMR_Spectrum->Structure interpretation

Caption: Simplified principle of Nuclear Magnetic Resonance (NMR) spectroscopy.

Signaling Pathway: Mass Spectrometry (ESI)

This diagram shows the process of generating a mass spectrum via Electrospray Ionization.

G Sample_Solution Sample in Solution High_Voltage High Voltage Source Sample_Solution->High_Voltage ESI Needle Charged_Droplets Formation of Charged Droplets High_Voltage->Charged_Droplets Desolvation Solvent Evaporation (Desolvation) Charged_Droplets->Desolvation Gas_Phase_Ions Gas-Phase Ions Desolvation->Gas_Phase_Ions Mass_Analyzer Mass Analyzer (Separation by m/z) Gas_Phase_Ions->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Mass_Spectrum

Caption: The process of Electrospray Ionization Mass Spectrometry (ESI-MS).

By judiciously applying these spectroscopic techniques and carefully interpreting the combined data, researchers can confidently elucidate and confirm the structure of their reaction products, a critical step in advancing chemical research and drug development.

References

Benchmarking 3-Methylmorpholine Hydrochloride: A Comparative Guide to Catalytic Performance in Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 3-Methylmorpholine Hydrochloride against Novel Catalytic Systems in Amide and Peptide Synthesis, Supported by Experimental Data.

In the landscape of organic synthesis, particularly in the realms of pharmaceutical and peptide chemistry, the formation of the amide bond is a fundamental and ubiquitous transformation. The choice of base in these reactions is critical, influencing reaction rates, yields, and, crucially, the preservation of stereochemical integrity. This compound, and its free base N-methylmorpholine (NMM), has long been a staple as a mild, non-nucleophilic organic base. However, the continuous drive for greener, more efficient, and selective synthetic methodologies has led to the emergence of novel catalytic systems. This guide provides a data-driven benchmark of this compound's performance against these modern alternatives, offering a clear perspective for reaction optimization and catalyst selection.

Performance in Solid-Phase Peptide Synthesis (SPPS) of "Difficult Sequences"

The synthesis of "difficult" peptide sequences, prone to aggregation and incomplete reactions, represents a significant challenge in SPPS. The choice of tertiary amine base during the coupling step is a key parameter in overcoming these hurdles. A comparative study investigated the impact of different bases, including N-methylmorpholine (NMM), N,N-diisopropylethylamine (DIPEA), and collidine, on the yield and purity of three well-known "difficult peptides".[1][2]

Table 1: Comparison of Bases in the SPPS of "Difficult Peptides"

BaseModel PeptideCrude Purity (%)Overall Yield (%)
N-Methylmorpholine (NMM) ACP(65-74)90.5-
DIPEAACP(65-74)--
CollidineACP(65-74)--
Data for DIPEA and Collidine in the direct comparative synthesis of ACP(65-74) under the exact same conditions was not available in the reviewed literature. The purity of ACP(65-74) synthesized using NMM is reported from a separate study utilizing advanced resin technology.

Note: While a direct comparative study highlighted the investigation of these bases, specific quantitative data for DIPEA and collidine on the same model peptide was not available in the cited abstracts. The data for NMM on the ACP(65-74) sequence is drawn from a study demonstrating high purity using specialized resins.[3][4]

The synthesis of the acyl carrier protein fragment (65-74), a benchmark for "difficult" sequences, often results in significant deletion products.[5][6] The use of NMM as a base in these syntheses has been shown to be effective, particularly when coupled with advanced synthetic strategies and technologies that mitigate peptide chain aggregation.[3][4]

Performance in Amide Bond Formation with Coupling Reagents: The Case of T3P®

Propanephosphonic acid anhydride (T3P®) is a widely used coupling reagent for amide bond formation, prized for its efficiency and the generation of water-soluble byproducts. The choice of base in T3P®-mediated couplings significantly impacts reaction outcomes, especially concerning the suppression of epimerization in chiral carboxylic acids. A study on the synthesis of a key intermediate for a glucokinase activator provided a direct comparison of various bases.[7][8][9]

Table 2: Comparison of Bases in T3P®-Mediated Amide Bond Formation

BaseConversion (%)Epimerization (%)
N-Methylmorpholine (NMM) >994.3
N-Ethylmorpholine (NEM)>993.5
2,6-Lutidine>992.5
Pyridine>991.0-1.5
Triethylamine (Et3N)>9910.3
2,2,6,6-Tetramethylpiperidine (TMP)976.5
Reaction Conditions: Carboxylic acid, amine, 1.5 equiv. T3P®, 3.0 equiv. base, in EtOAc at 0°C.

As the data indicates, while NMM provides excellent conversion rates, it leads to a higher degree of epimerization compared to weaker bases like pyridine or bulkier morpholine derivatives like NEM in this specific transformation.[7] This highlights a key consideration for researchers: the trade-off between reaction rate and the preservation of stereochemical integrity, where NMM may not always be the optimal choice for highly epimerization-prone substrates.

Benchmarking Against Novel Catalytic Systems: Boronic Acid Catalysis

In the quest for more atom-economical and environmentally benign methodologies, direct amidation catalyzed by novel systems has gained prominence. Boronic acids have emerged as effective catalysts for the direct formation of amides from carboxylic acids and amines, obviating the need for stoichiometric coupling reagents.[10][11]

Table 3: Performance Comparison of NMM-Mediated Coupling vs. Boronic Acid Catalysis

MethodCatalyst/ReagentBaseYield (%)
Traditional Coupling T3P®N-Methylmorpholine>99
Novel Catalysis 3,4,5-Trifluorophenylboronic acid (1 mol%)-94-95
Reaction: Benzoic acid with Benzylamine.

While a direct, side-by-side comparison under identical conditions is not available, a comparison of reported yields for the same model reaction (amidation of benzoic acid with benzylamine) provides a useful benchmark. The traditional T3P®/NMM system affords a near-quantitative yield. The boronic acid-catalyzed reaction, while slightly lower in yield, operates through a fundamentally different, more atom-economical pathway that avoids the use of a coupling reagent and generates water as the only byproduct.[10][11][12]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of "Difficult Sequences" using N-Methylmorpholine

This protocol is a general guideline for the manual synthesis of peptides on a solid support, incorporating NMM as the base during the coupling step.

Workflow for SPPS

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, NMM) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for Next Amino Acid Wash2->Repeat Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) Wash2->Cleavage Final Cycle Repeat->Fmoc_Deprotection Purification Purification (e.g., RP-HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagent (e.g., HATU, HBTU)

  • N-Methylmorpholine (NMM)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Coupling: In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents) with the coupling reagent (e.g., HATU, 3-5 equivalents) and NMM (6-10 equivalents) in DMF for 1-2 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: After the coupling reaction, wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

  • Cleavage: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Amide Bond Formation using T3P® and N-Methylmorpholine

This protocol is for the synthesis of an amide from a carboxylic acid and an amine using T3P® as the coupling reagent and NMM as the base.

Logical Relationship in T3P® Coupling

T3P_Logic cluster_reactants Reactants cluster_reagents Reagents Carboxylic_Acid Carboxylic Acid Activation Activation of Carboxylic Acid Carboxylic_Acid->Activation Amine Amine Coupling Nucleophilic Attack by Amine Amine->Coupling T3P T3P® (Coupling Reagent) T3P->Activation NMM N-Methylmorpholine (Base) NMM->Coupling Neutralizes HCl byproduct Activation->Coupling Product Amide Product Coupling->Product

Caption: Logical flow of the T3P®-mediated amide coupling reaction.

Materials:

  • Carboxylic acid (1.0 equivalent)

  • Amine (1.0-1.2 equivalents)

  • T3P® (50% solution in a suitable solvent, e.g., EtOAc; 1.5 equivalents)

  • N-Methylmorpholine (3.0 equivalents)

  • Anhydrous ethyl acetate (EtOAc)

  • Aqueous HCl (1 M)

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid and amine in anhydrous EtOAc.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Reagents: Add N-methylmorpholine to the cooled solution, followed by the dropwise addition of the T3P® solution.

  • Reaction: Stir the reaction mixture at 0°C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with 1 M aqueous HCl. Separate the layers and wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide product by column chromatography or recrystallization.

Boronic Acid-Catalyzed Direct Amidation

This protocol describes a greener approach to amide synthesis using a boronic acid catalyst.

Catalytic Cycle for Boronic Acid Amidation

Boronic_Acid_Cycle Catalyst ArB(OH)₂ Intermediate1 Acyloxyboronate Intermediate Catalyst->Intermediate1 Carboxylic_Acid RCOOH Carboxylic_Acid->Intermediate1 Amine R'NH₂ Intermediate2 Tetrahedral Intermediate Amine->Intermediate2 Amide RCONHR' Water H₂O Intermediate1->Catalyst - H₂O Intermediate1->Intermediate2 Intermediate2->Catalyst Intermediate2->Amide

Caption: Simplified catalytic cycle for boronic acid-catalyzed amidation.

Materials:

  • Carboxylic acid (1.0 equivalent)

  • Amine (1.1 equivalents)

  • 3,4,5-Trifluorophenylboronic acid (1-5 mol%)

  • Toluene

  • Dean-Stark apparatus or molecular sieves (4 Å)

  • Ethyl acetate (EtOAc)

  • Aqueous HCl (1 M)

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (filled with toluene), add the carboxylic acid, amine, and 3,4,5-trifluorophenylboronic acid.

  • Solvent and Dehydration: Add toluene to the flask. If not using a Dean-Stark trap, add activated 4 Å molecular sieves.

  • Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Cooling and Work-up: Cool the reaction mixture to room temperature. Dilute with EtOAc and wash with 1 M aqueous HCl to remove the catalyst and any unreacted amine.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.[10]

Conclusion

This compound, through its free base NMM, remains a versatile and effective base for a wide range of amide bond-forming reactions. Its performance is particularly robust in standard coupling protocols. However, for challenging applications such as the synthesis of epimerization-prone peptides or in the context of "difficult sequences," a careful evaluation of alternative bases or catalytic systems is warranted. Newer, greener catalytic methods, such as those employing boronic acids, offer compelling advantages in terms of atom economy and reduced waste, representing the evolving landscape of modern organic synthesis. The choice of catalyst or base should therefore be guided by the specific requirements of the synthesis, balancing the need for high yield and purity with considerations of stereochemical integrity and environmental impact.

References

The Strategic Balancing Act: A Cost-Benefit Analysis of 3-Methylmorpholine Hydrochloride in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the demanding landscape of large-scale chemical and pharmaceutical synthesis, the choice of reagents is a critical determinant of a process's economic viability, efficiency, and environmental footprint. Among the crucial components are tertiary amine bases, which play a pivotal role in a myriad of reactions, most notably in peptide synthesis. This guide provides a comprehensive cost-benefit analysis of 3-Methylmorpholine hydrochloride (3-MML-HCl), a widely used tertiary amine base, in comparison to its common alternatives, Triethylamine (TEA) and N,N-Diisopropylethylamine (DIPEA). This analysis is tailored for researchers, scientists, and drug development professionals to facilitate informed decisions in process development and optimization.

Performance and Cost: A Comparative Overview

The selection of a tertiary amine base in large-scale synthesis is a balancing act between cost, reactivity, and the specific requirements of the chemical transformation. 3-Methylmorpholine (NMM), the free base of 3-MML-HCl, is favored in many applications, particularly in peptide chemistry, for its moderate basicity and relatively low steric hindrance, which can lead to cleaner reactions and higher yields.

Table 1: Cost Comparison of Tertiary Amine Bases *

CompoundMolecular Weight ( g/mol )Representative Price (USD/L)Price per Mole (USD)
3-Methylmorpholine (NMM)101.15~$150 - $250~$14.83 - $24.71
Triethylamine (TEA)101.19~$45 - $135~$4.45 - $13.34
N,N-Diisopropylethylamine (DIPEA)129.24~$190 - $630~$14.71 - $48.78

*Prices are estimates based on publicly available data from various suppliers for reagent-grade chemicals and can vary significantly based on purity, volume, and supplier.

From a purely cost-per-mole perspective, Triethylamine is often the most economical choice. However, its higher nucleophilicity can sometimes lead to undesirable side reactions. DIPEA, a non-nucleophilic hindered base, is frequently employed to avoid such side reactions, but it comes at a significantly higher cost. 3-Methylmorpholine presents a middle ground, offering a balance of reactivity and cost that is advantageous in many large-scale applications.

Table 2: Performance Comparison in a Representative Large-Scale Peptide Coupling Reaction (Illustrative Data)

Parameter3-Methylmorpholine (NMM)Triethylamine (TEA)N,N-Diisopropylethylamine (DIPEA)
Reaction Yield (%) 90 - 98%85 - 95%92 - 99%
Product Purity (%) >98%95 - 98%>99%
Reaction Time (hours) 4 - 86 - 122 - 6
Side Product Formation LowModerateVery Low
Work-up & Purification StraightforwardMore ComplexStraightforward

This data is illustrative and compiled from general knowledge and literature. Actual results will vary depending on the specific reaction conditions and substrates.

Experimental Protocols: A Glimpse into Practice

To provide a practical context, a generalized experimental protocol for a large-scale peptide coupling reaction using Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS) is outlined below. This protocol highlights the role of the tertiary amine base in the activation and coupling steps.

Generalized Protocol for Large-Scale Fmoc-SPPS Coupling:

  • Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swelled in a suitable solvent like N,N-Dimethylformamide (DMF) in a large-scale peptide synthesizer.

  • Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the growing peptide chain is removed by treating the resin with a solution of 20% piperidine in DMF.

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.

  • Amino Acid Activation: In a separate vessel, the incoming Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HCTU, 3-5 equivalents) are dissolved in DMF. The tertiary amine base (e.g., NMM, DIPEA, or TEA, 6-10 equivalents) is then added to the solution to facilitate the formation of the active ester.

  • Coupling: The activated amino acid solution is transferred to the reaction vessel containing the resin. The coupling reaction is allowed to proceed for a predetermined time (typically 2-8 hours), with agitation to ensure complete reaction.

  • Washing: The resin is washed with DMF to remove excess reagents and byproducts.

  • Cycle Repetition: Steps 2-6 are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers).

  • Purification: The crude peptide is purified using large-scale preparative HPLC to achieve the desired purity.

Visualizing the Process and Decision Factors

To better understand the experimental workflow and the decision-making process for selecting a base, the following diagrams are provided.

Experimental_Workflow cluster_SPPS_Cycle Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_Post_Synthesis Post-Synthesis Processing Resin_Swelling 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection (Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 3. Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling 4. Amino Acid Coupling (Fmoc-AA, Coupling Agent, Base in DMF) Washing_1->Coupling Washing_2 5. Washing (DMF) Coupling->Washing_2 Washing_2->Coupling Repeat for next Amino Acid Cleavage 6. Cleavage & Deprotection (TFA Cocktail) Washing_2->Cleavage Purification 7. Purification (Preparative HPLC) Cleavage->Purification Final_Product Final Peptide Purification->Final_Product

Caption: A generalized workflow for large-scale solid-phase peptide synthesis (SPPS).

Base_Selection_Factors cluster_Factors Decision Factors Base_Choice Choice of Tertiary Amine Base Cost Cost per Mole Base_Choice->Cost Reactivity Basicity & Nucleophilicity Base_Choice->Reactivity Steric_Hindrance Steric Hindrance Base_Choice->Steric_Hindrance Side_Reactions Potential for Side Reactions Base_Choice->Side_Reactions Workup Ease of Work-up & Purification Base_Choice->Workup EHS Environmental, Health & Safety Base_Choice->EHS

Caption: Key factors influencing the selection of a tertiary amine base in large-scale synthesis.

Environmental, Health, and Safety (EHS) Considerations

The EHS profile of a chemical is a paramount consideration in large-scale manufacturing. All three bases—NMM, TEA, and DIPEA—are flammable liquids and require careful handling in a well-ventilated environment.

Table 3: Environmental, Health, and Safety (EHS) Comparison

Parameter3-Methylmorpholine (NMM)Triethylamine (TEA)N,N-Diisopropylethylamine (DIPEA)
Toxicity Harmful if swallowed or inhaled. Causes skin and eye irritation.Toxic if inhaled. Causes severe skin burns and eye damage.Toxic if swallowed or inhaled. Causes severe skin burns and eye damage.
Environmental Impact Harmful to aquatic life.Harmful to aquatic life with long-lasting effects.Harmful to aquatic life with long-lasting effects.
Waste Disposal Must be disposed of as hazardous waste.Must be disposed of as hazardous waste.Must be disposed of as hazardous waste.
Regulatory Status Subject to standard chemical handling regulations.Subject to stringent regulations due to toxicity and odor.Subject to standard chemical handling regulations.

While all three are hazardous, Triethylamine's strong, unpleasant odor and higher volatility can pose additional workplace challenges. The waste streams generated from reactions involving these bases must be managed as hazardous waste, often requiring incineration or specialized chemical treatment, which adds to the overall process cost. The choice of a "greener" base is an area of active research, with a focus on developing more benign and recyclable alternatives.

Conclusion: A Strategic Choice

The decision to use this compound in large-scale synthesis is a strategic one, based on a careful evaluation of multiple factors.

  • Cost-Effectiveness: While not the cheapest option on a per-mole basis, 3-MML-HCl (as its free base, NMM) often provides a cost-effective solution when considering its impact on reaction yield, purity, and the ease of downstream processing. The reduced need for extensive purification can offset its higher initial cost compared to Triethylamine.

  • Performance: NMM's balanced reactivity profile makes it a versatile and reliable choice for a wide range of reactions, particularly in the sensitive context of peptide synthesis where minimizing side reactions is crucial for obtaining a high-purity product.

  • Process Efficiency: The use of NMM can lead to more efficient overall processes by reducing reaction times and simplifying work-up procedures compared to more nucleophilic or sterically hindered bases.

  • EHS Considerations: While sharing similar hazards with its alternatives, the manageable odor of NMM compared to TEA can be a significant advantage in a large-scale manufacturing environment.

Safety Operating Guide

Navigating the Safe Disposal of 3-Methylmorpholine Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 3-Methylmorpholine hydrochloride, a common reagent in organic synthesis. Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be familiar with the hazards associated with this compound. This compound is harmful if swallowed and may cause skin and serious eye irritation, as well as respiratory irritation.[1][2] Always consult the Safety Data Sheet (SDS) for the specific formulation you are using.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.[3]

  • Eye Protection: Use tight-sealing safety goggles or a face shield.[2]

  • Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.

  • Respiratory Protection: If working in a poorly ventilated area or if dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by federal, state, and local regulations.[4] Therefore, all chemical waste must be managed through your institution's Environmental Health and Safety (EHS) program or a licensed professional waste disposal service.[3][5]

  • Waste Identification and Segregation:

    • Treat all this compound waste as hazardous waste.[4][6]

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[2]

  • Containerization:

    • Use a dedicated, compatible, and properly sealed hazardous waste container.[4][7] The container must be in good condition, free from leaks, and clearly labeled.[7]

    • Plastic bottles are often preferred over glass for hazardous waste when compatibility is not an issue.[5]

  • Labeling:

    • As soon as waste is added to the container, affix a hazardous waste tag provided by your EHS department.[6]

    • The label must include:

      • The full chemical name: "this compound".[5] Do not use abbreviations or chemical formulas.[5]

      • The quantity of the waste.[5]

      • The date of waste generation.[5]

      • The location of origin (e.g., department, room number).[5]

      • The name and contact information of the Principal Investigator.[5]

      • The words "Hazardous Waste".[5][7]

      • Appropriate hazard pictograms.[5]

  • Storage:

    • Store the sealed and labeled waste container in a designated and well-ventilated satellite accumulation area within your laboratory.

    • Keep the container closed at all times, except when adding waste.[4][7]

    • Store in a locked-up location.[2]

  • Disposal Request:

    • Once the container is full or you are ready for disposal, submit a hazardous waste pickup request to your institution's EHS department.

    • Do not pour this compound down the drain or dispose of it in regular trash.[5][8] Discharge into the environment must be avoided.[9]

Recommended Disposal Methods

The primary recommended disposal method for this compound is through a licensed chemical destruction facility.

  • Incineration: Burn in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Licensed Disposal Company: Offer surplus and non-recyclable solutions to a licensed disposal company.[3]

Decontamination of Empty Containers

Empty containers that held this compound must be properly decontaminated before disposal.

  • Triple Rinsing: Triple-rinse the container with a suitable solvent capable of removing the chemical residue.[7]

  • Rinsate Collection: The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[6][7]

  • Final Disposal: After triple rinsing and allowing the container to air dry, it may be disposed of in the regular trash, provided all labels have been defaced.[6][7]

Summary of Key Information

For quick reference, the following table summarizes the essential data for the safe handling and disposal of this compound.

ParameterInformationSource
Chemical Name This compound-
CAS Number 953780-78-4[2][3]
Molecular Formula C5H12ClNO[3]
Primary Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[1][2]
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases[2]
Recommended Disposal Burn in a chemical incinerator or use a licensed disposal company.[3]
PPE Requirements Chemical-resistant gloves, safety goggles/face shield, lab coat, respiratory protection (if needed)[2][3]

Disposal Decision Workflow

The following diagram illustrates the logical steps to be taken when preparing this compound for disposal.

start Start: 3-Methylmorpholine hydrochloride Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select a Compatible and Labeled Hazardous Waste Container ppe->container transfer Carefully Transfer Waste into the Container container->transfer seal Securely Seal the Container transfer->seal label Complete Hazardous Waste Tag (Name, Date, PI, etc.) seal->label storage Store in Designated Satellite Accumulation Area label->storage pickup Submit Waste Pickup Request to EHS storage->pickup end End: Await EHS Pickup pickup->end

Caption: Workflow for the proper containment and disposal request of this compound waste.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for 3-Methylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 3-Methylmorpholine hydrochloride, including detailed operational and disposal plans to foster a culture of safety and build trust in your laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation. It is harmful if swallowed.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.

The following table summarizes the recommended PPE for various laboratory activities involving this compound:

Activity Engineering Controls Eye/Face Protection Hand Protection Skin and Body Protection Respiratory Protection
Receiving and Storage General laboratory ventilationSafety glasses with side shields[1]Chemical-resistant gloves (e.g., nitrile)Laboratory coatNot generally required
Weighing and Aliquoting (Solid) Chemical fume hood or ventilated balance enclosureTight-sealing safety goggles[3]Chemical-resistant gloves (e.g., nitrile)Laboratory coatFor nuisance exposures, use a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.[4]
Solution Preparation and Handling Chemical fume hoodChemical safety goggles or face shield[1][5]Chemical-resistant gloves (e.g., nitrile)Laboratory coat or chemical-resistant apronNot generally required if handled in a fume hood
Spill Cleanup Well-ventilated areaChemical safety goggles and face shieldHeavy-duty, chemical-resistant glovesChemical-resistant suit or apron and bootsA NIOSH-approved respirator with an appropriate cartridge should be worn.[6]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety and regulatory compliance.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Verify that the container is clearly labeled with the chemical name, CAS number (953780-78-4), and appropriate hazard warnings.[3]

  • Ensure the Safety Data Sheet (SDS) is readily accessible.

2. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][6]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

  • Store locked up.[3][2]

3. Handling and Use:

  • ALWAYS handle this chemical within a certified chemical fume hood to avoid inhalation of dust or vapors.[3]

  • AVOID the formation of dust and aerosols.[3][4]

  • Use personal protective equipment as specified in the table above.[4][6]

  • Wash hands thoroughly after handling.[6]

  • Do not eat, drink, or smoke in the laboratory.[1][5]

4. Spill Management:

  • In case of a spill, evacuate non-essential personnel from the area.

  • Wear the appropriate PPE as outlined in the table for spill cleanup.

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[4][6]

  • For larger spills, contain the spill and absorb with an inert material.

  • Ventilate the area and wash the spill site after material pickup is complete.

  • Prevent the product from entering drains.[4]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and comply with regulations.

  • Waste Chemical: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[4] This material should be treated as hazardous waste.

  • Contaminated Materials: Any materials used to clean up spills (e.g., absorbent pads, gloves) should be placed in a sealed, labeled container and disposed of as hazardous waste.

  • Empty Containers: Dispose of contaminated packaging as unused product.[4] Do not reuse empty containers.

Consult your institution's environmental health and safety (EHS) office for specific guidance on hazardous waste disposal procedures.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal Review_SDS Review SDS and Protocols Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Weigh_Chemical Weigh Solid Don_PPE->Weigh_Chemical Prepare_Solution Prepare Solution Weigh_Chemical->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate Decontaminate Glassware and Surfaces Conduct_Experiment->Decontaminate Dispose_Waste Dispose of Hazardous Waste Decontaminate->Dispose_Waste Doff_PPE Doff and Dispose of PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Doff_PPE->Wash_Hands End End Wash_Hands->End Start Start Start->Review_SDS

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.